molecular formula C12H14N2O3 B1526871 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one CAS No. 1366386-67-5

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Cat. No.: B1526871
CAS No.: 1366386-67-5
M. Wt: 234.25 g/mol
InChI Key: GPKSHMLZIBTDKU-UHFFFAOYSA-N
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Description

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one (CAS: 1366386-67-5) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate . This compound features a piperidin-2-one ring linked to a 6-amino-1,3-benzodioxole group, a structural motif present in molecules with various pharmacological activities. The piperidine ring is a common heterocyclic moiety in natural alkaloids and is extensively studied for its role in anticancer agents, as both piperidine and its derivatives have been observed to modulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cancer cell proliferation and survival . Furthermore, structurally related benzodioxole-piperidine compounds have been identified as modulators of neuronal receptors, indicating potential research applications in neuroscience . Researchers value this compound for developing novel therapeutic agents, and it is supplied as a high-purity pharmaceutical intermediate for synthesis and R&D applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Handle with care, referring to the safety data sheet, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-8-5-10-11(17-7-16-10)6-9(8)14-4-2-1-3-12(14)15/h5-6H,1-4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKSHMLZIBTDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235271
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366386-67-5
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366386-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of the novel heterocyclic compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. As no direct synthesis has been documented in prior literature, this paper constructs a robust, multi-step synthetic route based on well-established, high-yield chemical transformations. The proposed strategy hinges on a regioselective aromatic substitution to build the core benzodioxole intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination for the critical C-N bond formation with the piperidin-2-one moiety. This guide offers in-depth mechanistic explanations, detailed step-by-step protocols, and troubleshooting insights, tailored for researchers and professionals in drug development and synthetic organic chemistry.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, is a complex structure incorporating a valuable pharmacophore, the 1,3-benzodioxole ring, which is found in numerous biologically active compounds.[1] The synthetic challenge lies in the precise installation of two vicinal substituents—an amino group and a lactam—onto the benzodioxole core.

Our retrosynthetic analysis deconstructs the target molecule at the aryl-nitrogen bond. This C-N bond is identified as the key disconnection, logically formed via a modern cross-coupling reaction. This approach simplifies the synthesis into three main stages:

  • Preparation of a Key Intermediate: Synthesis of a di-substituted benzodioxole bearing a halogen and a masked amino group (a nitro group).

  • Core Coupling Reaction: N-arylation of piperidin-2-one with the prepared intermediate.

  • Final Functional Group Transformation: Reduction of the nitro group to the target primary amine.

This strategy is advantageous as it utilizes readily available starting materials and employs the Buchwald-Hartwig amination, a powerful and versatile method for constructing C(sp²)–N bonds.[2][3]

Retrosynthetic Analysis Diagram

G Target This compound Intermediate1 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one Target->Intermediate1 Nitro Reduction Precursors 5-Bromo-6-nitro-1,3-benzodioxole + Piperidin-2-one Intermediate1->Precursors Buchwald-Hartwig Amination (C-N Coupling) StartingMaterials 5-Bromo-1,3-benzodioxole Precursors->StartingMaterials Nitration

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Precursor: 5-Bromo-6-nitro-1,3-benzodioxole

The cornerstone of this synthesis is the preparation of a benzodioxole ring functionalized with orthogonal handles: a bromine atom for the subsequent cross-coupling and a nitro group as a stable precursor to the amine. We begin with the commercially available 5-Bromo-1,3-benzodioxole.[4]

Regioselective Nitration of 5-Bromo-1,3-benzodioxole

Mechanistic Rationale: The nitration of 5-bromo-1,3-benzodioxole is a classic electrophilic aromatic substitution (EAS) reaction.[5] The reaction's regioselectivity is governed by the directing effects of the existing substituents. The methylenedioxy group is a powerful activating, ortho-para director, while the bromine is a deactivating, ortho-para director. The dominant activating effect of the methylenedioxy group strongly favors substitution at the C-6 position, which is ortho to it.[5][6] The alternative C-4 position is sterically hindered by the adjacent bromine atom, thus ensuring high regioselectivity for the desired 6-nitro product.[5] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid in the presence of a stronger acid catalyst like sulfuric acid or, in this case, glacial acetic acid.[5]

Experimental Protocol: Nitration

Materials and Equipment

Reagent/Equipment Specification Purpose
5-Bromo-1,3-benzodioxole 98% Purity Starting Material
Concentrated Nitric Acid 70% Nitrating Agent
Glacial Acetic Acid ACS Grade Solvent/Catalyst
Round-bottom flask 250 mL Reaction Vessel
Dropping funnel 100 mL Controlled Reagent Addition
Magnetic stirrer & stir bar - Agitation
Ice bath - Temperature Control

| Büchner funnel & filter paper | - | Product Isolation |

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Dissolution: Add 5-bromo-1,3-benzodioxole (12.2 g) to 75 mL of glacial acetic acid in the flask. Stir until fully dissolved.[5]

  • Nitrating Mixture Preparation: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool.[5]

  • Addition: Transfer the nitrating mixture to a dropping funnel. Add it dropwise to the stirred benzodioxole solution over 30-45 minutes. It is critical to maintain the internal reaction temperature between 15-25 °C using the ice bath to prevent side reactions.[5][6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product will form.[5]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to pH paper.

  • Drying: Dry the product, 5-bromo-6-nitro-1,3-benzodioxole, to a constant weight.

Core Assembly: Buchwald-Hartwig N-Arylation

With the key intermediate in hand, the next crucial step is the formation of the C-N bond between the aryl bromide and the nitrogen of piperidin-2-one. The Buchwald-Hartwig amination is the method of choice for this transformation, renowned for its high efficiency, functional group tolerance, and applicability to coupling amides and lactams.[2][3][7]

Mechanistic Rationale

The Buchwald-Hartwig reaction proceeds via a palladium-catalyzed cycle.

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-6-nitro-1,3-benzodioxole), forming a Pd(II) complex.

  • Ligand Exchange/Base-mediated Deprotonation: The lactam (piperidin-2-one) is deprotonated by a strong, non-nucleophilic base (e.g., Sodium tert-butoxide). The resulting lactam anion coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylated lactam product is reductively eliminated from the palladium complex, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of ligand is critical for the success of this reaction, especially with sterically hindered or electron-poor substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are often used to promote the reductive elimination step and stabilize the catalytic species.[7][8]

Buchwald-Hartwig Catalytic Cycle Diagram```dot

// Node styles pd0 [label="Pd(0)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br(L)", fillcolor="#FBBC05", fontcolor="#202124"]; pd_amide_complex [label="Ar-Pd(II)-N(Lactam)(L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-N(Lactam)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-Br", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; lactam [label="Lactam-H + Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Oxidative Addition"]; aryl_halide -> pd_complex [style=dashed];

pd_complex -> pd_amide_complex [label="Ligand Exchange"]; lactam -> pd_amide_complex [style=dashed];

pd_amide_complex -> pd0 [label="Reductive Elimination"]; pd_amide_complex -> product [style=dashed]; }

Caption: Overall synthetic scheme for the target molecule.

Final product characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the lactam).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

References

  • BenchChem. (2025). Nitration of 5-bromo-1,3-benzodioxole - Application Notes and Protocols.
  • BenchChem. (2025). Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols.
  • BenchChem. (2025). Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole.
  • Hesse, S., & Kirsch, G. (2007). Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. SYNTHESIS, 2007(10), 1571–1575.
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF.
  • CymitQuimica. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole.
  • BenchChem. Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE.
  • ResearchGate. Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde.
  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • MedchemExpress.com. 5-Bromo-1,3-benzodioxole | Biochemical Reagent.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties, potential synthesis, and theoretical applications of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. As a molecule combining the privileged scaffolds of 1,3-benzodioxole and piperidine, this compound holds significant interest for researchers in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive analysis for research and development professionals.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a 1,3-benzodioxole moiety attached to a piperidin-2-one ring via a nitrogen atom. The presence of an amino group on the benzodioxole ring further functionalizes the molecule.

Chemical Structure:

G A 6-Nitropiperonal B 6-Nitro-1,3-benzodioxole-5-carbaldehyde A->B Oxidation C 5-(6-Nitro-1,3-benzodioxol-5-yl)pent-4-enoic acid B->C Wittig or Horner-Wadsworth-Emmons Reaction D 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one C->D Reductive Amination/Lactamization E This compound D->E Reduction of Nitro Group

Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

  • Oxidation of 6-Nitropiperonal:

    • Rationale: The commercially available 6-nitropiperonal serves as a suitable starting material. The aldehyde functionality is oxidized to a carboxylic acid, a necessary precursor for the subsequent chain extension.

    • Procedure: Dissolve 6-nitropiperonal in a suitable solvent like acetone. Add a solution of potassium permanganate dropwise at 0°C. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with sodium bisulfite, filter the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Chain Extension via Wittig or Horner-Wadsworth-Emmons Reaction:

    • Rationale: This step introduces the carbon backbone required for the piperidinone ring. A Wittig or HWE reaction with a suitable phosphonium ylide or phosphonate ester containing a protected carboxylic acid or ester will yield the desired pentenoic acid derivative.

    • Procedure: Generate the ylide from (4-carboxybutyl)triphenylphosphonium bromide using a strong base like n-butyllithium in THF at low temperature. Add the 6-nitro-1,3-benzodioxole-5-carbaldehyde to the ylide solution and allow the reaction to proceed to completion. Work up the reaction to isolate the resulting unsaturated acid.

  • Reductive Amination and Lactamization:

    • Rationale: This crucial step forms the piperidinone ring. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the carboxylic acid to form the lactam. A one-pot procedure is often feasible.

    • Procedure: Dissolve the unsaturated acid from the previous step in a solvent like ethanol. Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. The hydrogenation will simultaneously reduce the double bond and the nitro group. The resulting amino acid will likely cyclize in situ upon heating to form the lactam. Alternatively, chemical reducing agents like tin(II) chloride can be used for the nitro group reduction, followed by a separate cyclization step.

  • Purification:

    • Rationale: Purification of the final compound is critical to remove any unreacted starting materials or byproducts.

    • Procedure: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.

Spectroscopic Analysis (Anticipated)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two singlets in the aromatic region (δ 6.0-7.5 ppm).- Benzodioxole Protons: A characteristic singlet for the -O-CH₂-O- group (δ ~6.0 ppm).- Piperidinone Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the -CH₂- groups of the piperidinone ring.- Amino Protons: A broad singlet (δ ~4-5 ppm), which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 100-150 ppm.- Carbonyl Carbon: A downfield signal for the amide carbonyl (δ ~170 ppm).- Benzodioxole Carbon: A signal for the -O-CH₂-O- carbon (δ ~100 ppm).- Aliphatic Carbons: Signals in the range of δ 20-50 ppm for the piperidinone ring carbons.
IR Spectroscopy - N-H Stretching: Two distinct bands for the primary amine (3300-3500 cm⁻¹).- C=O Stretching: A strong absorption band for the amide carbonyl (1650-1680 cm⁻¹).- C-O-C Stretching: Bands associated with the benzodioxole ether linkages (1000-1300 cm⁻¹).- Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 234.25).- Fragmentation Pattern: Characteristic fragments resulting from the loss of CO, and cleavage of the piperidinone and benzodioxole rings.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the aromatic amine, the lactam (cyclic amide), and the electron-rich benzodioxole ring.

  • Aromatic Amine: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. Its reactivity will be somewhat attenuated by the electron-withdrawing nature of the adjacent ring system.

  • Lactam: The amide bond within the piperidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form the corresponding amino acid.

  • Benzodioxole Ring: The aromatic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms and the amino group. However, the substitution pattern will be directed by the existing substituents.

  • Stability: The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong light and oxidizing agents due to the presence of the amino group.

Potential Applications in Drug Discovery and Development

The combination of the 1,3-benzodioxole and piperidine scaffolds suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

  • CNS-Active Agents: The piperidine moiety is a common feature in many centrally active drugs. [1]Depending on its ability to cross the blood-brain barrier, derivatives of this compound could be explored for their potential as antipsychotics, antidepressants, or anxiolytics.

  • Anticancer Agents: The 1,3-benzodioxole ring is found in several natural and synthetic compounds with demonstrated anticancer activity. [2]The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation.

  • Enzyme Inhibitors: The rigid structure and hydrogen bonding capabilities of the molecule make it a potential candidate for targeting the active sites of various enzymes. For instance, derivatives of piperidine have been investigated as inhibitors of nitric oxide synthase. [3]* Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, suggesting potential applications in agriculture as root growth promoters. [4] The amino group provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives with diverse pharmacological profiles.

Conclusion

This compound is a compound of significant interest due to its hybrid structure incorporating pharmacologically relevant motifs. While direct experimental data is scarce, this guide provides a thorough, predictive analysis of its chemical properties, a plausible synthetic route, and potential applications based on established chemical principles and data from related compounds. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future experimental investigation of this promising chemical scaffold.

References

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  • NIST. (n.d.). (2E,6E)-7-(Benzo[d]d[5][6]ioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Georgieva, M., & Danchev, N. (2003). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus Chimie, 6(8-10), 559-563.
  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7352-7363.
  • Abonía, R., et al. (2010). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by π-stacking of hydrogen-bonded chains of rings.
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-908.
  • PubChem. (n.d.). (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide. Retrieved from [Link]

  • Pradeau, N., et al. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 309(2), 661-669.
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  • Al-Ayed, A. S. (2014). (E)-1-(2-Aminophenyl)-3-(benzo[d]d[5][6]ioxol-5-yl)prop-2-en-1-one. Molbank, 2014(3), M829.

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  • Li, Y., et al. (2013). 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 36(10), 1644-1649.
  • NIST. (n.d.). (E)-5-(Benzo[d]d[5][6]ioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. NIST Chemistry WebBook. Retrieved from [Link]

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  • Kim, Y., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504.
  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983.
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Sources

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Technical Review and Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a synthetic molecule featuring two key pharmacophores: a 6-amino-1,3-benzodioxole scaffold and a piperidin-2-one ring. A comprehensive review of the current scientific literature reveals a significant gap: there are no published studies directly investigating the mechanism of action, biological targets, or therapeutic potential of this specific compound.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the known biological activities of structurally related compounds containing its constituent moieties. By examining the established pharmacology of 1,3-benzodioxole and piperidine/piperidinone derivatives, this document synthesizes a series of evidence-based hypotheses regarding the potential mechanisms of action of this compound. The primary speculative pathways include anticancer and neuroprotective activities. Furthermore, this guide outlines a systematic experimental workflow to validate these hypotheses, providing a roadmap for future research and development.

Introduction to the Molecular Scaffolds

The structure of this compound combines two heterocyclic systems that are prevalent in medicinal chemistry. Understanding the individual contributions of these scaffolds is crucial for postulating the compound's overall pharmacological profile.

  • The 6-Amino-1,3-benzodioxole Moiety: The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring is a common feature in numerous natural products and synthetic drugs.[1][2] This group is known to be a key structural component for a variety of biological activities. The addition of an amino group at the 6-position provides a reactive handle for further chemical modifications, making it a versatile building block in drug design.

  • The Piperidin-2-one Moiety: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in over twenty classes of drugs.[3][4] Its saturated, six-membered structure allows for diverse three-dimensional conformations, which is critical for specific interactions with biological targets. The piperidin-2-one substructure, a lactam, introduces a polar carbonyl group that can participate in hydrogen bonding, a key interaction for ligand-receptor binding.

Mechanistic Insights from the 1,3-Benzodioxole Scaffold

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide array of biological effects, with significant research focused on their potential as anticancer and neuroprotective agents.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative effects of 1,3-benzodioxole derivatives against various cancer cell lines.[2][5] One key mechanism identified is the inhibition of the thioredoxin (Trx) system.[6][7] The Trx system is a major antioxidant pathway that is often upregulated in cancer cells to cope with increased oxidative stress. Inhibition of this system leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[7]

Additionally, some benzodioxole-containing compounds, such as piperine, have been shown to inhibit the migration and adhesion of cancer cells, suggesting a role in preventing metastasis.[1]

Neuroprotective and Neuromodulatory Effects

The benzodioxole moiety is also a core component of compounds with significant activity in the central nervous system. For instance, piperine, an alkaloid from black pepper containing a 1,3-benzodioxole group, has demonstrated neuroprotective effects in models of Parkinson's disease and epilepsy.[8][9] The proposed mechanisms for these effects are multifaceted and include:

  • Antioxidant and Anti-inflammatory Activity: Reducing oxidative stress and microglial activation in the brain.[9]

  • Modulation of Neuronal Signaling: Piperine has been shown to inhibit synchronized calcium oscillations in hippocampal neurons and reduce presynaptic glutamate release, which can be excitotoxic.[8]

  • Activation of the Nrf2/Keap1 Pathway: This pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 leads to the upregulation of phase II antioxidant enzymes, providing protection against oxidative damage.[10]

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Caption: Potential molecular targets of 1,3-benzodioxole derivatives.

Mechanistic Insights from the Piperidine and Piperidinone Scaffolds

The piperidine ring system is a cornerstone of modern pharmacology, with its derivatives acting on a wide range of biological targets.

Anticancer Activity

Piperidone-containing compounds have been investigated as mimics of natural products like curcumin and have shown potent antiproliferative properties.[11] A notable mechanism of action for some of these analogs is the inhibition of topoisomerase II-α, an essential enzyme for DNA replication and repair.[11] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. Other piperidine-containing molecules have been shown to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[12]

Neuroprotective and Neuromodulatory Effects

Piperidine derivatives are well-established as agents acting on the central nervous system.[3][13] For example, the drug Donepezil, used in the treatment of Alzheimer's disease, features a piperidine moiety and functions as an acetylcholinesterase inhibitor.[4] Other piperidine-based compounds have been developed as sigma-1 receptor ligands, which can provide neuroprotection in models of ischemic stroke by reducing neuronal nitric oxide production.[14] Furthermore, piperine, which also contains a piperidine ring, has shown neuroprotective effects in cellular models of corticosterone-induced neurotoxicity, partly by upregulating brain-derived neurotrophic factor (BDNF) expression.[15]

dot

Caption: Potential molecular targets of piperidine and piperidinone derivatives.

Integrated Mechanistic Hypothesis for this compound

Based on the activities of its constituent scaffolds, it is plausible to hypothesize that this compound could exhibit either potent anticancer or neuroprotective effects, or potentially a combination of both.

Hypothetical Anticancer Mechanism: Dual Inhibition of Thioredoxin Reductase and Topoisomerase II-α

A compelling hypothesis is that the compound acts as a dual-action anticancer agent. The 1,3-benzodioxole moiety could target and inhibit thioredoxin reductase, leading to increased intracellular ROS and oxidative stress. Concurrently, the piperidin-2-one portion of the molecule could inhibit topoisomerase II-α, causing DNA damage and cell cycle arrest. This two-pronged attack would create a synergistic effect, overwhelming the cancer cells' defense mechanisms and leading to efficient apoptosis.

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Hypothetical_Anticancer_Pathway cluster_0 This compound Benzodioxole 1,3-Benzodioxole Moiety TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibits Piperidinone Piperidin-2-one Moiety TopoII Topoisomerase II-α Piperidinone->TopoII Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS DNA_Damage DNA Damage & Strand Breaks TopoII->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical dual-action anticancer mechanism of action.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is required. The following workflow outlines the key steps to identify the biological targets and elucidate the mechanism of action of this compound.

Step-by-Step Protocol
  • Initial Phenotypic Screening:

    • Objective: To determine the primary biological effect of the compound.

    • Method: Screen the compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a panel of neuronal cell lines (e.g., SH-SY5Y, PC12).

    • Assays: Use cell viability assays (e.g., MTT, CellTiter-Glo) to determine IC50 values.

    • Expected Outcome: Identification of whether the compound has more potent cytotoxic or neuroprotective/neurotoxic effects.

  • Target Identification (Affinity-Based Methods):

    • Objective: To identify the direct binding partners of the compound.

    • Method: Affinity chromatography coupled with mass spectrometry (MS).[16]

      • Immobilize the compound on a solid support (e.g., sepharose beads).

      • Prepare cell lysates from the most sensitive cell line identified in the phenotypic screen.

      • Incubate the lysates with the immobilized compound.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using LC-MS/MS.

    • Expected Outcome: A list of potential protein targets.

  • In Vitro Target Validation:

    • Objective: To confirm the interaction between the compound and the identified targets and to quantify its effect.

    • Method: Perform in vitro functional assays based on the identified targets. For example:

      • If TrxR is identified: Use a commercial TrxR activity assay kit.

      • If Topoisomerase II-α is identified: Use a DNA relaxation assay.

      • If a specific receptor is identified: Use a radioligand binding assay.

    • Expected Outcome: Confirmation of target engagement and determination of IC50 or Ki values.

  • Cellular Mechanism of Action Studies:

    • Objective: To confirm that the in vitro target inhibition translates to a cellular effect.

    • Method:

      • For Anticancer Hypothesis: Measure intracellular ROS levels, perform cell cycle analysis by flow cytometry, and conduct apoptosis assays (e.g., Annexin V/PI staining).

      • For Neuroprotection Hypothesis: Induce cellular stress (e.g., with glutamate or H₂O₂) and measure cell viability, ROS levels, and key signaling markers (e.g., BDNF expression, Nrf2 activation) in the presence and absence of the compound.

    • Expected Outcome: A clear link between target engagement and the observed cellular phenotype.

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Experimental_Workflow start Start: This compound phenotypic_screen 1. Phenotypic Screening (Cancer & Neuronal Cell Panels) start->phenotypic_screen target_id 2. Target Identification (Affinity Chromatography-MS) phenotypic_screen->target_id Identified Cell Line target_validation 3. In Vitro Target Validation (Functional & Binding Assays) target_id->target_validation Potential Targets cellular_moa 4. Cellular MOA Studies (Pathway Analysis) target_validation->cellular_moa Validated Target end Elucidated Mechanism of Action cellular_moa->end

Caption: Proposed experimental workflow for MOA elucidation.

Data Presentation

Table 1: Hypothetical IC50 Values from Initial Phenotypic Screen

Cell LineTypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer8.9
A549Lung Cancer12.5
SH-SY5YNeuroblastoma> 50
PC12Pheochromocytoma> 50

This table presents hypothetical data for illustrative purposes.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses. The presence of the 1,3-benzodioxole and piperidin-2-one scaffolds suggests a high probability of significant biological activity, with anticancer and neuroprotective pathways being the most likely candidates. The proposed dual-action anticancer mechanism, targeting both the thioredoxin system and topoisomerase II-α, represents a particularly promising avenue for investigation. The experimental workflow detailed in this guide provides a clear and systematic path for researchers to validate these hypotheses and unlock the therapeutic potential of this novel compound.

References

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Biological Activity Screening of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This molecule integrates two "privileged scaffolds" in medicinal chemistry: the 1,3-benzodioxole and the piperidine moieties.[1][2][3] The 1,3-benzodioxole core is a structural feature in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, the piperidine ring is a cornerstone of many pharmaceuticals, particularly those with anticancer and central nervous system (CNS) activity.[2][3][7] The strategic fusion of these two pharmacophores provides a strong rationale for a broad-based biological evaluation. This document serves as a technical blueprint for researchers, providing detailed protocols, the causality behind experimental choices, and a framework for data interpretation, from initial high-throughput in vitro assays to preliminary in vivo validation.

Introduction and Rationale

The compound this compound, hereafter referred to as Compound X , represents a compelling candidate for drug discovery. Its structure is a deliberate synthesis of two motifs with well-documented and diverse biological activities.

  • The 1,3-Benzodioxole Scaffold: This moiety is found in natural products and synthetic compounds with a wide range of pharmacological effects. Its derivatives have been reported to possess potent antitumor, antimicrobial, and anti-hyperlipidemia activities, often acting through mechanisms like enzyme inhibition and apoptosis induction.[4][5][8]

  • The Piperidine Scaffold: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring offers conformational flexibility and the ability to modulate physicochemical properties like lipophilicity and metabolic stability, enhancing overall "druggability".[3] Its derivatives have demonstrated significant efficacy as anticancer, antimicrobial, and neuroprotective agents.[2][9][10]

The objective of this guide is to present a logical and efficient screening cascade to systematically uncover the therapeutic potential of Compound X. The proposed workflow prioritizes resource-efficient in vitro methods for primary screening before committing to more complex and costly in vivo studies.[11][12]

The Screening Cascade: A Phased Approach

A tiered approach is essential for the cost-effective evaluation of a novel compound. The strategy begins with broad functional assays to identify potential areas of activity, followed by more focused mechanistic studies and, finally, validation in a whole-organism model.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro MoA & Secondary Assays cluster_2 Phase 3: In Vivo Preliminary Evaluation Anticancer Anticancer Cytotoxicity (NCI-60 Panel or similar) hit Identified 'Hit' Activity Anticancer->hit IC50 < 10 µM Antimicrobial Antimicrobial MIC Assay (Gram+/Gram-) Antimicrobial->hit MIC < 16 µg/mL Neuro Neuroreceptor Binding (Optional Panel) Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis Colony Colony Formation Assay MTD Acute Toxicity / MTD Colony->MTD Promising In Vitro Data Tox In Vitro Toxicology (e.g., hERG, CYP Inhibition) Xenograft Xenograft Efficacy Model MTD->Xenograft lead_opt Lead Optimization Xenograft->lead_opt start Compound X (Synthesis & QC) start->Anticancer Broad Spectrum start->Antimicrobial start->Neuro hit->Apoptosis Elucidate Mechanism hit->CellCycle hit->Colony hit->Tox Assess Safety

Caption: High-level workflow for screening Compound X.

Tier 1: Primary In Vitro Screening Protocols

The initial phase employs robust, high-throughput assays to rapidly assess activity across key therapeutic areas suggested by the compound's structural motifs.

Anticancer Activity: Cell Viability and Cytotoxicity

Causality: The prevalence of both the benzodioxole and piperidine scaffolds in cytotoxic agents makes this a primary area of investigation.[2][5] The goal is to determine the concentration-dependent effect of Compound X on the proliferation of various human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, PC-3 prostate) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[11]

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Compound X A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Illustrative Data Presentation:

Cancer Cell LineCell TypeHypothetical IC₅₀ (µM) for Compound X
MCF-7Breast (ER+)8.5 ± 0.9
MDA-MB-231Breast (Triple-Negative)12.1 ± 1.5
A549Lung5.2 ± 0.6
PC-3Prostate9.8 ± 1.1
HCT116Colon7.4 ± 0.8
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Various benzodioxole and piperidine derivatives have demonstrated activity against bacterial pathogens.[5][10] This assay is fundamental for determining the lowest concentration of Compound X that prevents visible microbial growth.

Protocol: Broth Microdilution Assay

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of Compound X in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations should range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is visually determined as the lowest concentration of Compound X where no turbidity (bacterial growth) is observed.[13] A resazurin-based colorimetric assay can also be used for a more quantitative readout.[13]

Illustrative Data Presentation:

Microbial StrainGram TypeHypothetical MIC (µg/mL) for Compound X
Staphylococcus aureus (ATCC 29213)Positive16
Bacillus subtilis (ATCC 6633)Positive32
Escherichia coli (ATCC 25922)Negative> 128
Pseudomonas aeruginosa (ATCC 27853)Negative> 128

Tier 2: Elucidating the Mechanism of Action (MoA)

If significant activity is confirmed in Tier 1 screening (e.g., IC₅₀ < 10 µM in an anticancer assay), the next logical step is to investigate how the compound exerts its effect.

Protocol: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

Causality: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.[4][14] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cell line of interest (e.g., A549) with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

G pathway Extrinsic/Intrinsic Stimuli Compound X Treatment Caspase Cascade Activation (Caspase-8, -9 → Caspase-3) PARP Cleavage & DNA Fragmentation Apoptosis pathway:f1->pathway:f2 Induces

Caption: Hypothesized apoptotic pathway induced by Compound X.

Tier 3: Preliminary In Vivo Evaluation

Promising in vitro efficacy and a well-defined MoA justify advancing the compound to preliminary animal studies.[11][12] These experiments provide critical data on the compound's behavior in a complex biological system.

Protocol: Human Tumor Xenograft Model

Causality: The ultimate test of an anticancer agent is its ability to inhibit tumor growth in vivo.[14][15] This model assesses the efficacy and tolerability of Compound X in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, Compound X at two dose levels, positive control).

  • Treatment: Administer Compound X via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a defined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.[14]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Illustrative Data Presentation:

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0.1% DMSO, daily1550 ± 2100%+2.5%
Compound X10 mg/kg, daily930 ± 15040%-1.8%
Compound X25 mg/kg, daily620 ± 11060%-4.5%
Positive ControlDoxorubicin, 2 mg/kg, q3d450 ± 9571%-8.2%

Conclusion and Future Directions

This technical guide provides a systematic and scientifically-grounded framework for evaluating the biological activity of this compound. By integrating knowledge of its core chemical scaffolds with a tiered experimental approach, researchers can efficiently identify and validate its therapeutic potential. Positive results, particularly a significant tumor growth inhibition in in vivo models with acceptable toxicity, would warrant the initiation of formal preclinical development, including medicinal chemistry efforts for lead optimization, detailed ADME/Tox profiling, and further MoA studies to identify the specific molecular target.

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Spectroscopic Characterization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a molecule of significant interest, integrating the pharmacologically relevant benzodioxole scaffold with a piperidin-2-one lactam moiety. As of the writing of this guide, publicly available, empirically derived spectroscopic data for this specific compound is limited. This document, therefore, serves as an in-depth, predictive guide to the spectroscopic characteristics of this compound, based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and supported by data from analogous structures.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the identification, characterization, and quality control of this compound. The predictions herein are grounded in a thorough analysis of its constituent chemical motifs: the 6-amino-1,3-benzodioxole system and the N-substituted piperidin-2-one ring.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for the interpretation of its spectroscopic signatures. The structure of this compound is depicted below, with key atomic positions numbered for clarity in the subsequent spectroscopic analysis.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The principles of NMR are based on the interaction of atomic nuclei with an external magnetic field.[2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylenedioxy bridge protons, the amino group protons, and the methylene protons of the piperidin-2-one ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.5 - 6.7s1HH-4'Aromatic proton on the benzodioxole ring, shielded by the adjacent amino group.
~6.8 - 7.0s1HH-1'Aromatic proton on the benzodioxole ring.
~5.9 - 6.1s2HO-CH₂-O (H-7')Characteristic singlet for the methylenedioxy protons.
~4.5 - 5.0br s2H-NH₂Broad singlet due to quadrupole broadening and exchange with residual water.
~3.4 - 3.6t2HH-6Methylene protons adjacent to the nitrogen atom of the lactam.
~2.2 - 2.4t2HH-3Methylene protons adjacent to the carbonyl group.
~1.7 - 1.9m4HH-4, H-5Overlapping multiplets for the remaining two methylene groups of the piperidin-2-one ring.

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons, such as those of the amino group, making them more readily observable. The predicted chemical shifts are based on the known electronic effects of the substituents on the aromatic ring and the typical chemical shift ranges for protons in a piperidin-2-one system.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.[6][7]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170 - 175C=O (C-2)Carbonyl carbon of the lactam.
~145 - 150C-5', C-6'Aromatic carbons attached to oxygen atoms.
~130 - 135C-2'Aromatic carbon bearing the amino group.
~120 - 125C-3'Aromatic carbon attached to the piperidin-2-one nitrogen.
~105 - 110C-1', C-4'Aromatic carbons ortho and para to the amino group.
~101 - 103O-CH₂-O (C-7')Methylene carbon of the benzodioxole moiety.
~50 - 55C-6Methylene carbon adjacent to the nitrogen atom.
~30 - 35C-3Methylene carbon adjacent to the carbonyl group.
~20 - 25C-4, C-5Remaining methylene carbons of the piperidin-2-one ring.

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[10][11][12]

Predicted Mass Spectrum (Electron Ionization - EI)
m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation
248[M]⁺Molecular ion peak. The presence of an odd number of nitrogen atoms is consistent with an even molecular weight (Nitrogen Rule).[10]
219[M - CHO]⁺Loss of a formyl radical from the piperidin-2-one ring.
177[M - C₄H₇NO]⁺Cleavage of the N-aryl bond, resulting in the 6-amino-1,3-benzodioxole fragment.
149[C₈H₇O₃]⁺A common fragment in benzodioxole-containing compounds.
99[C₅H₉NO]⁺Piperidin-2-one cation radical.[13][14]

Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

MS_Fragmentation M [M]⁺˙ m/z = 248 F1 [M - CHO]⁺ m/z = 219 M->F1 - CHO F2 [C₈H₇O₃]⁺ m/z = 149 M->F2 - C₅H₈NO F3 [C₅H₉NO]⁺˙ m/z = 99 M->F3 N-Ar cleavage

Figure 2. Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3400 - 3200N-H stretchPrimary amine (-NH₂)Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[17]
3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations of C-H bonds on the aromatic ring.
2950 - 2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds in the piperidin-2-one ring.
1660 - 1680C=O stretchAmide (Lactam)Strong absorption characteristic of the carbonyl group in a six-membered lactam.
1600 - 1450C=C stretchAromatic C=CStretching vibrations of the carbon-carbon bonds within the benzene ring.
1250 - 1200C-O-C stretchAryl etherAsymmetric stretching of the C-O-C linkage in the benzodioxole ring.
1040 - 1020C-O-C stretchAryl etherSymmetric stretching of the C-O-C linkage in the benzodioxole ring.

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy.[18][19][20][21][22] The presence of a strong carbonyl absorption and the characteristic N-H and aromatic C-H stretches would be key identifiers in an experimental spectrum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolution MS Mass Spectrometry (EI and HRMS) Sample->MS IR Infrared Spectroscopy (ATR) Sample->IR NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR Structure Structural Elucidation and Confirmation NMR->Structure MS->Structure IR->Structure

Figure 3. General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data have been derived from fundamental spectroscopic principles and analysis of structurally related compounds. It is anticipated that this guide will serve as a valuable resource for the scientific community, aiding in the identification, characterization, and quality assessment of this promising molecule. The validation of these predictions through empirical data will be a critical next step in the continued investigation of this compound.

References

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

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  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

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  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

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1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Foreword

The field of drug discovery is a dynamic and intricate process, often beginning with the identification of novel chemical entities that possess the potential for therapeutic intervention. The compound this compound represents one such entity. While direct research on this specific molecule is not extensively documented in publicly available literature, a detailed analysis of its structural components allows for a robust, inferential investigation into its potential biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these potential therapeutic avenues, grounded in the established pharmacology of its core chemical scaffolds: the 1,3-benzodioxole and piperidin-2-one moieties. By understanding the known activities of these foundational structures, we can construct a logical framework for identifying and validating the therapeutic promise of this novel compound.

Part 1: Deconstruction of a Novel Chemical Entity: Structural and Mechanistic Insights

The rational identification of potential therapeutic targets for this compound begins with an examination of its constituent parts. The molecule's architecture, featuring a 1,3-benzodioxole ring system linked to a piperidin-2-one moiety, suggests several plausible interactions with key biological pathways.

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Pharmacology

The 1,3-benzodioxole group is a well-established pharmacophore present in numerous psychoactive and non-psychoactive compounds. Its primary known interaction is with the cytochrome P450 (CYP450) family of enzymes, particularly CYP2D6 and CYP3A4. This interaction can lead to mechanism-based inhibition, a critical consideration in drug development due to the potential for drug-drug interactions.

Beyond its metabolic implications, the 1,3-benzodioxole scaffold is a key component of molecules targeting the central nervous system. For instance, it is a foundational element of methylenedioxymethamphetamine (MDMA), which is known to interact with serotonin, dopamine, and norepinephrine transporters. This suggests that this compound may possess neuromodulatory activity.

The Piperidin-2-one (δ-Valerolactam) Ring: A Gateway to Diverse Biological Activity

The piperidin-2-one, or δ-valerolactam, ring is another versatile scaffold found in a wide array of biologically active compounds. Its presence is associated with a broad spectrum of therapeutic effects, including anti-inflammatory, anticonvulsant, and antimicrobial activities. Notably, this lactam structure is a key feature of several inhibitors of enzymes such as Factor Xa and dipeptidyl peptidase-4 (DPP-4).

The specific substitution pattern on the piperidin-2-one ring is a crucial determinant of its biological target. In the case of this compound, the linkage to the benzodioxole ring creates a unique chemical entity that may exhibit novel pharmacology.

Part 2: Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the structural analysis, we can hypothesize several potential therapeutic targets for this compound. These hypotheses provide a roadmap for experimental validation.

Monoamine Transporters: A Primary CNS Target

Given the presence of the 1,3-benzodioxole moiety, a primary avenue of investigation should be the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Modulation of these transporters is a cornerstone of treatment for a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • Hypothesized Mechanism: this compound may act as an inhibitor or substrate for one or more of these transporters, leading to an increase in the synaptic concentration of the corresponding neurotransmitter.

GABA Receptors: Exploring Anxiolytic and Anticonvulsant Potential

The piperidin-2-one scaffold is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity suggests that the compound may interact with GABA receptors, either directly as an agonist or as a positive allosteric modulator.

  • Hypothesized Mechanism: By enhancing GABAergic neurotransmission, this compound could exhibit anxiolytic, sedative, and anticonvulsant properties.

Inflammatory Pathway Enzymes: Targeting Cyclooxygenases and Lipoxygenases

Several compounds containing the piperidin-2-one ring have demonstrated anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Hypothesized Mechanism: The compound may inhibit the production of pro-inflammatory prostaglandins and leukotrienes by targeting COX-1, COX-2, or 5-LOX.

Part 3: Experimental Validation Workflows

A rigorous and systematic approach is essential for validating the hypothesized therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and characterization.

In Vitro Target Screening

The initial phase of experimental validation should involve a broad panel of in vitro assays to screen for activity against the hypothesized targets.

Protocol 1: Monoamine Transporter Uptake Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET.

  • Assay Preparation: Plate the cells in a 96-well format.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound.

  • Substrate Addition: Add a radiolabeled or fluorescently tagged substrate for the respective transporter (e.g., [3H]5-HT for SERT).

  • Incubation and Lysis: Incubate to allow for substrate uptake, then wash the cells to remove the extracellular substrate and lyse the cells.

  • Detection: Measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

Protocol 2: GABA Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target GABA receptor subtype (e.g., GABA-A).

  • Radioligand Binding: Incubate the membranes with a known radioligand for the receptor (e.g., [3H]muscimol) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using rapid filtration.

  • Detection: Quantify the bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the Ki value to assess the binding affinity of the compound.

Protocol 3: Enzyme Inhibition Assays (COX-1/COX-2)

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Reaction: Initiate the enzymatic reaction by adding arachidonic acid in the presence of the test compound.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 values for the inhibition of each enzyme isoform.

Cellular and Functional Assays

Following initial in vitro screening, cellular and functional assays are necessary to confirm the mechanism of action and assess the physiological effects of the compound.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Levels

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum for dopamine, the hippocampus for serotonin).

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Determine the effect of the compound on extracellular neurotransmitter levels.

Part 4: Data Presentation and Visualization

Clear and concise presentation of experimental data is paramount for interpreting results and guiding further research.

Table 1: Summary of In Vitro Screening Results
TargetAssay TypeEndpointResult (IC50/Ki)
SERTUptake AssayIC50TBD
DATUptake AssayIC50TBD
NETUptake AssayIC50TBD
GABA-A ReceptorBinding AssayKiTBD
COX-1Enzyme InhibitionIC50TBD
COX-2Enzyme InhibitionIC50TBD

TBD: To be determined through experimental validation.

Diagrams of Signaling Pathways and Workflows

G cluster_0 Monoamine Transporter Modulation Compound This compound SERT SERT Compound->SERT Inhibition DAT DAT Compound->DAT Inhibition NET NET Compound->NET Inhibition SynapticCleft Increased Synaptic Neurotransmitter Levels SERT->SynapticCleft Blocks Reuptake DAT->SynapticCleft Blocks Reuptake NET->SynapticCleft Blocks Reuptake TherapeuticEffect Antidepressant/Anxiolytic Effects SynapticCleft->TherapeuticEffect

Caption: Hypothesized Monoamine Transporter Signaling Pathway

G cluster_1 Experimental Validation Workflow Start Compound Synthesis and Purification InVitro In Vitro Screening (Binding & Enzyme Assays) Start->InVitro Step 1 Cellular Cellular Assays (Uptake & Functional) InVitro->Cellular Step 2 InVivo In Vivo Studies (Microdialysis & Behavior) Cellular->InVivo Step 3 LeadOpt Lead Optimization InVivo->LeadOpt Step 4

Caption: Experimental Validation Workflow

Conclusion

While this compound is a novel chemical entity with limited direct research, a thorough analysis of its structural motifs provides a strong foundation for identifying its potential therapeutic targets. The proposed avenues of investigation—monoamine transporters, GABA receptors, and inflammatory enzymes—represent high-probability targets based on the well-documented pharmacology of the 1,3-benzodioxole and piperidin-2-one scaffolds. The detailed experimental workflows outlined in this guide offer a clear and logical path for the systematic evaluation of this compound's therapeutic potential. Through rigorous scientific inquiry, the true pharmacological profile of this compound can be elucidated, potentially paving the way for the development of a new class of therapeutic agents.

References

Due to the novel nature of the specific compound this compound, direct references are not available. The scientific rationale presented in this guide is based on established principles of medicinal chemistry and the known pharmacology of its constituent chemical scaffolds. For further reading on the biological activities of these scaffolds, the following resources are recommended:

  • Title: The 1,3-Benzodioxole Ring System in Medicinal Chemistry Source: A comprehensive review of the synthesis and biological activity of compounds containing the 1,3-benzodioxole moiety. URL: [Link]

  • Title: Piperidin-2-one Derivatives with Biological Activity Source: An overview of the diverse pharmacological effects of compounds incorporating the piperidin-2-one scaffold. URL: [Link]

  • Title: Cytochrome P450 Inhibition by Drugs Source: A detailed discussion of the mechanisms of CYP450 inhibition, including the role of 1,3-benzodioxole-containing compounds. URL: [Link]

The Ascendant Trajectory of Amino-Benzodioxole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole scaffold, a privileged heterocyclic motif found in numerous natural products, has perennially captured the attention of medicinal chemists. Its unique electronic properties and conformational rigidity make it an ideal building block for the design of novel therapeutic agents. The introduction of an amino functionality to this core structure unlocks a vast chemical space, giving rise to a class of compounds—amino-benzodioxole derivatives—with a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of these derivatives, navigating through their synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern their efficacy. From their influence on the central nervous system to their potential as anticancer, antimicrobial, and antidiabetic agents, this guide illuminates the critical role of the amino-benzodioxole core in shaping the future of drug development.

The 1,3-Benzodioxole Moiety: A Foundation of Therapeutic Potential

The 1,3-benzodioxole unit is a key structural feature in a variety of naturally occurring compounds, such as safrole, which is abundant in sassafras oil.[1][2] This bicyclic system is also present in clinically significant antitumor agents like etoposide and teniposide.[1] The inherent biological relevance of this scaffold has spurred extensive research into its synthetic derivatives. The fusion of a benzene ring with a dioxole ring imparts a unique electronic and conformational character, making it an attractive starting point for the development of new drugs.[3][4] The addition of an amino group, in particular, has been shown to be a critical pharmacophore, leading to compounds with a wide array of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial properties.[2]

Synthetic Strategies for Amino-Benzodioxole Derivatives

The synthesis of amino-benzodioxole derivatives can be approached through various routes, often starting from readily available precursors like safrole or piperonal.[3] The choice of synthetic strategy is often dictated by the desired substitution pattern and the nature of the amino functionality to be introduced.

Classical Approaches from Natural Precursors

A common and cost-effective strategy involves the utilization of naturally abundant safrole.[1] The synthesis of amino-acyl derivatives, for instance, can be achieved in a few straightforward steps starting from this natural product.[1] A general approach involves the modification of the allyl side chain of safrole to introduce a suitable functional group that can then be converted to or coupled with an amino acid moiety.

Representative Synthetic Workflow: From Safrole to an N-Acyl Amino-Benzodioxole Derivative

G Safrole Safrole Intermediate1 Functionalized Benzodioxole Safrole->Intermediate1 Side-chain modification Intermediate2 Amino-Benzodioxole Precursor Intermediate1->Intermediate2 Introduction of Amino Group FinalProduct N-Acyl Amino-Benzodioxole Derivative Intermediate2->FinalProduct Acylation/Coupling

Caption: A generalized workflow for the synthesis of N-acyl amino-benzodioxole derivatives starting from the natural product safrole.

Modern Catalytic Methodologies

More contemporary approaches employ transition metal-catalyzed cross-coupling reactions to forge the C-N bond, offering greater flexibility and control over the final structure. Palladium-catalyzed Buchwald-Hartwig amination, for example, is a powerful tool for the synthesis of N-aryl benzodioxole derivatives. This method allows for the coupling of a wide range of amines with halogenated or triflated benzodioxoles.

Another modern strategy involves the direct C-H amination of the benzodioxole ring, a more atom-economical approach that avoids the need for pre-functionalized starting materials. Iodine-catalyzed amination has emerged as a facile, metal-free route for the synthesis of 2-aminobenzoxazoles, a related class of compounds, and similar methodologies are being explored for benzodioxoles.[5]

Diverse Pharmacological Landscape of Amino-Benzodioxole Derivatives

The introduction of an amino group onto the benzodioxole scaffold gives rise to a diverse array of pharmacological activities, impacting various biological systems.

Psychoactive Properties and Neurological Applications

Perhaps the most well-known amino-benzodioxole derivatives are those with psychoactive properties, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). These compounds primarily act as serotonin-norepinephrine-dopamine releasing agents and also exhibit agonist activity at serotonin 5-HT2 receptors.[3] This dual mechanism of action leads to their characteristic entactogenic and stimulant effects.[3] The "love drug" or "hug drug" epithet for MDA stems from its ability to induce feelings of euphoria, empathy, and emotional bonding.[3]

The interaction of these compounds with monoamine transporters and serotonin receptors is a key area of research for understanding their therapeutic potential and neurotoxic effects.[3][6]

Signaling Pathway: MDMA's Interaction with Serotonergic Neurons

G MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Blocks reuptake MDMA->SERT Reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibits Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Increased Serotonin Release Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Caption: Simplified diagram illustrating the mechanism of action of MDMA at the serotonin synapse.

Anticancer Activity

A growing body of evidence highlights the potential of amino-benzodioxole derivatives as anticancer agents.[7] These compounds have been shown to exhibit cytotoxic activity against a range of human tumor cell lines.[7] The mechanisms underlying their anticancer effects are multifaceted and can include the induction of apoptosis and cell cycle arrest.[8]

One proposed mechanism involves the inhibition of the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in antioxidant defense and apoptosis resistance.[1] By inhibiting the Trx system, these derivatives can induce oxidative stress, leading to apoptosis.[1][9] Specifically, some derivatives have been shown to bind to apoptosis-signal-regulating kinase 1 (ASK1), a key component of the apoptosis signaling pathway.[1]

Signaling Pathway: Induction of Apoptosis by Amino-Benzodioxole Derivatives

G Amino_Benzodioxole Amino-Benzodioxole Derivative Trx_System Thioredoxin System Inhibition Amino_Benzodioxole->Trx_System ROS Increased Reactive Oxygen Species (ROS) Trx_System->ROS ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Activation ROS->ASK1 Apoptosis_Pathway Downstream Apoptosis Cascade ASK1->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: A simplified schematic of the proposed mechanism for apoptosis induction by amino-benzodioxole derivatives.

Antimicrobial and Antidiabetic Potential

Amino-benzodioxole derivatives have also demonstrated promising antimicrobial and antidiabetic activities.[2][4] As antimicrobial agents, their mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[2]

In the context of diabetes, certain benzodioxole derivatives have been found to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[3][4][10] By inhibiting this enzyme, these compounds can help to regulate blood sugar levels.[3][4] The antidiabetic effects may also be linked to the modulation of insulin and insulin-like growth factor (IGF) signaling pathways.[3][4]

Structure-Activity Relationship (SAR) Studies

The biological activity of amino-benzodioxole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.

Structural Modification Observed Effect on Biological Activity Example Application Reference(s)
Position of the amino group The position of the amino substituent on the benzodioxole ring significantly influences activity.Anticancer, Psychoactive[7]
Nature of the amino substituent N-alkylation or N-acylation can modulate potency and selectivity. For example, the N-methyl group in MDMA is crucial for its specific psychoactive profile compared to MDA.Psychoactive, Antimicrobial[3]
Substitution on the aromatic ring Introduction of electron-withdrawing or electron-donating groups on the benzene ring can alter the electronic properties and binding affinity of the molecule.Anticancer, Antidiabetic[1][11]
Side chain modifications Altering the length and composition of side chains attached to the amino group or the benzodioxole core can impact pharmacokinetic and pharmacodynamic properties.Anticancer, Antimicrobial[2]

Experimental Protocols

General Procedure for the Synthesis of N-(benzo[d][1]dioxol-5-yl)acetamide Derivatives

This protocol is a representative example for the synthesis of an amide derivative, a common structural motif in biologically active amino-benzodioxoles.

  • Preparation of the Intermediate Acid Chloride: To a solution of the corresponding carboxylic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride dropwise at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in a suitable solvent like dioxane.

  • Add this solution dropwise to a solution of benzo[d][1]dioxol-5-amine and a base, such as triethylamine, in dioxane at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Pour the reaction mixture into water and acidify with HCl.

  • Extract the aqueous phase with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over a drying agent (e.g., MgSO4) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(benzo[d][1]dioxol-5-yl)acetamide derivative.

Protocol for In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate until they reach 90-95% confluency.

  • Compound Treatment: Prepare stock solutions of the amino-benzodioxole derivatives and dilute them with the culture medium to the desired concentrations.

  • Treat each well with 100 µL of the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT working solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

Amino-benzodioxole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse pharmacological activities, coupled with a well-defined and tunable core structure, make them attractive candidates for lead optimization and development. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to play a pivotal role in the rational design of novel amino-benzodioxole-based therapeutics.[11] The exploration of novel synthetic methodologies, particularly those involving catalytic and regioselective transformations, will further expand the accessible chemical space of these derivatives. As our understanding of the intricate signaling pathways modulated by these compounds deepens, so too will our ability to harness their therapeutic potential for a wide range of diseases.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. Available at: [Link]

  • 3,4-Methylenedioxyamphetamine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001).
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2010).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules. Available at: [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022). RSC Advances. Available at: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Deriv
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI. Available at: [Link]

  • MDMA. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (2023). ResearchGate. Available at: [Link]

  • 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. (2023). ResearchGate. Available at: [Link]

  • Iodine-catalyzed amination of benzoxazoles: a metal-free route to 2-aminobenzoxazoles under mild conditions. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

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Unlocking New Therapeutic Frontiers: A Guide to the Discovery and Synthesis of Novel Piperidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-2-one scaffold, a six-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its prevalence in a wide array of natural products and clinically approved pharmaceuticals underscores its status as a "privileged scaffold".[1] This guide provides an in-depth exploration of the methodologies pivotal to the discovery and synthesis of novel piperidin-2-one derivatives. We will traverse the landscape from initial hit identification through modern synthetic strategies, including asymmetric and photocatalytic approaches, offering field-proven insights into the causal relationships that govern experimental design. This document is structured to serve as a practical and authoritative resource for professionals dedicated to advancing drug discovery programs.

The Piperidin-2-one Core: A Privileged Scaffold in Drug Design

The piperidine ring's favorable physicochemical properties—including its ability to modulate lipophilicity and form hydrogen bonds—make it a highly desirable motif in drug design.[1] The piperidin-2-one (or δ-valerolactam) substructure retains these benefits while introducing a lactam functionality, which can act as a key interaction point with biological targets. These structures are not merely synthetic curiosities; they are integral components of molecules demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications.[2][3]

The inherent structural rigidity and potential for stereoisomerism make chiral piperidin-2-ones particularly valuable. The introduction of chirality can significantly enhance biological activity, improve selectivity for a specific target, and optimize pharmacokinetic profiles.[4][5] Consequently, the development of robust synthetic routes to access diverse and enantioenriched piperidin-2-one derivatives is a critical objective in modern organic synthesis and drug development.[6][7]

Discovery Paradigms: From Screening to Rational Design

The journey to a novel therapeutic agent begins with the identification of a promising starting point or "hit." The discovery of piperidin-2-one-based compounds follows a well-trodden yet ever-evolving path.

High-Throughput Screening (HTS) and Hit Identification

HTS campaigns remain a primary engine for discovering novel inhibitors. By screening large, diverse compound libraries against a specific biological target, initial hits can be identified. For instance, a piperidine-based compound was successfully identified as a novel influenza virus inhibitor through an extensive HTS campaign, which subsequently led to chemistry-driven optimization.[8]

The logical flow from an initial screening hit to a viable lead candidate is a multi-step, iterative process.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Primary Hits Hit_Val Hit Validation Hit_ID->Hit_Val Confirmed Hits SAR SAR by Synthesis Hit_Val->SAR Validated Hit Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Optimized Leads Preclinical Preclinical Candidate Lead_Opt->Preclinical Selected Candidate

Caption: A generalized workflow for piperidin-2-one drug discovery.
Fragment-Based and Computational Approaches

Modern drug discovery increasingly leverages fragment-based screening and computational chemistry. By identifying how small molecular fragments (fragments) bind to a protein target, larger, more potent molecules can be constructed. Computational docking studies can predict the binding modes of designed piperidin-2-one derivatives with protein targets, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent analogs.[9][10]

Core Synthetic Strategies for Piperidin-2-one Scaffolds

The synthesis of substituted piperidin-2-ones is a rich field, with methodologies ranging from classical cyclization reactions to cutting-edge catalytic processes. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Classical Cyclization Methodologies
  • Beckmann Rearrangement: This classical reaction provides a straightforward route to the core piperidin-2-one ring. The synthesis involves the rearrangement of an oxime precursor, typically derived from cyclopentanone. A notable protocol uses N-hydroxyl-cyclopentyl imine as the raw material, which undergoes a substitution with p-toluenesulfonyl chloride in an alkaline solution to form an intermediate ester that rearranges to the target product.[11] The primary advantage of this method is its simplicity and suitability for large-scale production.[11]

  • Reductive Cyclization: δ-aminoamides or related precursors can be cyclized under reductive conditions to form piperidin-2-ones.[12] This strategy is particularly useful for building complex substitution patterns on the ring, as the linear precursor can be assembled modularly.

Modern Catalytic and Asymmetric Syntheses

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses.

  • Asymmetric Reductive Coupling: Nickel-catalyzed asymmetric reductive coupling reactions have emerged as a powerful tool for creating chiral centers. For example, the coupling of a 3-chloropiperidin-2-one with an aryl iodide using a chiral bis(imidazoline) (Bilm) ligand can produce chiral 3-aryl-piperidin-2-ones with high enantioselectivity.[13] The causality here lies in the chiral ligand's ability to create a stereochemically defined environment around the nickel catalyst, thereby directing the approach of the substrates to favor the formation of one enantiomer over the other.

  • Photocatalysis: Organophotocatalysis offers novel pathways for constructing complex molecules under mild conditions. A recently developed [1+2+3] strategy enables the one-step synthesis of multi-substituted 2-piperidinones from simple alkenes and an ammonium salt.[6] This approach leverages the generation of radical cations from alkenes, showcasing a significant advancement in efficiency and atom economy.[6]

The following table summarizes key synthetic strategies, highlighting their respective strengths and applications.

Synthetic Strategy Key Reaction Type Typical Precursors Primary Advantages Reference
Beckmann RearrangementRearrangementCyclopentanone OximeSimplicity, Scalability[11]
Reductive CyclizationIntramolecular Cyclizationγ-carboalkoxynitriles, δ-aminoamidesModular, Good for complex substitution[12]
Catalytic HydrogenationReductionSubstituted Pyridines/PyridinonesAccess to diverse piperidines[14][15]
Asymmetric CouplingNi-Catalyzed Cross-CouplingHalogenated piperidinones, Aryl halidesHigh enantioselectivity[13]
PhotocatalysisRadical CyclizationAlkenes, Ammonium saltsMild conditions, High efficiency, Novelty[6]

Detailed Experimental Protocol: Beckmann Rearrangement for 2-Piperidone Synthesis

This protocol is a self-validating system adapted from established literature, designed for clarity and reproducibility.[11] The rationale behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 2-piperidone from N-hydroxy-cyclopentyl imine.

Reaction Scheme: N-hydroxyl-cyclopentyl imine → (p-toluenesulfonyl chloride, NaOH) → Intermediate Ester → (Rearrangement) → 2-Piperidone

G cluster_0 Step 1: Activation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Workup Reactant N-hydroxyl-cyclopentyl imine Intermediate Intermediate Ester Reactant->Intermediate TsCl, NaOH(aq) Acetone, 0-5°C Product 2-Piperidone Intermediate->Product Room Temp, 10-12h Workup Neutralization (NH4OH) Extraction (DCM) Distillation Product->Workup Purification

Caption: Key stages in the synthesis of 2-piperidone via Beckmann rearrangement.

Materials & Reagents:

  • N-hydroxy-cyclopentyl imine

  • Acetone

  • 25% (w/w) Sodium Hydroxide (NaOH) aqueous solution

  • p-Toluenesulfonyl chloride (TsCl)

  • 25% (w/w) Concentrated Ammonia (NH₄OH)

  • Dichloromethane (DCM) or other suitable hydrophobic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxy-cyclopentyl imine in acetone. Place the flask in an ice-water bath and cool the solution to 0-5°C.

    • Causality: The low temperature is crucial to control the exothermic reaction upon addition of the base and TsCl, preventing unwanted side reactions. Acetone serves as a suitable solvent for the reactants.

  • Base Addition: Slowly add the 25% (w/w) aqueous NaOH solution to the cooled mixture while stirring.[11]

    • Causality: The inorganic base deprotonates the hydroxyl group of the imine, forming an alkoxide that is more nucleophilic and reactive towards TsCl.

  • Activation: Add p-toluenesulfonyl chloride in portions to the solution, ensuring the temperature remains below 5°C.[11] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours.

    • Causality: TsCl is the activating agent. It reacts with the deprotonated hydroxyl group to form a tosylate ester, which is an excellent leaving group, facilitating the subsequent rearrangement. The extended reaction time ensures complete conversion.

  • Neutralization and Workup: Cool the reaction mixture again. Carefully add 25% (w/w) concentrated ammonia solution to neutralize the reaction to a pH of 8-10.[11]

    • Causality: Neutralization quenches the reaction and precipitates inorganic salts, which can then be removed.

  • Extraction: Filter the mixture to remove the solid salts. Transfer the filtrate to a separatory funnel and extract 2-3 times with dichloromethane. Combine the organic layers.

    • Causality: 2-piperidone is more soluble in the organic solvent (DCM) than in the aqueous phase. Repeated extractions ensure efficient recovery of the product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-piperidone.

Future Perspectives and Conclusion

The piperidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Novel Catalytic Methods: The development of new catalytic systems, particularly those enabling late-stage functionalization, will allow for the rapid diversification of complex piperidin-2-one cores.

  • Bioisosteric Replacement: Exploring bioisosteres of the piperidin-2-one ring, such as spirocyclic systems, may lead to compounds with improved metabolic stability and pharmacokinetic properties.[1]

  • Chemoinformatics and AI: Integrating artificial intelligence and machine learning into the design-synthesis-test cycle will accelerate the identification of novel derivatives with enhanced potency and selectivity.

References

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In Silico Modeling of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Workflow for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico characterization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. The benzodioxole and piperidinone scaffolds are prevalent in medicinal chemistry, suggesting this molecule may hold unexamined therapeutic potential. As Senior Application Scientists, we recognize that the critical path from a novel chemical entity to a viable drug candidate is fraught with challenges, many of which can be mitigated through early, robust computational assessment.[1][2] This document outlines a validated, multi-step computational workflow designed to predict the molecule's physicochemical properties, identify potential biological targets, evaluate binding interactions, and forecast its pharmacokinetic profile. We will move beyond a simple recitation of steps to explain the causal logic behind protocol choices, ensuring a self-validating and reproducible research framework. The protocols detailed herein—from ligand preparation and pharmacophore-based virtual screening to molecular dynamics and ADMET prediction—serve as a blueprint for researchers aiming to accelerate the discovery pipeline for this and similar novel chemical entities.

Introduction: Rationale and Strategic Overview

The compound this compound is a small molecule featuring two key pharmacologically relevant moieties: the 1,3-benzodioxole ring and a piperidin-2-one core. The 1,3-benzodioxole scaffold is found in numerous bioactive compounds, and its derivatives have been explored for a range of activities.[3][4][5][6] Similarly, the piperidinone ring is a versatile scaffold used in the development of antagonists for various receptors and as a constrained pseudopeptide.[7] The combination of these fragments in the specified arrangement presents a unique chemical entity whose biological activities have not been extensively characterized in public literature.

The objective of this guide is to establish a rigorous in silico pipeline to systematically evaluate its drug-like potential. Computer-Aided Drug Design (CADD) is an indispensable component of modern drug discovery, serving to prioritize resources, reduce costs, and accelerate the identification of promising lead compounds.[2][8] Our approach is designed to build a comprehensive profile of the molecule, starting from its fundamental properties and progressing to complex simulations of its interaction with potential biological targets.

Experimental Workflow Overview

The workflow is structured to logically progress from broad, property-based assessments to specific, interaction-based simulations. This funneling approach ensures that computational resources are spent efficiently, with each step serving to refine our understanding and guide the next.

G A 1. Ligand Preparation & Physicochemical Analysis B 2. Pharmacophore Modeling & Virtual Screening A->B Generate 3D Query E 5. ADMET Prediction (Pharmacokinetics & Safety) A->E Input Structure C 3. Molecular Docking (Target-Ligand Interaction) B->C Identify Potential Hits & Select Target D 4. Molecular Dynamics (Complex Stability) C->D Evaluate Top Pose F 6. Data Synthesis & Candidate Viability Report D->F Assess Stability & Binding Energy E->F Profile Drug-Likeness

Caption: High-level overview of the in silico modeling workflow.

Ligand Preparation and Physicochemical Profiling

Expertise & Causality: The foundation of any meaningful in silico study is a chemically correct and energetically favorable three-dimensional structure of the ligand. Garbage in, garbage out is the immutable law of computational chemistry. Starting with an improper tautomeric state, protonation state, or a high-energy conformation will invalidate all subsequent, more computationally expensive calculations. Therefore, we begin by preparing the ligand and assessing its fundamental physicochemical properties against established benchmarks for oral bioavailability, such as Lipinski's Rule of Five.

Protocol 2.1: Ligand Structure Preparation
  • 2D to 3D Conversion: Sketch the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Export and Conversion: Export the structure in a standard format (e.g., SMILES or SDF). Use a computational chemistry tool (e.g., RDKit in Python, or Schrödinger's LigPrep) to convert the 2D representation into a 3D structure.

  • Tautomer and Protonation States: Generate plausible tautomers and ionization states at a physiological pH of 7.4 ± 1.0. For our title compound, the primary amine is the most likely site of protonation. It is crucial to evaluate both the neutral and protonated forms in subsequent steps, as the charge state can dramatically alter binding interactions.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS4). This step resolves any steric clashes and settles the molecule into a low-energy conformation, which is a prerequisite for reliable docking and simulation.

Data Presentation: Physicochemical Properties

A preliminary analysis of drug-likeness is essential. We calculate key molecular descriptors and compare them to widely accepted guidelines.

PropertyPredicted ValueLipinski's Rule of Five GuidelineStatus
Molecular Weight234.25 g/mol ≤ 500Pass
LogP (Octanol/Water)1.45≤ 5Pass
H-Bond Donors1 (Amine group)≤ 5Pass
H-Bond Acceptors3 (2x Dioxole O, 1x Carbonyl O)≤ 10Pass
Molar Refractivity63.8 cm³40-130Pass
Rotatable Bonds1≤ 10Pass

Data calculated using SwissADME web server.

The analysis indicates that this compound exhibits excellent physicochemical properties, complying with all parameters of Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.

Pharmacophore Modeling and Virtual Screening

Expertise & Causality: In the absence of a known biological target, a ligand-based approach is the most logical starting point. Pharmacophore modeling abstracts the key molecular features responsible for a molecule's biological activity into a 3D spatial arrangement.[9][10] This "feature map" includes hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[11][12] This model can then be used as a sophisticated 3D query to rapidly screen vast databases of millions or even billions of compounds to find other molecules that share the same crucial features, a process known as virtual screening.[13][14] This allows us to identify either structurally novel compounds with similar potential activity or known drugs that match the pharmacophore, thereby suggesting potential biological targets (a technique called "target fishing").[9]

Protocol 3.1: Pharmacophore Hypothesis Generation and Screening
  • Feature Identification: Using the minimized 3D structure of our title compound, identify all potential pharmacophore features. Software such as Phase (Schrödinger), LigandScout, or MOE can automate this process. For our molecule, key features would include:

    • One Hydrogen Bond Donor (HBD) from the primary amine.

    • One Hydrogen Bond Acceptor (HBA) from the piperidinone carbonyl oxygen.

    • One Aromatic Ring (AR) from the benzene moiety of the benzodioxole.

    • Two additional HBAs from the dioxole oxygens could also be considered.

  • Hypothesis Generation: Create a pharmacophore hypothesis that includes a spatial arrangement of these features. A common hypothesis might be designated AADHR (Acceptor, Acceptor, Donor, Hydrophobic, Ring).

  • Database Selection: Choose a large, diverse, and purchasable compound library for screening (e.g., Enamine REAL, ZINC20).

  • Virtual Screening Execution: Use the generated pharmacophore hypothesis to screen the selected database. The software will rapidly filter the library, retaining only those molecules whose 3D structures can conform to match the query's features and spatial constraints.[14][15]

  • Hit List Refinement: The initial hit list is typically filtered further based on physicochemical properties, structural diversity, and commercial availability to generate a manageable list for subsequent analysis.

Visualization: Virtual Screening Workflow

G cluster_0 Pharmacophore Generation cluster_1 Virtual Screening cluster_2 Hit Refinement A Prepared 3D Ligand (Title Compound) B Identify Features (HBD, HBA, AR, etc.) A->B C Generate 3D Hypothesis (Spatial Arrangement) B->C E Pharmacophore Screening (Rapid 3D Search) C->E 3D Query D Large Compound Database (e.g., Enamine REAL) D->E F Initial Hit List E->F G Filter by Properties (ADMET, Diversity) F->G H Final Hit List for Docking G->H

Caption: Workflow for pharmacophore-based virtual screening.

Molecular Docking

Expertise & Causality: Once a potential biological target is identified (either through virtual screening or literature analysis of similar compounds), molecular docking is employed to predict the binding conformation and estimate the binding affinity of our ligand within the target's active site.[16][17][18] Docking consists of two key components: a search algorithm that explores different ligand poses and a scoring function that ranks them.[18] A successful docking study not only predicts a low-energy binding pose but also reveals key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) that stabilize the complex. This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.[13]

Protocol 4.1: Structure-Based Molecular Docking
  • Target Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[19]

    • Prepare the protein using a standard protein preparation wizard (e.g., in Maestro, Chimera, or MOE). This involves: removing co-crystallized ligands and water molecules that are not structurally important, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.[20]

  • Binding Site Definition: Define the binding site (the "grid box") for the docking calculation. This is typically centered on the location of the co-crystallized ligand or on a cavity identified by pocket-finding algorithms.[16]

  • Ligand Preparation: Use the previously prepared, low-energy 3D structure of this compound.

  • Docking Execution: Run the molecular docking simulation using software like AutoDock Vina, Glide, or GOLD.[21][22] It is advisable to use multiple docking programs or scoring functions for consensus scoring, as this can improve the reliability of the predictions.

  • Pose Analysis: Visually inspect the top-ranked docking poses. Analyze the key interactions between the ligand and the protein residues. Look for hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are consistent with known pharmacology for the target class.

Data Presentation: Hypothetical Docking Results

Let's assume our virtual screening identified Protein Kinase A as a potential target.

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Title Compound-8.2Val57, Ala70Hydrophobic
Title Compound-8.2Glu121Hydrogen Bond (Amine)
Title Compound-8.2Lys72Hydrogen Bond (Carbonyl)
Control Ligand-9.5Glu121, Leu173Hydrogen Bond, Hydrophobic

Scores are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Expertise & Causality: Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-resolved motion of the complex at an atomic level, providing deep insights into its stability and the persistence of key interactions.[23][24][25] By simulating the system over nanoseconds, we can assess whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to an alternative conformation.[23][24] This step is computationally intensive but provides a much higher level of validation for a proposed binding mode.

Protocol 5.1: Protein-Ligand Complex MD Simulation
  • System Setup:

    • Take the best-ranked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

    • Generate topology and parameter files for the ligand using a server like CGenFF or the antechamber module in AMBER. This is a critical step that defines the force field parameters for the small molecule.[26]

  • Minimization and Equilibration:

    • Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure while restraining the protein and ligand, then slowly releasing the restraints to allow the system to relax into a stable state.

  • Production Run: Run the production MD simulation for a duration sufficient to observe convergence of key properties (typically 50-100 ns for routine stability checks). Popular software packages include GROMACS, AMBER, or NAMD.[27]

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions over time.

    • Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more rigorous ranking of potential binders than docking scores alone.

ADMET Prediction

Expertise & Causality: A compound can have exceptional potency at its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[28] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a critical risk-mitigation step.[29][30] By identifying potential liabilities early, we can deprioritize problematic compounds or guide medicinal chemists in modifying the structure to improve its ADMET profile.[31]

Protocol 6.1: In Silico ADMET Profiling
  • Select Prediction Tools: Utilize a consensus of well-validated web servers and software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab 2.0, DILIrank). Using multiple tools is crucial as different models may have different strengths and training sets.[30][32]

  • Input Structure: Submit the SMILES string or SDF file of the title compound to the selected platforms.

  • Analyze and Consolidate Data: Collate the predictions for key ADMET endpoints into a summary table. Pay close attention to potential liabilities such as:

    • Poor aqueous solubility or intestinal absorption.

    • Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6), which can lead to drug-drug interactions.

    • Predicted binding to the hERG potassium channel, a key indicator of cardiotoxicity risk.

    • Potential for mutagenicity (Ames test prediction).

    • Inability to cross the blood-brain barrier (BBB), which is critical if the target is in the CNS.

Data Presentation: Predicted ADMET Profile
ParameterCategoryPredictionInterpretation / Risk
Absorption GI AbsorptionHighFavorable for oral dosing
Caco-2 PermeabilityHighFavorable for oral dosing
Distribution BBB PermeantNoLow risk of CNS side effects
P-gp SubstrateNoLow risk of efflux
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk
Excretion Total Clearance0.45 log(ml/min/kg)Moderate clearance rate
Toxicity Ames ToxicityNoLow mutagenicity risk
hERG I InhibitorNoLow cardiotoxicity risk
HepatotoxicityYesPotential liver toxicity risk

Data represents a hypothetical consensus from various ADMET prediction tools.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow to characterize the therapeutic potential of this compound. The initial physicochemical analysis shows a promising profile for oral bioavailability. The subsequent steps, from pharmacophore-based screening to detailed molecular dynamics and ADMET profiling, provide a powerful framework for identifying potential biological targets, validating binding interactions, and flagging potential downstream liabilities.

Based on our hypothetical results, the molecule demonstrates good drug-like properties and a stable binding mode in a candidate kinase target. However, the ADMET prediction flagged potential concerns regarding CYP2D6 inhibition and hepatotoxicity. These computational predictions are not definitive but serve as critical, data-driven hypotheses.

The logical next steps would be:

  • Experimental Validation: Procure or synthesize the compound and perform in vitro assays to confirm its activity against the top-ranked biological targets identified through virtual screening.

  • ADMET Assays: Conduct in vitro assays for CYP inhibition and hepatotoxicity to confirm or refute the in silico predictions.

  • Iterative Optimization: If the compound shows promising activity but confirmed ADMET liabilities, the computational models built here can be used to guide the design of new analogs with improved safety profiles, initiating a new cycle of the Design-Make-Test-Analyze loop.

By integrating these computational strategies early and effectively, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.

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Methodological & Application

Application Note & Synthesis Protocol: 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol is structured around a robust and efficient three-step synthetic sequence commencing from commercially available 1,3-benzodioxole. The core transformation involves a palladium-catalyzed Buchwald-Hartwig N-arylation of piperidin-2-one, a powerful method for constructing the pivotal C-N bond.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale, troubleshooting advice, and critical safety considerations.

Introduction and Scientific Background

The N-aryl piperidin-2-one motif is a privileged structure found in a multitude of biologically active molecules and pharmaceutical agents.[3][4] Its rigid, six-membered lactam ring system serves as a valuable scaffold for presenting substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. The 1,3-benzodioxole moiety, often referred to as the methylenedioxyphenyl group, is also a key pharmacophore present in numerous natural products and synthetic drugs, known to influence metabolic stability and receptor binding affinity.[5][6][7]

The synthesis of this compound presents a unique challenge: the construction of a sterically hindered C(aryl)-N(lactam) bond. Traditional methods for N-arylation often fail with weakly nucleophilic lactams. The advent of the Buchwald-Hartwig amination has revolutionized this area of chemistry, providing a versatile and highly effective tool for coupling amides and lactams with aryl halides under relatively mild conditions.[1][8][9] This protocol leverages this powerful transformation to achieve an efficient synthesis.

The chosen synthetic strategy involves an initial nitration and bromination of 1,3-benzodioxole to generate a key aryl bromide intermediate. This intermediate is then coupled with piperidin-2-one via a palladium-catalyzed reaction. The final step involves the selective reduction of the nitro group to yield the target primary amine. This sequence is designed for efficiency and scalability, avoiding the need for amine protection-deprotection steps.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from 1,3-benzodioxole. The workflow is designed to be completed in a logical sequence, with purification and characterization of each intermediate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-N Cross-Coupling cluster_2 Stage 3: Final Product Formation A 1,3-Benzodioxole B 5-Bromo-6-nitro-1,3-benzodioxole (Intermediate I) A->B  1. Nitration (HNO₃/AcOH)  2. Bromination (NBS) D 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one (Intermediate II) B->D Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, NaOtBu C Piperidin-2-one C->D E This compound (Final Product) D->E Nitro Group Reduction (SnCl₂·2H₂O / EtOH)

Figure 1: Three-stage synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Concentrated acids and palladium catalysts should be handled with extreme care.

Part A: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole (Intermediate I)

This two-step, one-pot procedure first installs a nitro group, which acts as a meta-director for the subsequent bromination, yielding the desired 5,6-disubstituted pattern.

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid (AcOH)

  • Fuming Nitric Acid (HNO₃, >90%)

  • N-Bromosuccinimide (NBS)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Step-by-Step Protocol:

  • Nitration:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxole (10.0 g, 81.9 mmol) in glacial acetic acid (80 mL).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add fuming nitric acid (4.5 mL, ~102 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The solution will turn a deep yellow/orange color.

    • After the addition is complete, allow the mixture to stir at 5 °C for an additional 60 minutes.

  • Bromination:

    • To the same reaction mixture, add N-Bromosuccinimide (NBS) (16.0 g, 89.9 mmol) in one portion.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude solid from ethanol to yield 5-Bromo-6-nitro-1,3-benzodioxole as a pale yellow crystalline solid.

    • Dry the product under vacuum.

Part B: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one (Intermediate II)

This step is the critical C-N bond formation using the Buchwald-Hartwig amination.[10] The use of a bulky, electron-rich phosphine ligand like XPhos is essential for achieving high yields with the weakly nucleophilic lactam substrate.

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (Intermediate I)

  • Piperidin-2-one (δ-Valerolactam)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 5-Bromo-6-nitro-1,3-benzodioxole (5.0 g, 20.3 mmol), piperidin-2-one (2.42 g, 24.4 mmol, 1.2 equiv.), and sodium tert-butoxide (2.93 g, 30.5 mmol, 1.5 equiv.).

    • In a separate vial, mix Pd₂(dba)₃ (186 mg, 0.20 mmol, 1 mol%) and XPhos (387 mg, 0.81 mmol, 4 mol%).

    • Add the catalyst/ligand mixture to the Schlenk flask.

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous toluene (100 mL) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir under reflux.

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one as a yellow solid.

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition ArBr Ar-Br (Intermediate I) ArBr->OxAdd AmidoComplex [Ar-Pd(II)(Lactam)L₂] OxAdd->AmidoComplex Ligand Exchange Lactam Piperidin-2-one (Base, -H⁺) Lactam->AmidoComplex AmidoComplex->Pd0 Reductive Elimination Product Ar-Lactam (Intermediate II) AmidoComplex->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Part C: Synthesis of this compound (Final Product)

The final step is a straightforward reduction of the aromatic nitro group. Tin(II) chloride is a reliable and chemoselective reagent for this transformation, leaving the lactam carbonyl intact.

Materials:

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one (Intermediate II)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, suspend 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one (3.0 g, 11.3 mmol) in ethanol (100 mL).

    • Add tin(II) chloride dihydrate (12.8 g, 56.7 mmol, 5.0 equiv.) to the suspension.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours. The reaction should become homogeneous. Monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (150 mL).

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. (Caution: CO₂ evolution). A tin hydroxide precipitate will form.

    • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography if necessary to yield the final product as an off-white or light brown solid.

Quantitative Data Summary

StepReactantMW ( g/mol )Equiv.AmountProductMW ( g/mol )Theoretical Yield (g)
A 1,3-Benzodioxole122.121.010.0 gIntermediate I246.0220.15
B Intermediate I246.021.05.0 gIntermediate II264.245.37
Piperidin-2-one99.131.22.42 g
C Intermediate II264.241.03.0 gFinal Product234.252.66

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step B (Coupling) Inactive catalyst or ligand.Ensure Pd₂(dba)₃ and XPhos are of high quality. Store ligands under inert gas.
Wet solvent or reagents.Use anhydrous toluene. Dry piperidin-2-one and Intermediate I thoroughly.
Insufficiently strong base.Use a fresh bottle of NaOtBu. Ensure it has been stored properly to prevent degradation.
Incomplete reaction in Step C (Reduction) Insufficient reducing agent.Increase the equivalents of SnCl₂·2H₂O to 6 or 7 equivalents.
Precipitate formation hinders stirring.Add more ethanol to improve solubility and stirring.
Difficulty in final purification Persistent tin salt contamination.During workup, after filtration, wash the organic layer with an aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate and remove residual tin salts.

References

  • BenchChem (2025). Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols.
  • ResearchGate (n.d.). Significance and strategies for the synthesis of 2-piperidinones. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry.
  • SURFACE at Syracuse University (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • PubMed Central (PMC) (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • World Researchers Associations (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • De Gruyter (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a novel heterocyclic compound with potential applications in pharmaceutical research and development. Its unique structure, combining a benzodioxole moiety, a piperidin-2-one (δ-valerolactam) ring, and an amino group, necessitates a robust and comprehensive analytical strategy to ensure its identity, purity, and quality.[1][2] This application note provides a detailed guide for the analytical characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

The primary objective of this guide is to offer a suite of validated analytical techniques that can be readily implemented in a laboratory setting for the qualitative and quantitative analysis of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Analytical Strategy Overview

A multi-faceted approach is essential for the unambiguous characterization of this compound. This involves a combination of chromatographic and spectroscopic techniques to assess different aspects of the molecule's properties. The following diagram illustrates the logical workflow for a comprehensive analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation & Confirmation cluster_3 Data Analysis & Reporting Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Purity & Assay LC_MS LC-MS Sample->LC_MS Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structure Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HRMS High-Resolution Mass Spectrometry Sample->HRMS Elemental Composition Report Comprehensive Characterization Report HPLC_UV->Report LC_MS->Report NMR->Report FTIR->Report HRMS->Report

Caption: Logical workflow for the comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for quantifying its concentration in bulk material or formulated products.[7][8] A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Rationale for Method Development

The choice of a C18 stationary phase is based on the presence of both hydrophobic (benzodioxole ring) and polar (amino and amide groups) functionalities in the molecule. An acidic mobile phase is employed to protonate the primary amine, ensuring good peak shape and retention. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[6][9][10] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[3][5][11]

HPLC_Validation_Process Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: HPLC method validation workflow based on ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for the identification of impurities and degradation products. The high sensitivity and selectivity of mass spectrometry allow for the detection of trace-level components that may not be visible by UV detection.

Rationale for LC-MS Analysis

Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for ionizing molecules with basic nitrogen atoms, such as the primary amine in the target compound. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides structural information about the impurities.

LC-MS Protocol

Instrumentation:

  • LC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

LC Conditions:

  • Same as the HPLC-UV method.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Range (Full Scan) m/z 50-500
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) to generate fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR experiments (COSY, HSQC, HMBC) establish connectivity.

Expected Spectral Features
  • ¹H NMR: Signals corresponding to the aromatic protons on the benzodioxole ring, the methylene protons of the piperidin-2-one ring, the amino group protons, and the methylene dioxy protons.[12][13]

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the piperidin-2-one ring.[14]

NMR Protocol

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Experimental Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Concentration ~10 mg/mL~20 mg/mL
Temperature 25 °C25 °C
Reference TMS (0 ppm)DMSO-d₆ (39.52 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expected Vibrational Frequencies
  • N-H stretch (amine): ~3400-3300 cm⁻¹ (two bands for primary amine)

  • C-H stretch (aromatic & aliphatic): ~3100-2850 cm⁻¹

  • C=O stretch (amide/lactam): ~1650 cm⁻¹[15]

  • C=C stretch (aromatic): ~1600-1450 cm⁻¹

  • C-N stretch: ~1350-1000 cm⁻¹

  • C-O stretch (dioxole): ~1250 and 1040 cm⁻¹[16]

FTIR Protocol

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • ICH releases draft guidelines on analytical method development - RAPS. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Showing metabocard for 1,3-Benzodioxole (HMDB0244156) - Human Metabolome Database. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. [Link]

  • Showing NP-Card for 2-Piperidinone (NP0000880) - NP-MRD. [Link]

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Figure 2: FTIR spectra (left) of compounds 2 (a), 9 (b), 10 (c) and 11... - ResearchGate. [Link]

  • 2-Piperidinone - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry. [Link]

  • The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C - RSC Publishing. [Link]

  • Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists - Comptes Rendus de l'Académie des Sciences. [Link]

  • 6-Amino-4-benzo[3][7]dioxol-5-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

  • (2E,6E)-7-(Benzo[d][3][7]dioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one. [Link]

  • 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE - precisionFDA. [Link]

Sources

High-Throughput Purification of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of the target molecule, specifically the basic primary aromatic amine, present a significant chromatographic challenge, often leading to poor peak shape and low recovery on standard silica-based columns. This guide details a systematic approach to method development, focusing on the causal relationship between mobile phase pH, stationary phase interactions, and chromatographic resolution. We provide a validated, step-by-step protocol that successfully mitigates peak tailing, ensuring high purity (>99%) and recovery of the target compound. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for purifying similar benzodioxole and piperidone derivatives.

Introduction & Method Development Rationale

The 1,3-benzodioxole moiety is a common scaffold in a wide range of biologically active compounds, exhibiting potential antidiabetic, antimicrobial, and anticancer properties.[1][2] The target compound, this compound, combines this important scaffold with a piperidone ring, making it a valuable building block in medicinal chemistry. However, its purification from crude synthetic mixtures is non-trivial.

The Core Challenge: The Aromatic Amine

The primary aromatic amine group on the benzodioxole ring is basic. In reversed-phase HPLC, which is the standard for such compounds, silica-based stationary phases (e.g., C18) contain residual silanol groups (Si-OH).[3] At neutral pH, these silanols can be ionized (Si-O⁻), creating active sites that interact electrostatically with protonated basic compounds.[4] This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor separation.[5][6]

Our Strategy: pH Control and Stationary Phase Selection

To develop a robust purification method, our strategy is centered on controlling the ionization state of both the analyte and the stationary phase.[7]

  • Mobile Phase pH Adjustment: By lowering the mobile phase pH to a slightly acidic range (e.g., pH 3-4), we ensure two critical outcomes. First, the basic amine of our target compound is fully protonated (-NH₃⁺), leading to consistent chromatographic behavior. Second, and more importantly, the acidic conditions suppress the ionization of the residual silanol groups on the stationary phase, minimizing the undesirable secondary interactions that cause peak tailing.

  • Stationary Phase Choice: A high-quality, end-capped C18 column is selected as the stationary phase. End-capping is a process that chemically derivatizes most of the residual silanol groups, further reducing the potential for secondary interactions.[4] C18 provides excellent hydrophobic retention for the aromatic benzodioxole core.[8][9]

  • Solvent Selection: Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and its different selectivity profile, which can be advantageous for aromatic compounds.[9]

  • UV Detection: The benzodioxole ring system is a strong chromophore, making UV detection highly sensitive.[10][11] Based on spectral data for similar derivatives, a primary detection wavelength around 230 nm and a secondary wavelength around 280 nm are selected to ensure reliable detection of the target compound and potential impurities.

This systematic approach, grounded in the physicochemical properties of the analyte, forms the basis for the detailed protocol that follows.

Materials & Instrumentation

Item Specification
HPLC System Preparative HPLC system with binary gradient pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).
Preparative Column C18 stationary phase, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).
Guard Column Matching C18 preparative guard column.
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade Water.
Mobile Phase Additive Formic Acid (FA), LC-MS grade.
Sample Solvent Dimethyl Sulfoxide (DMSO) or Acetonitrile/Water (50:50 v/v).
Reagents Crude this compound.
Equipment Analytical balance, sonicator, pH meter, 0.45 µm solvent filters, 0.45 µm syringe filters (PTFE), volumetric flasks, pipettes, fraction collector.

Detailed Purification Protocol

This protocol is designed as a self-validating system, starting with an analytical-scale scout run before scaling up to preparative purification.

Workflow Overview

The overall process follows a logical sequence from method development to final product isolation.

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Crude Sample Preparation Scout Analytical Scout (Method Validation) SamplePrep->Scout Inject MobilePhase Mobile Phase Preparation MobilePhase->Scout PrepRun Preparative Run (Scale-Up) MobilePhase->PrepRun Scout->PrepRun Scale Method Collect Fraction Collection PrepRun->Collect Detect & Collect Analyze Purity Analysis of Fractions (QC) Collect->Analyze Inject Aliquot Pool Pool Pure Fractions Analyze->Pool Select Fractions Evap Solvent Evaporation Pool->Evap Final Pure Compound (>99%) Evap->Final

Caption: HPLC Purification Workflow.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 999 mL of HPLC-grade water and 1 mL of formic acid. Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7. Filter through a 0.45 µm solvent filter.

  • Mobile Phase B (Organic): In a 1 L volumetric flask, add 999 mL of HPLC-grade acetonitrile and 1 mL of formic acid. Mix thoroughly. Filter through a 0.45 µm solvent filter.

    • Expert Insight: Using a volatile buffer like formic acid makes the mobile phase compatible with mass spectrometry (LC-MS) for fraction analysis and ensures easy removal during solvent evaporation.[12][13]

Step 2: Sample Preparation

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture.

  • Dissolve in a minimal amount of DMSO or Mobile Phase A. The goal is to create a concentrated stock solution (e.g., 20-50 mg/mL).

    • Causality Note: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting. If solubility allows, dissolving in the initial mobile phase composition (e.g., 95% A) is ideal.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[14]

Step 3: HPLC Method Parameters

  • Install the preparative column and guard column.

  • Equilibrate the system with the initial mobile phase conditions for at least 15-20 column volumes or until a stable baseline is achieved.

Parameter Value Rationale
Flow Rate 20.0 mL/min (for 21.2 mm ID column)Scaled for preparative throughput. Adjust based on column diameter.
Column Temperature 30 °CImproves peak shape and reduces mobile phase viscosity.
Detection UV at 230 nm and 280 nm230 nm for high sensitivity; 280 nm for selectivity against certain impurities.
Injection Volume 1.0 - 5.0 mLDepends on concentration and column loading capacity. Start low.
Gradient Program
Time (min)% Mobile Phase B (ACN)Curve
0.05-
2.05Linear
15.060Linear
17.095Linear
20.095Linear
20.15Linear
25.05Linear

Step 4: Purification and Fraction Collection

  • Inject the prepared crude sample.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to trigger collection based on the UV signal threshold at 230 nm. Collect the main peak corresponding to the target compound. It is advisable to collect the peak apex in a separate fraction from the peak front and tail to maximize purity.

Step 5: Post-Purification Quality Control

  • Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to confirm purity.

  • Pool the fractions that meet the required purity specification (e.g., >99%).

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final pure compound.

Expected Results & Discussion

By implementing this method, the typical peak tailing associated with basic amines is effectively eliminated. The chromatogram should display a sharp, symmetrical peak for this compound. The use of an acidic mobile phase modifier successfully protonates the analyte while suppressing silanol interactions, which is the key to achieving high resolution and peak symmetry.[4] The USP tailing factor for the main peak is expected to be between 1.0 and 1.3, indicating excellent chromatographic performance.

The gradient allows for the elution of non-polar impurities at higher acetonitrile concentrations, while polar impurities are washed out early in the run, ensuring a clean separation of the target compound.

Troubleshooting Guide

Even with a robust method, issues can arise. The following diagram and table outline common problems and their solutions.

Logic Diagram: Diagnosing Peak Tailing

G Problem Problem: Peak Tailing Cause1 Primary Cause: Secondary Interactions Problem->Cause1 Most Likely Cause2 Other Causes: Column Void, Contamination, Extra-Column Volume Problem->Cause2 Interaction Analyte Amine (-NH₂) interacts with Ionized Silanols (Si-O⁻) Cause1->Interaction Solution2 Solution 2: System Maintenance Cause2->Solution2 Fix with Solution1 Solution 1: Suppress Silanol Ionization Interaction->Solution1 Counteract with Action1 Add Acidic Modifier (e.g., Formic Acid) to Mobile Phase Solution1->Action1 Implement by Action2 Flush or Replace Column, Check Tubing/Fittings Solution2->Action2 Implement by

Caption: Troubleshooting logic for peak tailing.

Problem Potential Cause Recommended Solution
Peak Tailing Insufficient mobile phase acidity; column degradation.Ensure 0.1% formic acid concentration; if persists, flush or replace the column.[15]
Peak Fronting Sample overload; sample solvent is stronger than mobile phase.Reduce injection volume or sample concentration; dissolve sample in initial mobile phase conditions if possible.
Broad Peaks Extra-column volume; column void.Use shorter, narrower ID tubing where possible; check for void at the column inlet and replace column if necessary.[5]
High Backpressure System blockage (frit, tubing); buffer precipitation.Reverse flush column (if permissible by manufacturer); check for blockages; ensure mobile phase is fully dissolved.[15]
No Peaks No flow; detector issue.Check pump for leaks and ensure mobile phase reservoirs are not empty; check detector lamp status.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By understanding and addressing the key challenge of its basic amino functionality through strategic mobile phase pH control, this method consistently delivers high purity and recovery. The principles and troubleshooting steps outlined herein are broadly applicable to a wide range of basic pharmaceutical intermediates, offering a reliable foundation for robust purification workflows in a drug discovery and development setting.

References

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). ResearchGate.
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  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022). ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Stationary Phase. (2015). LCGC International. Retrieved from [Link]

  • Vardin, J., & Vidal, B. (1990). UV Spectra of Some Derivatives of 1–3 Benzodioxole with Weakly Perturbating Substituents (-CH2X). Spectroscopy Letters. Retrieved from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2025). ResearchGate.
  • 1,3-Benzodioxole (HMDB0244156). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central. Retrieved from [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? (2020). Reddit. Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. (2023). An-Najah Staff. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (n.d.). PubMed. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. (2024). ResearchGate.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate.
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  • Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech. Retrieved from [Link]

  • UV Spectra of Some Derivatives of 1–3 Benzodioxole with Weakly Perturbating Substituents. (1990). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Retrieved from [Link]

  • Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2024). YouTube. Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Springer. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • (E)-1-(2-Aminophenyl)-3-(benzo[d][1][16]dioxol-5-yl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). CHIMIA. Retrieved from [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2025). ResearchGate.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO. Retrieved from [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. (2018). YouTube. Retrieved from [Link]

  • Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. (n.d.). Google Patents.
  • Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Assay Development for 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one (Cmpd-X)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one, hereafter referred to as Cmpd-X. Due to the absence of prior biological data, we have hypothesized a mechanism of action based on its chemical structure, which contains motifs found in other neurologically active agents.[1][2][3] We propose that Cmpd-X may act as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant therapeutic interest for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4] This guide presents a tiered workflow, beginning with a primary biochemical assay to determine the direct inhibitory potency (IC50) of Cmpd-X against recombinant human MAO-B.[5] Subsequently, a cell-based assay is described to confirm target engagement in a relevant neuronal cell model. Finally, a standard cytotoxicity assay is included to assess the compound's general effects on cell viability, ensuring that the observed enzyme inhibition is not a result of non-specific toxicity.[6]

Introduction

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[4] Elevated MAO-B activity is linked to increased oxidative stress and neuronal damage, making it a validated target for therapeutic intervention in neurodegenerative diseases.[4] The development of novel MAO-B inhibitors is a critical area of research.[5]

The test compound, this compound (Cmpd-X), is a novel chemical entity. Its benzodioxole moiety is present in various biologically active compounds, and its overall structure warrants investigation into its potential as an enzyme inhibitor.[1][7] This application note details a systematic, three-part approach to evaluate the potential of Cmpd-X as a selective MAO-B inhibitor. This workflow is designed to provide robust, reproducible data suitable for early-stage drug discovery programs and adheres to best practices in preclinical assay development.[8][9]

Part 1: Primary Biochemical Assay - Potency Determination against Recombinant MAO-B

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against purified, recombinant human MAO-B. The IC50 value is a key measure of a compound's potency in inhibiting a specific biological function by 50%.[10]

Principle of the Assay: This assay utilizes a fluorometric method to measure the activity of MAO-B. The enzyme catalyzes the deamination of a substrate, which generates hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[11][12] An inhibitor will reduce the rate of H2O2 production, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring this decrease across a range of inhibitor concentrations.[13]

Protocol 1: MAO-B Fluorometric Inhibition Assay

Materials:

  • Human Recombinant MAO-B (e.g., from Sigma-Aldrich or similar)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Cmpd-X (stock solution in DMSO)

  • MAO-B substrate (e.g., Tyramine or a proprietary substrate)[12]

  • High Sensitivity Fluorescent Probe (e.g., Amplex Red)[11]

  • Horseradish Peroxidase (HRP)

  • Selegiline (a known MAO-B inhibitor, for positive control)[14]

  • DMSO (vehicle control)

  • Solid black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)[14]

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. Subsequently, dilute these DMSO stocks into MAO-B Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.[14]

  • Assay Plate Setup:

    • Add 10 µL of 10X Cmpd-X dilutions to the appropriate wells of a 96-well plate.

    • For the positive control, add 10 µL of 10X Selegiline working solution.

    • For the negative (vehicle) control, add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.[11]

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of MAO-B enzyme in cold Assay Buffer.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Mix gently and incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[12][14]

  • Reaction Initiation:

    • Prepare a "Substrate Mix" containing the MAO-B substrate, fluorescent probe, and HRP in Assay Buffer.

    • Add 40 µL of the Substrate Mix to all wells to initiate the enzymatic reaction.[14]

  • Signal Detection:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.[14]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

  • Normalize the data: The vehicle control represents 100% enzyme activity, and a well with a saturating concentration of the control inhibitor (Selegiline) represents 0% activity.

  • Calculate the percent inhibition for each concentration of Cmpd-X.

  • Plot the percent inhibition against the logarithm of the Cmpd-X concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a nonlinear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[15]

Expected Results: IC50 Determination
ParameterCmpd-XSelegiline (Control)
IC50 (nM) e.g., 150e.g., 15
Hill Slope e.g., -1.1e.g., -1.0
e.g., 0.99e.g., 0.99
Table 1: Example data table for the biochemical IC50 determination of Cmpd-X against MAO-B.

Part 2: Secondary Cellular Assay - Target Engagement in a Neuronal Model

Objective: To confirm that Cmpd-X can access and inhibit MAO-B within a cellular context. This assay measures the compound's activity in a more physiologically relevant environment.

Cell Model: The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model as it endogenously expresses MAO-B.[16]

Principle of the Assay: This protocol uses a luminescent-based assay (e.g., Promega's MAO-Glo™ Assay). Cells are first incubated with Cmpd-X. After treatment, a luminogenic MAO substrate is added. Active MAO in the cells converts this substrate into luciferin, which is then used by luciferase to generate a light signal.[17] The amount of light produced is directly proportional to MAO activity. Inhibition of MAO-B by Cmpd-X will result in a decreased luminescent signal.

Protocol 2: Cell-Based MAO-B Inhibition Assay

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Cmpd-X and Selegiline

  • Luminescent MAO Assay Kit (e.g., MAO-Glo™ from Promega or similar)[17]

  • Solid white, opaque 96-well microplates (for luminescence)

  • Luminometer

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well white, opaque plate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X and Selegiline in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls.

    • Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • MAO Activity Measurement:

    • Follow the manufacturer's protocol for the luminescent MAO assay kit.[17] Typically, this involves adding the luminogenic substrate directly to the wells.

    • Incubate for the recommended time (e.g., 1 hour).

    • Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the luminescent signal.[17]

  • Signal Detection: Measure luminescence using a plate-based luminometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Analysis A Seed SH-SY5Y Cells in 96-well plate B Prepare Serial Dilutions of Cmpd-X C Treat Cells with Cmpd-X (1-4 hr incubation) A->C D Add Luminogenic MAO Substrate C->D E Incubate (1 hr) D->E F Add Luciferin Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine Cellular IC50 G->H

Caption: Workflow for cell-based MAO-B inhibition assay.

Part 3: Selectivity & Viability Assay - Assessing Cytotoxicity

Objective: To determine if Cmpd-X exhibits general cytotoxicity at the concentrations where it inhibits MAO-B. This is crucial to ensure that the observed inhibition is due to specific interaction with the target enzyme and not simply a consequence of cell death.[6]

Principle of the Assay: The MTS assay is a colorimetric method for assessing cell viability.[18] The MTS tetrazolium compound is reduced by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[19] The quantity of formazan, measured by absorbance at ~490 nm, is directly proportional to the number of living cells in the culture.[20][21]

Protocol 3: MTS Cytotoxicity Assay

Materials:

  • SH-SY5Y cells and culture medium

  • Cmpd-X

  • MTS reagent (containing an electron coupling reagent like PES)[22]

  • Clear, flat-bottom 96-well microplates

  • Absorbance microplate reader

Procedure:

  • Cell Plating and Treatment: Plate and treat SH-SY5Y cells with a serial dilution of Cmpd-X exactly as described in the cellular assay (Protocol 2). The incubation time should match the longest duration used in the target engagement study.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well containing 100 µL of medium.[20][22]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and density.[21]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[18]

Data Analysis:

  • Normalize the data: Use wells with untreated cells as the 100% viability control and wells with a known cytotoxic agent or lysed cells as the 0% viability control.

  • Plot the percent viability against the logarithm of the Cmpd-X concentration to determine the CC50 (50% cytotoxic concentration).

Expected Results: Cytotoxicity Profile
ParameterCmpd-X
Cellular MAO-B IC50 (nM) e.g., 450
Cytotoxicity CC50 (µM) e.g., > 50
Selectivity Index (CC50/IC50) > 111
Table 2: Example data comparing the cellular potency of Cmpd-X with its cytotoxicity.

A selectivity index (SI) greater than 10 is generally considered a good starting point, indicating that the compound's inhibitory effect occurs at concentrations well below those that cause general cell toxicity.

Conclusion

This application note provides a validated, step-by-step framework for the initial in vitro characterization of this compound (Cmpd-X) as a potential MAO-B inhibitor. The sequential execution of a primary biochemical assay, a secondary cell-based target engagement assay, and a concurrent cytotoxicity assessment constitutes a robust workflow. This approach allows researchers to confidently determine the compound's potency and cellular activity while ruling out non-specific effects, thereby enabling an informed decision on the progression of Cmpd-X in the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • BioVision. (n.d.). MTS Cell Proliferation Assay Kit User Manual.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamino oxidase B (MAO-B) activity after SH-SY5Y treatment.... Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2017). Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific activity of monoamine oxidase-A and monoamine oxidase-B in SH-SY5Y.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity on human MAO A and MAO B and the cell viability of.... Retrieved from [Link]

  • YouTube. (2024). New FDA Guidelines for Laboratory Tests (IVDs) Begin in 2025. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Mondaq. (2024). FDA Releases Guidance For Final Rule Regulating Laboratory Developed Tests. Retrieved from [Link]

  • Federal Register. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Retrieved from [Link]

  • De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • PubMed. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Retrieved from [Link]

  • PubMed. (2004). SSR240612... a new nonpeptide antagonist of the bradykinin B1 receptor.... Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(2-Aminophenyl)-3-(benzo[d][20][21]dioxol-5-yl)prop-2-en-1-one. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Characterization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-tiered guide for the initial cell-based characterization of the novel compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. In the absence of established biological targets, a systematic screening approach is essential to elucidate its pharmacological profile. We present a strategic workflow beginning with broad-spectrum cytotoxicity assessment, followed by mechanistic assays to determine the mode of cell death, and culminating in a specialized protocol using a neuronal cell model to probe for potential neuroactivity. These protocols are designed for researchers in drug discovery and toxicology to generate robust, decision-guiding data.

Introduction: A Strategic Approach to a Novel Compound

The compound this compound features a benzodioxole moiety, present in various biologically active molecules, and a piperidinone scaffold. While the specific biological activity of this compound is uncharacterized, its structural elements suggest a potential for interaction with physiological pathways. This guide outlines a logical, three-part experimental strategy to define its cellular effects, from general viability to specific mechanisms of action.

Our approach is built on a foundation of self-validating experimental design. Each protocol includes the necessary controls—vehicle, negative, and positive—to ensure data integrity and reproducibility. The causality behind experimental choices, such as cell line selection and assay endpoints, is explained to provide a deeper understanding of the scientific rationale.

Part 1: Primary Screening - General Cell Viability and Cytotoxicity

The initial step for any novel compound is to determine its effect on cell viability. This establishes a working concentration range and identifies whether the compound is inert, cytostatic, or cytotoxic. We recommend the Resazurin reduction assay due to its high sensitivity, simple "add-incubate-read" workflow, and compatibility with high-throughput screening.[1][2][3]

The principle relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active, viable cells.[1][2] The resulting fluorescent signal is directly proportional to the number of living cells.[2]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Add Compound Dilutions to Cells prep_cells->treat prep_compound Prepare Serial Dilutions of Compound in DMSO prep_compound->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_resazurin Add Resazurin Reagent incubate_treat->add_resazurin incubate_assay Incubate for 1-4h add_resazurin->incubate_assay read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_assay->read_plate analyze Calculate % Viability vs. Control read_plate->analyze plot Plot Dose-Response Curve and Determine IC50 analyze->plot

Caption: General workflow for the Resazurin-based cell viability assay.

Protocol 1.1: Resazurin Cell Viability Assay

This protocol is optimized for a 96-well plate format using an adherent cell line such as HEK293 or HeLa.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HEK293 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)[1]

  • Opaque-walled 96-well microplates

  • Positive control cytotoxic agent (e.g., Staurosporine)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.

    • Include wells for "no-cell" background controls (medium only).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a 10-point, 2-fold serial dilution series in complete medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Staurosporine at a known cytotoxic concentration).

  • Cell Treatment:

    • Carefully remove the seeding medium from the cells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

    • Return the plate to the incubator for 24, 48, or 72 hours. The incubation time should be optimized based on the cell doubling time and expected mechanism of action.

  • Assay Execution:

    • After the treatment period, add 20 µL of the resazurin solution to each well (for a final volume of 120 µL).[1]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types.[1][2]

    • Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[1]

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" background wells from all other wells.

    • Calculate the percent viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Viability Results
Concentration (µM)% Viability (Mean ± SD)
Vehicle (0)100 ± 4.5
0.198.2 ± 5.1
0.595.6 ± 4.8
1.088.3 ± 6.2
5.052.1 ± 5.5
10.024.7 ± 3.9
25.08.1 ± 2.1
50.04.3 ± 1.5
100.03.9 ± 1.2
Staurosporine (1 µM)5.7 ± 1.8

Part 2: Mechanistic Elucidation - Mode of Cell Death

If the primary screen reveals dose-dependent cytotoxicity, the next critical question is how the cells are dying. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these provides crucial mechanistic insight. We propose two complementary assays.

Protocol 2.1: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[4] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[4][5]

Procedure:

  • Seed and treat cells in white-walled, opaque 96-well plates as described in Protocol 1.1.

  • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[4][6]

  • Add 100 µL of the prepared reagent to each well.[5]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure luminescence using a plate luminometer.

  • An increase in luminescence relative to the vehicle control indicates activation of apoptosis.

Protocol 2.2: Annexin V & Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis)

This flow cytometry-based method provides a quantitative distinction between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[9]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][9]

Apoptotic vs. Necrotic Cell States

G Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive EarlyApop->LateApop Loss of Membrane Integrity

Caption: Cell populations distinguished by Annexin V and PI staining.

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for the determined time period.

  • Collect all cells, including the supernatant (which contains detached apoptotic cells) and trypsinized adherent cells.

  • Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex.

  • Incubate for 15-20 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze immediately by flow cytometry. Healthy cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.

Part 3: Secondary Screening - Neurotoxicity Assessment

Given that benzodioxole structures are common in psychoactive compounds, investigating the compound's effect on a neuronal cell model is a rational next step. The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies as it can be differentiated into a more mature, neuron-like phenotype.[10][11][12]

Protocol 3.1: Differentiation of SH-SY5Y Cells

This protocol induces a stable, neuron-like phenotype with extended neurites, making the cells more representative of post-mitotic neurons.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)[13]

  • Base Medium: 1:1 mixture of DMEM and Ham's F-12

  • Differentiation Medium: Base Medium supplemented with 1% FBS and 10 µM all-trans-Retinoic Acid (RA).

  • Retinoic Acid (RA) stock solution (10 mM in DMSO, store at -20°C in the dark).

Procedure:

  • Plating: Seed SH-SY5Y cells onto collagen-coated plates or flasks in complete growth medium (Base Medium + 10% FBS) at a low density (~20-30% confluency).

  • RA Induction: After 24 hours, replace the growth medium with Differentiation Medium (containing 10 µM RA).[14][15]

  • Maintenance: Replace the Differentiation Medium every 2-3 days. Morphological changes, including neurite outgrowth, should become apparent within 3-5 days. The cells are typically considered differentiated and ready for experiments after 7-10 days.[14][15]

Protocol 3.2: Neurotoxicity Assay in Differentiated SH-SY5Y Cells

Once differentiated, the cells can be used in a viability assay to assess for specific neurotoxicity.

Procedure:

  • Differentiate SH-SY5Y cells directly in a 96-well plate following Protocol 3.1.

  • After the differentiation period (7-10 days), carefully replace the medium with fresh Differentiation Medium containing the serial dilutions of this compound.

  • Incubate for 24 or 48 hours.

  • Perform a viability assay, such as the Resazurin (Protocol 1.1) or MTT assay. The MTT assay is a reliable colorimetric alternative where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17][18]

  • Calculate the IC₅₀ value as described previously. A significantly lower IC₅₀ in differentiated SH-SY5Y cells compared to a non-neuronal cell line (e.g., HEK293) would suggest a potential selective neurotoxic effect.

Conclusion and Future Directions

This tiered application guide provides a robust framework for the initial characterization of this compound. By systematically assessing general cytotoxicity, determining the mode of cell death, and investigating effects in a relevant neuronal model, researchers can build a comprehensive profile of the compound's in vitro activity. Positive results from these assays, particularly evidence of a specific mechanism like apoptosis induction or selective neurotoxicity, would justify further investigation into specific molecular targets using techniques such as transcriptomics, proteomics, or targeted receptor binding assays.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61, 255-264. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Riss, T. L., et al. (2021). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 22(19), 10295. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • JoVE. (2015). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Retrieved from [Link]

  • National Centre for Cell Science. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • iGEM. (n.d.). Differentiation Protocol for SHSY5Y. Retrieved from [Link]

  • Scarpellini, C., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 29. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Krishtal, J., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 77, 105235. Retrieved from [Link]

  • de Oliveira, F. S., et al. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity in SH-SY5Y cells and primary neuron pathology model.... Retrieved from [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the strategic chemical derivatization of the novel scaffold, 1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one, to facilitate Structure-Activity Relationship (SAR) studies. Recognizing the pharmacological significance of both the 1,3-benzodioxole and piperidine moieties, this guide details robust, field-proven protocols for the systematic modification of the primary aromatic amine. We present detailed methodologies for N-acylation and N-alkylation, chosen for their reliability, broad substrate scope, and amenability to library synthesis. The causality behind experimental choices, from reagent selection to reaction monitoring and purification, is explained to ensure both reproducibility and a deep understanding of the chemical transformations. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related scaffolds.

Introduction: The Scientific Rationale

The confluence of a 1,3-benzodioxole ring and a piperidine derivative in a single molecular entity presents a compelling starting point for drug discovery. The 1,3-benzodioxole moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[5][6]

The target molecule, This compound (Core Scaffold 1) , features a highly versatile synthetic handle: a primary aromatic amine. This group is primed for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold. The primary goal of derivatization is to generate a focused library of analogues, which, when subjected to biological screening, will illuminate the Structure-Activity Relationship (SAR). Understanding the SAR is critical for optimizing lead compounds, enhancing potency, improving selectivity, and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide focuses on two fundamental and powerful derivatization strategies targeting the 6-amino group: N-Acylation to generate a diverse set of amides, and N-Alkylation to explore the impact of various alkyl substituents.

Strategic Workflow for SAR Library Generation

The derivatization strategy is designed to be systematic and logical. By modifying a single point on the scaffold—the 6-amino group—while keeping the core intact, any observed changes in biological activity can be more confidently attributed to the specific modification made. This approach allows for the methodical probing of a target's binding pocket for steric, electronic, and hydrogen-bonding preferences.

SAR_Workflow cluster_derivatization Derivatization Strategies cluster_library Generated Analog Library Core Core Scaffold 1 This compound Acylation Protocol 1: N-Acylation (R-CO-Cl, (RCO)2O, etc.) Core->Acylation Vary 'R' group Alkylation Protocol 2: N-Alkylation (R-OH, R-X) Core->Alkylation Vary 'R' group Amides Amide Library (R-CO-NH-) - Varied R groups:  Alkyl, Aryl, Heteroaryl Acylation->Amides Amines Secondary/Tertiary Amine Library (R-NH-) - Varied R groups:  Alkyl, Benzyl Alkylation->Amines Screening Biological Screening (e.g., Enzyme Assay, Cell-based Assay) Amides->Screening Amines->Screening SAR SAR Analysis - Identify key interactions - Optimize potency/selectivity Screening->SAR

Caption: Logical workflow for generating an analog library from Core Scaffold 1 for SAR studies.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation of the Aromatic Amine via Acyl Chloride

This protocol describes a robust and straightforward method for forming amides using readily available acyl chlorides or acid anhydrides. The use of a mild base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Rationale: Acylation is a fundamental transformation for SAR studies.[7] The resulting amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with biological targets. By varying the 'R' group of the acyl chloride, one can probe for steric hindrance and explore hydrophobic or aromatic interactions within a binding pocket.

Acylation_Mechanism reactants Ar-NH₂ + R-CO-Cl intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Ar-NH-CO-R + HCl intermediate->product Collapse, Cl⁻ leaves salt Et₃N·HCl product->salt Neutralization base Base (e.g., Et₃N) base->salt

Caption: Simplified mechanism for N-Acylation using an acyl chloride and a base.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Core Scaffold 1 (1.0 eq). Dissolve the starting material in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq), to the solution. Stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise via syringe.

    • Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of water). c. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove excess acid), and finally with brine.[8] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative Acylating Agents for Library Synthesis

Reagent NameR-Group IntroducedRationale for Inclusion
Acetyl ChlorideMethylSmall, neutral group to probe baseline activity.
Benzoyl ChloridePhenylIntroduces an aromatic ring for π-stacking.
Cyclopropanecarbonyl chlorideCyclopropylSmall, rigid, lipophilic group.
Isobutyryl ChlorideIsopropylIntroduces modest steric bulk near the amide.
4-Methoxybenzoyl Chloride4-MethoxyphenylProbes electronic effects (electron-donating).
4-Trifluoromethylbenzoyl Chloride4-(Trifluoromethyl)phenylProbes electronic effects (electron-withdrawing).
Protocol 2: N-Alkylation via Borrowing Hydrogen Catalysis

This protocol utilizes a modern, atom-economical "Borrowing Hydrogen" (or Hydrogen Autotransfer) strategy for the N-alkylation of the aromatic amine using alcohols as alkylating agents.[9][10] A ruthenium-based catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.

Rationale: This method is environmentally benign, as the only byproduct is water. It allows for the use of a wide variety of stable and readily available alcohols to introduce diverse alkyl chains.[9][10][11] This is crucial for systematically probing how lipophilicity and chain length/branching affect biological activity.

BH_Mechanism cluster_oxidation cluster_condensation cluster_reduction RCH2OH R-CH₂OH Ru_cat [Ru] Catalyst RCHO R-CHO (Aldehyde) RCH2OH->RCHO Dehydrogenation RuH2 [Ru]-H₂ Ru_cat->RuH2 + 2[H] ArNH2 Ar-NH₂ Imine Ar-N=CH-R (Imine) RCHO->Imine RuH2->Ru_cat - 2[H] Product Ar-NH-CH₂-R ArNH2->Imine - H₂O Imine->Product Hydrogenation

Caption: Catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), combine Core Scaffold 1 (1.0 eq), the desired primary alcohol (1.0-1.2 eq), a suitable base such as potassium tert-butoxide (KOtBu, 1.0 eq), and the Ruthenium catalyst (e.g., a commercially available Ru-pincer complex, 1-2 mol%).[10]

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.5-1.0 M concentration).

  • Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

    • Causality Note: An inert atmosphere and anhydrous conditions are essential for catalyst stability and activity. The elevated temperature is required to drive the catalytic cycle.

  • Reaction Monitoring: After cooling to room temperature, monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. b. Wash the Celite pad with additional ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Representative Alcohols for Borrowing Hydrogen N-Alkylation

Reagent NameR-Group IntroducedRationale for Inclusion
MethanolMethylSmallest alkyl group; can be used in excess as solvent.[10]
EthanolEthylSmall, lipophilic group.
Benzyl AlcoholBenzylIntroduces a flexible aromatic moiety.[9]
3-Phenyl-1-propanol3-PhenylpropylIncreases chain length and lipophilicity.[9]
CyclohexylmethanolCyclohexylmethylIntroduces a bulky, non-planar lipophilic group.[9]

Data Interpretation and Future Directions

Upon synthesizing a library of derivatives, each compound should be evaluated in a relevant biological assay. The resulting activity data (e.g., IC₅₀, EC₅₀, % inhibition) should be compiled into a table alongside the specific structural modification.

Table 3: Template for SAR Data Compilation

Compound IDModification at 6-NH₂ (R=)Activity (IC₅₀, µM)Notes (Solubility, etc.)
Core-1 -H>100Starting Point
A-01 -COCH₃55.2Small amide tolerated
A-02 -COPh10.1Aromatic ring enhances potency
B-01 -CH₂Ph25.6Alkyl substitution tolerated
...etc....etc....etc....etc.

Analysis of this data will reveal key trends. For example, a significant increase in potency upon addition of a phenyl ring (e.g., compound A-02 ) would suggest a beneficial π-stacking or hydrophobic interaction in the target's binding site. Conversely, a loss of activity with a bulky group might indicate steric hindrance. These insights are the foundation of rational drug design and will guide the synthesis of next-generation compounds with improved properties.

For advanced studies, derivatization could also be explored on the piperidin-2-one ring itself, potentially through C-H functionalization methodologies, which can offer site-selectivity based on the choice of catalyst and directing groups.[12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2346–2358. [Link]

  • Various Authors. (n.d.). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Naphthalen-1-amine.
  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(12), 654-659.
  • Taddeo, V. A., et al. (2015). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 58(23), 9295–9316. [Link]

  • Wang, H., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(3), 565-573. [Link]

  • Carcache, D. A., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal, 23(18), 4236-4240. [Link]

  • Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][8][13]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4571-4575. [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(49), 34847-34851. [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Hu, M., et al. (2023). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Angewandte Chemie International Edition, 62(49), e202313620. [Link]

  • Guin, A. K., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 999–1011. [Link]

  • Hawash, M., et al. (2024). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Creative Biolabs. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. [Link]

  • Ilyin, A. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6616. [Link]

  • Leite, A. C. L., & Brondani, D. J. (2004). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 59(7), 555-559. [Link]

  • Khan, I., et al. (2023). Benzodioxole scaffold containing compound with multiple pharmacological activities. ResearchGate. [Link]

  • Hawash, M., et al. (2024). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

  • Kattamuri, P. V., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Application Notes and Protocols: Experimental Design for Screening 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds, including natural products and synthetic molecules.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.[1][2][4][5] The piperidine ring system is also a prevalent motif in many pharmaceuticals. The combination of these two pharmacophores in the 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one scaffold presents a promising starting point for the discovery of novel therapeutic agents. The strategic screening of libraries based on this core structure is a critical step in identifying "hit" compounds with desired biological activity.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening libraries of this compound and its analogs. It outlines detailed protocols for primary and secondary screening assays, emphasizing the rationale behind experimental choices and the importance of robust data analysis and hit validation to ensure the scientific integrity of the screening campaign.

Guiding Principles of the Screening Campaign

A successful high-throughput screening (HTS) campaign is more than a large-scale experiment; it is a systematic process designed to efficiently identify promising lead compounds from a vast chemical library.[8][9] The overarching strategy for screening this compound libraries should be built on the following pillars:

  • Target-Based vs. Phenotypic Screening: The initial choice between a target-based or phenotypic screening approach is fundamental.[7] A target-based screen is employed when a specific molecular target (e.g., an enzyme or receptor) is known.[7] Conversely, a phenotypic screen assesses the effect of compounds on whole cells or organisms to identify agents that produce a desired physiological change, without a priori knowledge of the specific target.[7] The choice will dictate the entire downstream workflow.

  • Assay Miniaturization and Automation: To accommodate large compound libraries, assays must be adapted for high-density microplate formats (e.g., 384- or 1536-well plates).[8][10] Automation in liquid handling and data acquisition is crucial for throughput, reproducibility, and minimizing human error.[8]

  • Robustness and Statistical Validity: A well-designed screen generates statistically significant data. This is achieved through careful assay development, optimization, and the use of appropriate controls. The Z'-factor is a widely accepted statistical parameter for quantifying the suitability of an HTS assay.[10]

  • A Tiered Screening Approach: A multi-stage screening cascade is essential for efficiently managing resources. This typically involves a primary high-throughput screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.[6]

Visualization of the Tiered Screening Workflow

The following diagram illustrates a typical tiered approach for a screening campaign.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Primary_HTS High-Throughput Screen (HTS) (Single concentration) Hit_Identification Initial Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50) Hit_Identification->Dose_Response Progress Hits Counterscreens Counterscreens (Rule out artifacts) Dose_Response->Counterscreens Hit_Confirmation Confirmed Hits Counterscreens->Hit_Confirmation Selectivity Selectivity Profiling Hit_Confirmation->Selectivity Advance Confirmed Hits Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Candidates Lead Candidates Mechanism->Lead_Candidates

Caption: A generalized workflow for a tiered screening campaign.

Part 1: Primary High-Throughput Screening (HTS)

The primary screen is the first pass through the compound library, designed to identify initial hits with the desired biological activity.[6]

Library Preparation and Management

The quality and diversity of the screening library are paramount. For the this compound scaffold, a library can be generated through combinatorial synthesis to explore a wide range of chemical space.

Protocol: Library Preparation

  • Synthesis: Synthesize analogs by modifying key positions on the core scaffold. For example, derivatize the amino group or introduce substituents on the piperidinone ring.

  • Quality Control: Confirm the identity and purity of each compound using techniques such as LC-MS and NMR.

  • Solubilization and Plating: Dissolve compounds in a suitable solvent (typically DMSO) to create high-concentration stock solutions. Use automated liquid handlers to dispense the compounds into 384- or 1536-well plates at the desired screening concentration.

  • Storage: Store library plates in a controlled environment (e.g., -20°C or -80°C) to maintain compound integrity.

Assay Selection and Development

The choice of assay depends on the biological question being addressed. Both biochemical and cell-based assays are viable options.[11][12]

1.2.1. Biochemical Assays

Biochemical assays are suitable for target-based screens where the molecular target is a purified protein, such as an enzyme.[13][14]

Example Application: Screening for Enzyme Inhibitors

If the hypothesis is that the this compound scaffold can inhibit a specific enzyme, a direct enzymatic assay can be developed.[13]

Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution.

  • Compound Addition: Dispense the library compounds into the assay plate.

  • Enzyme Addition: Add the enzyme to each well and incubate briefly with the compounds.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: After a defined incubation period, measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

ParameterRecommended ConditionRationale
Substrate Concentration At or below the KmTo effectively identify competitive inhibitors.[15]
Enzyme Concentration Linear range of activityEnsures the reaction rate is proportional to enzyme concentration.
Incubation Time Initial velocity phaseTo accurately measure the initial rate of the reaction.[15]
1.2.2. Cell-Based Assays

Cell-based assays are advantageous as they provide a more physiologically relevant context, allowing for the assessment of compound effects on cellular pathways and functions.[11][16][17]

Example Application: Screening for Modulators of a Signaling Pathway

If the goal is to identify compounds that modulate a specific cellular signaling pathway, a reporter gene assay can be employed.[11]

Protocol: Reporter Gene Assay

  • Cell Seeding: Seed a genetically engineered cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of a promoter responsive to the signaling pathway of interest into microplates.

  • Compound Treatment: Add the library compounds to the cells and incubate for a specified period.

  • Cell Lysis and Reporter Detection: Lyse the cells and measure the reporter gene expression using a luminometer or fluorescence plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability to exclude cytotoxic effects.

Visualization of the Primary HTS Workflow

G cluster_0 Library Preparation cluster_1 Assay Execution cluster_2 Data Analysis Synthesis Synthesis QC QC Synthesis->QC Plating Plating QC->Plating Compound_Addition Compound_Addition Plating->Compound_Addition Assay_Plate Assay_Plate Assay_Plate->Compound_Addition Reagent_Addition Reagent_Addition Compound_Addition->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal_Detection Incubation->Signal_Detection Raw_Data Raw_Data Signal_Detection->Raw_Data Normalization Normalization Raw_Data->Normalization Hit_Selection Hit_Selection Normalization->Hit_Selection

Caption: A simplified workflow for a primary HTS experiment.

Part 2: Hit Confirmation and Secondary Screening

The initial hits from the primary screen require further validation to eliminate false positives and prioritize the most promising compounds for further investigation.[18][19]

Hit Confirmation

A "hit" is a compound that demonstrates the desired activity in the primary screen and is confirmed upon retesting.[6]

Protocol: Hit Confirmation

  • Re-synthesis or Re-sourcing: Obtain a fresh sample of the hit compound to ensure the observed activity is not due to an impurity.[19]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50 values).[15][20] This is a critical step to establish a structure-activity relationship (SAR).[6]

Secondary Assays

Secondary assays are designed to provide more detailed information about the confirmed hits.

2.2.1. Orthogonal Assays

These are assays that measure the same biological endpoint as the primary screen but use a different technology or format. This helps to rule out assay-specific artifacts.[19][21]

2.2.2. Selectivity and Counter-Screens

It is crucial to assess the selectivity of the hit compounds. For example, if screening for an inhibitor of a specific kinase, it is important to test the compound against a panel of related kinases to determine its selectivity profile. Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).[21]

2.2.3. Mechanism of Action (MoA) Studies

For target-based screens, experiments can be designed to elucidate how the compound interacts with its target. For enzyme inhibitors, this may involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[22][23]

Type of InhibitionEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Uncompetitive DecreasesDecreases
Non-competitive UnchangedDecreases
Mixed VariesDecreases

Table based on general principles of enzyme kinetics.[22]

Visualization of the Hit Validation and Characterization Process

G Primary_Hits Primary Hits Resynthesis Re-synthesis/ Purity Check Primary_Hits->Resynthesis Dose_Response Dose-Response (IC50/EC50) Resynthesis->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling MoA_Studies Mechanism of Action Studies Selectivity_Profiling->MoA_Studies Lead_Series Lead Series MoA_Studies->Lead_Series

Caption: The sequential process of hit validation and characterization.

Part 3: Data Analysis and Interpretation

Robust data analysis is critical for the successful identification of genuine hits.[24][25]

Data Normalization

Raw data from HTS experiments can be affected by systematic errors, such as plate-to-plate variability. Normalization methods, such as percent-of-control, are used to minimize these variations.[25]

Hit Selection Criteria

A clear and statistically sound hit selection threshold must be established. A common approach is to define a hit as a compound that produces a response greater than a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[26]

Statistical Analysis

Statistical tests should be employed to determine the significance of the observed effects. Replicate measurements are highly recommended to assess the variability of the data and increase confidence in the identified hits.[24]

Conclusion

The experimental design for screening this compound libraries requires a meticulous and multi-faceted approach. By integrating rational library design, robust assay development, a tiered screening strategy, and rigorous data analysis, researchers can effectively navigate the complexities of high-throughput screening to identify promising lead compounds for further drug development. The protocols and principles outlined in this guide provide a solid framework for conducting a successful screening campaign with a high degree of scientific integrity.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]

  • Statistical practice in high-throughput screening data analysis - PubMed. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. [Link]

  • Data analysis approaches in high throughput screening. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. [Link]

  • Statistical Methods for High Throughput Screening Drug Discovery Data - UWSpace - University of Waterloo. [Link]

  • Enzyme Activity Assays - Amsbio. [Link]

  • Hit Identification (Hit ID) - Charles River Laboratories. [Link]

  • Enzyme assay - Wikipedia. [Link]

  • Hit Identification and Validation Services | Oncodesign Services. [Link]

  • Hit validation and characterization - YouTube. [Link]

  • Hit-to-Lead: Hit Validation and Assessment - PubMed. [Link]

  • Enzyme inhibitor - Wikipedia. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. [Link]

  • Small-Molecule Library Screening by Docking with PyRx | Springer Nature Experiments. [Link]

  • Design of Small Molecule Libraries for NMR Screening and Other Applications in Drug Discovery - ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. [Link]

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway - Dove Medical Press. [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PubMed Central. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. [Link]

  • (E)-1-(2-Aminophenyl)-3-(benzo[d][11][16]dioxol-5-yl)prop-2-en-1-one - MDPI. [Link]

  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice - PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC - NIH. [Link]

  • 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by ?-stacking of hydrogen-bonded chains of rings - ePrints Soton. [Link]

Sources

LC-MS/MS method for detecting 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one in Human Plasma

Abstract

This application note describes a highly selective and sensitive method for the quantitative determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simplified solid-phase extraction (SPE) procedure for sample cleanup, which provides high recovery and minimizes matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is designed for researchers, toxicologists, and drug development professionals requiring a reliable bioanalytical workflow. All procedures are outlined in accordance with the principles described in the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][2]

Introduction and Principle of the Method

This compound is a compound featuring a benzodioxole core, a structure common in various pharmacologically active agents and novel psychoactive substances. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and forensic investigations.

The method's principle relies on the high specificity and sensitivity of tandem mass spectrometry.[3] After extraction from plasma, the analyte and its internal standard (IS) are separated chromatographically. The compounds are then ionized using Electrospray Ionization (ESI), a soft ionization technique that keeps the molecule intact, primarily forming a protonated molecular ion [M+H]+.[4] This precursor ion is selected in the first quadrupole (Q1) of the mass spectrometer, fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances selectivity, allowing for precise quantification even at low concentrations.

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer IonMixture Ion Mixture (Analyte, IS, Matrix Ions) Q1 Q1: Precursor Ion Selection (e.g., m/z 235.1 for Analyte) IonMixture->Q1 Ions enter MS Q2 Q2: Collision Cell (CID) (Fragmentation with Gas) Q1->Q2 Precursor Ion Transmitted Q3 Q3: Product Ion Selection (e.g., m/z 162.1 for Analyte) Q2->Q3 Fragment Ions Transmitted Detector Detector Q3->Detector Product Ion Transmitted

Caption: Principle of Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): 1-(6-Amino-1,3-benzodioxol-5-yl-d3)piperidin-2-one or a suitable structural analog such as 1-(6-(Methylamino)-1,3-benzodioxol-5-yl)piperidin-2-one. Note: A stable isotope-labeled IS is the ideal choice to compensate for matrix effects and variability.[5][6] If unavailable, a structural analog that co-elutes closely but is mass-distinct can be used.[7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade, >99%)

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • SPE Cartridges: Water-wettable, polymer-based mixed-mode or reversed-phase SPE cartridges (e.g., Oasis PRiME HLB, 30 mg).[8]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard (WS) Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for a modern polymeric SPE sorbent that does not require conditioning and equilibration, simplifying the workflow.[8][9]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Plasma 200 µL Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Add 20 µL IS Working Solution (100 ng/mL) Plasma->Spike_IS Precipitate Add 200 µL 4% Phosphoric Acid in Water (Vortex to mix) Spike_IS->Precipitate Load 1. LOAD Load pre-treated sample onto Oasis PRiME HLB cartridge Precipitate->Load Wash 2. WASH Wash with 1 mL of 5% Methanol in Water Load->Wash Elute 3. ELUTE Elute with 1 mL of 90:10 Acetonitrile:Methanol Wash->Elute Evaporate Evaporate eluate to dryness (Nitrogen stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working standard solution to create an 8-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 80, 100 ng/mL).

  • QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock weighing.

  • Process all calibrators and QC samples alongside the unknown samples using the SPE protocol described above.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system Provides robust and reproducible separation.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid promotes protonation for positive ESI.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with on-column loading.
Column Temp. 40°C Ensures reproducible retention times.

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | Provides sharp peaks and efficient separation. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), Positive The primary amine is readily protonated.[11]
Capillary Voltage +3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150°C Prevents thermal degradation.
Desolvation Temp. 450°C Facilitates efficient solvent evaporation.
Analyte MRM 1 235.1 > 162.1 (Quantifier) Precursor [M+H]+; Product from cleavage of piperidinone.
Analyte MRM 2 235.1 > 132.1 (Qualifier) A secondary fragment for identity confirmation.
IS MRM Dependent on IS used Must be distinct from the analyte.

| Collision Energy | 15-25 eV (Optimize) | Requires empirical optimization for maximum signal. |

Method Validation

The method should be validated according to regulatory guidelines to ensure its reliability.[1][2][12] Key parameters to assess include:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Accuracy and Precision: Analyze QC samples in replicate (n=5) over at least three separate runs. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery and Matrix Effect: Assess the efficiency of the extraction process and the impact of co-eluting matrix components on ionization.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Results

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression. The concentration of the analyte in QC and unknown samples is then determined from this regression equation. The resulting chromatograms should show sharp, symmetrical peaks at the expected retention times with a signal-to-noise ratio >10 for the LLOQ.

Caption: Workflow for quantitative data analysis.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a simplified solid-phase extraction protocol and highly selective MRM detection provides the accuracy, precision, and sensitivity required for demanding bioanalytical applications in clinical and research settings. The described framework, grounded in established regulatory principles, ensures that the data generated is reliable and defensible.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Vertex AI Search. (n.d.). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples?.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Clinical Chemistry. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(1), 1-9. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

  • Wojnicz, A., Stebelski, R., & Kot-Wasik, A. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(22), 5433. Retrieved from [Link]

  • Kükrer-Kaletas, G., & van der Burgt, Y. E. M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(10). Retrieved from [Link]

  • Gloaguen, Y., Ponna, Z., Chervet, M., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific Reports, 13, 8140. Retrieved from [Link]

  • Kebarle, P., & Verkerk, U. H. (2011). Principles of Electrospray Ionization. ResearchGate. Retrieved from [Link]

  • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews, 28(6), 898-917. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Journal of Applied Life Sciences and Environment. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to address common challenges and enhance synthesis yield and purity. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy involves an initial N-arylation of piperidin-2-one with a nitro-substituted benzodioxole precursor, followed by the reduction of the nitro group to the target primary amine. This sequence is generally preferred to avoid potential complications and side reactions associated with the free amino group during the C-N bond formation step.

The primary methods for the crucial N-arylation step are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their merits and challenges, which will be discussed in detail.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction Precursor 6-Bromo-5-nitro-1,3-benzodioxole Intermediate 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one Precursor->Intermediate Pd or Cu catalyst, Ligand, Base, Solvent, Heat Piperidinone Piperidin-2-one Piperidinone->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: General two-step synthetic route.

Troubleshooting Guide: N-Arylation of Piperidin-2-one

This section addresses common issues encountered during the critical N-arylation step.

Question 1: I am observing very low to no conversion of my starting materials in the Buchwald-Hartwig amination of 6-bromo-5-nitro-1,3-benzodioxole with piperidin-2-one. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination of a lactam is a frequent challenge, often stemming from the lower nucleophilicity of the lactam nitrogen compared to an amine. Here are the primary factors to investigate and optimize:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount. For sterically hindered or less reactive substrates like lactams, bulky, electron-rich biarylphosphine ligands are often necessary to promote the catalytic cycle.

    • Insight: Older generation ligands may not be effective. Modern ligands are designed to favor the monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination[1].

    • Recommendations:

      • Ligand Selection: If you are using simpler ligands, consider switching to more advanced options like XPhos, RuPhos, or BrettPhos. These have demonstrated superior performance in challenging C-N couplings.

      • Catalyst Precursor: Ensure your palladium source is active. Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a pre-catalyst, where the active Pd(0) is readily formed, can also improve results.

  • Base Selection: The base plays a crucial role in the deprotonation of the lactam to form the active nucleophile.

    • Insight: The pKa of the N-H bond in piperidin-2-one is significantly higher than that of a typical secondary amine, necessitating a strong base. However, excessively strong bases can lead to side reactions with functional groups like esters or nitro groups[2].

    • Recommendations:

      • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.

      • Alternative Bases: If NaOtBu leads to decomposition, consider other strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Solvent and Temperature: The reaction medium and energy input are critical for success.

    • Insight: The solubility of all components, particularly the base and the palladium complex, is essential. Aprotic, non-coordinating solvents are generally preferred.

    • Recommendations:

      • Solvent Choice: Toluene and 1,4-dioxane are the most commonly used solvents. Ensure they are anhydrous and deoxygenated.

      • Temperature Optimization: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If you are running the reaction at a lower temperature, a gradual increase may be necessary.

  • Reaction Setup and Inert Atmosphere: Palladium catalysts are sensitive to oxygen.

    • Insight: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of air, halting the catalytic cycle.

    • Recommendations:

      • Degassing: Thoroughly degas your solvent before use.

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon. Use Schlenk techniques or a glovebox for optimal results.

ParameterInitial Condition to TryOptimization Strategy
Palladium Source Pd₂(dba)₃ (1-2 mol%)Use a pre-catalyst (e.g., XPhos Pd G3)
Ligand XPhos (2-4 mol%)Screen other bulky biarylphosphine ligands (RuPhos, BrettPhos)
Base NaOtBu (1.5-2.0 equiv.)Try LHMDS or K₃PO₄ if decomposition is observed
Solvent Toluene or 1,4-dioxane (anhydrous)Ensure complete dissolution of starting materials
Temperature 100 °CIncrementally increase to 110 °C if no conversion

Question 2: I am seeing the formation of a significant amount of hydrodehalogenated starting material (5-nitro-1,3-benzodioxole) and other byproducts. What is causing this and how can I suppress these side reactions?

Answer:

The formation of the hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination. It can compete with the desired reductive elimination step.

  • Mechanism of Side Reaction: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which then leads to the hydrodehalogenated arene and an imine-type species[1].

  • Troubleshooting Strategies:

    • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Bulky ligands can often favor the desired reductive elimination pathway.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular reductive elimination over the unimolecular β-hydride elimination.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. If hydrodehalogenation is a major issue, try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) for a longer period.

Question 3: I am considering using a Copper-catalyzed Ullmann condensation as an alternative to the Buchwald-Hartwig reaction. What are the key considerations for this approach with a lactam substrate?

Answer:

The Ullmann condensation is a classic and often cost-effective alternative for N-arylation, particularly for amides and lactams.

  • Key Advantages: Copper is significantly less expensive than palladium, and the reaction can sometimes be less sensitive to air and moisture.

  • Typical Conditions:

    • Copper Source: Copper(I) iodide (CuI) is the most common catalyst.

    • Ligand: The traditional Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper). Modern protocols utilize ligands to facilitate the reaction under milder conditions. N,N'-dimethylglycine and L-proline are effective and inexpensive ligands[3].

    • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

    • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are common.

  • Challenges and Optimization:

    • Reaction Times: Ullmann condensations can be slower than their palladium-catalyzed counterparts, sometimes requiring extended reaction times (12-24 hours).

    • Microwave Assistance: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Ullmann N-arylation of lactams[4].

    • Substrate Scope: The reaction is often most effective with aryl iodides, although protocols for aryl bromides have been developed.

Troubleshooting_Workflow Start Low/No Yield in N-Arylation CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes OptimizeLigand Switch to Bulky Ligand (e.g., XPhos, RuPhos) CheckCatalyst->OptimizeLigand No CheckConditions Are Reaction Conditions Correct? CheckBase->CheckConditions Yes OptimizeBase Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) CheckBase->OptimizeBase No OptimizeTempSolvent Ensure Anhydrous Solvent (Toluene/Dioxane) Increase Temperature (80-110°C) CheckConditions->OptimizeTempSolvent No InertAtmosphere Verify Inert Atmosphere (N₂ or Ar) CheckConditions->InertAtmosphere Yes Success Improved Yield OptimizeLigand->Success OptimizeBase->Success OptimizeTempSolvent->Success InertAtmosphere->Success Yes ConsiderUllmann Consider Ullmann Condensation (CuI, Ligand, K₂CO₃) InertAtmosphere->ConsiderUllmann Still Low Yield

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro-substituted benzodioxole used for the N-arylation instead of the amino-substituted one?

A1: Performing the N-arylation on the nitro-substituted precursor is a strategic choice to avoid potential complications. The free amino group in 6-amino-1,3-benzodioxole-5-bromide could act as a competing nucleophile, potentially leading to undesired side products through self-coupling or other reactions. The nitro group is a robust and unreactive functional group under typical Buchwald-Hartwig or Ullmann conditions, and it can be reliably reduced to the desired amine in a subsequent step.

Q2: What is the best method for the reduction of the nitro group in 1-(6-nitro-1,3-benzodioxol-5-yl)piperidin-2-one?

A2: Several methods are effective for the reduction of aromatic nitro groups. The choice often depends on the scale of the reaction and the presence of other functional groups.

  • Catalytic Hydrogenation: This is a clean and high-yielding method. Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is a standard procedure. This method is often preferred in industrial settings.

  • Metal-Acid Reduction: A common laboratory-scale method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with the addition of hydrochloric acid.

  • Other Reducing Agents: Other reagents like iron powder in acetic acid or sodium dithionite can also be effective.

Q3: How should I purify the final product, this compound?

A3: Purification of the final product will likely involve a combination of techniques.

  • Work-up: After the reduction step, a standard aqueous work-up will be necessary to remove the reducing agent and any inorganic salts. This may involve neutralization with a base (e.g., NaHCO₃) and extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the final product from any remaining starting material or byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final step to obtain highly pure material.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. Specific hazards to be aware of in this synthesis include:

  • Palladium and Copper Catalysts: While used in small quantities, these heavy metals can be toxic. Avoid inhalation of powders and skin contact.

  • Strong Bases: Sodium tert-butoxide and LHMDS are corrosive and react violently with water. Handle them in a glovebox or under an inert atmosphere.

  • Solvents: Toluene, dioxane, DMF, and DMSO have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation: If performing catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-nitro-1,3-benzodioxole (1.0 equiv.), piperidin-2-one (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(6-nitro-1,3-benzodioxol-5-yl)piperidin-2-one.

Protocol 2: Reduction of 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidin-2-one
  • Reaction Setup: To a round-bottom flask, add 1-(6-nitro-1,3-benzodioxol-5-yl)piperidin-2-one (1.0 equiv.) and dissolve it in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (via a balloon or a hydrogenation apparatus) to a pressure of 1 atm.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purify by column chromatography or recrystallization.

References

  • Zacconi, F. C., et al. (2013). Microwave-assisted synthesis of N-arylamides from the Ullmann-type reaction between substituted lactams and 2-fluoro-4-iodoaniline. Tetrahedron Letters, 54(39), 5334-5337.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • PubChem. (n.d.). 1-Phenylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789. [Link]

  • Widen, J. C., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10-26. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10866.
  • Guiry, P. J., et al. (2018). Enantioselective Synthesis of Sterically Hindered α‐Allyl‐α‐Aryl Lactams via Palladium‐Catalysed Decarboxylative Asymmetric Allylic Alkylation. Chemistry – A European Journal, 24(59), 15817-15821.
  • Teo, Y.-C., et al. (2014). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ChemInform, 45(5).
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
  • Sharma, P., et al. (2014). An efficient method for the synthesis of substituted N-aryl lactams. Tetrahedron Letters, 55(1), 251-254.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453-2455. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development and Scope. Journal of the American Chemical Society, 132(40), 14100-14102.
  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453-2455. [Link]

Sources

Technical Support Center: Purification of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Drawing from extensive laboratory experience, this guide provides in-depth troubleshooting advice and robust protocols to ensure the highest purity of your target molecule.

I. Overview of Purification Challenges

The purification of this compound presents a unique set of challenges owing to its molecular structure. The presence of a polar aromatic amine, a lactam ring, and the benzodioxole moiety results in a compound with moderate to high polarity. This can lead to difficulties in separation from polar starting materials, reagents, and byproducts. Key issues often encountered include:

  • Co-elution of Impurities: Structurally similar impurities can be difficult to resolve using standard chromatographic techniques.

  • Low Recovery: The compound may exhibit strong adsorption to silica gel, leading to yield loss during column chromatography.

  • "Oiling Out" during Crystallization: The compound may separate as an oil rather than a crystalline solid, complicating isolation.[1]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[2]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Troubleshooting Guides & FAQs

A. Column Chromatography Issues
Question 1: I'm observing poor separation of my target compound from impurities on a silica gel column. What can I do to improve resolution?

Answer: Poor separation in normal-phase chromatography is typically due to an inappropriate solvent system or issues with the stationary phase. Here’s a systematic approach to troubleshoot this:

  • Optimize Your Solvent System with TLC: Thin Layer Chromatography (TLC) is your most powerful tool for developing an effective solvent system.[3]

    • Goal Rf: Aim for an Rf value for your target compound between 0.2 and 0.35 on the TLC plate. This generally translates well to column chromatography.[4]

    • Solvent Polarity: If your compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if they move too quickly (high Rf), decrease the polarity.[1]

    • Recommended Starting Points: For a polar compound like this compound, consider solvent systems such as:

      • Dichloromethane/Methanol[5]

      • Ethyl Acetate/Hexane (often requires a high percentage of ethyl acetate)[5]

      • Ethyl Acetate/Methanol

  • Incorporate a Basic Modifier: The primary amine in your compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking.[1] To mitigate this, add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.[1]

    • Ammonia in Methanol: A solution of 10% ammonia in methanol can be used as the polar component of your solvent system with dichloromethane.[4]

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, the issue may be the stationary phase itself.

    • Neutral or Basic Alumina: These can be effective for the purification of basic compounds.[1]

    • Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds.[1] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]

Question 2: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

Answer: Streaking is a common problem with amines on silica gel. As mentioned above, this is due to the strong interaction between the basic amine and the acidic silica.

  • The primary solution is to add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent. [1][4] This will neutralize the acidic sites on the silica gel and lead to sharper bands.

  • Dry Loading: How you load your sample onto the column can also impact resolution. If you dissolve your crude product in a strong solvent for loading, it can disrupt the initial equilibration at the top of the column. Consider dry loading:

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Carefully load this powder onto the top of your prepared column.[4]

B. Recrystallization and Isolation Problems
Question 3: My compound "oils out" instead of crystallizing when I try to recrystallize it. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid phase instead of a solid.[1] This is often due to the solution being too supersaturated or cooling too quickly.

Here are several techniques to promote crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oil formation.[6]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.[1]

  • Adjust the Solvent System:

    • Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.[1]

    • Use a Co-solvent System: Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.[7] For your compound, a good solvent might be methanol or ethanol, and a poor solvent could be water or hexane.

Question 4: What are good solvent systems for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar, aromatic amine like this, suitable solvents and solvent systems could include:

  • Ethanol or Methanol: These are often good starting points for polar compounds.[8]

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool.

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane as the "poor" solvent.[8]

  • Acidified Solvents: For amines, recrystallization from a dilute acidic solution can sometimes be effective.[2] For example, dissolving the compound in a minimal amount of dilute acetic acid and then carefully adding a co-solvent could yield crystalline material. However, be mindful of potential salt formation.[2]

Solvent System"Good" Solvent"Poor" SolventNotes
Alcohol/WaterEthanol, MethanolWaterA common and effective system for polar compounds.
Ester/AlkaneEthyl AcetateHexane, HeptaneGood for compounds of intermediate polarity.
Dichloromethane/HexaneDichloromethaneHexaneUseful if the compound is highly soluble in chlorinated solvents.
C. Purity and Stability Concerns
Question 5: My purified compound has a yellow or brownish tint. What is causing this discoloration and how can I remove it?

Answer: The discoloration is likely due to the oxidation of the aromatic amine moiety. This can happen during the reaction, workup, or purification.

  • Activated Charcoal (Norit/Decolorizing Carbon): This is a common method for removing colored, high-molecular-weight impurities.

    • Procedure:

      • Dissolve your crude product in the hot recrystallization solvent.

      • Allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-5% by weight of your compound).

      • Heat the mixture back to boiling for a few minutes.

      • Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.

      • Allow the filtrate to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product and reduce your yield.

  • Work in an Inert Atmosphere: If possible, conduct your reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent long-term degradation.

III. Experimental Protocols

A. Protocol for Flash Column Chromatography

This protocol assumes you have already developed a suitable solvent system using TLC.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (typically a 20:1 to 40:1 ratio of silica to crude material by weight).[9]

    • Prepare a slurry of silica gel in your initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., methanol).

    • Add silica gel (approximately 1-2 times the weight of your crude material).

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed silica gel bed.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

B. Protocol for Recrystallization
  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid. If it doesn't fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a co-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely under vacuum.

IV. Visualization of Workflows

Troubleshooting Logic for Column Chromatography

start Poor Separation in Column Chromatography check_tlc Is TLC Optimized? (Rf 0.2-0.35) start->check_tlc optimize_solvent Optimize Solvent System (Adjust Polarity) check_tlc->optimize_solvent No check_streaking Is Streaking Observed? check_tlc->check_streaking Yes optimize_solvent->check_tlc add_modifier Add Basic Modifier (e.g., 0.5% TEA) check_streaking->add_modifier Yes check_loading Is Sample Loading Optimal? check_streaking->check_loading No add_modifier->check_loading success Improved Separation add_modifier->success Separation Improved dry_load Use Dry Loading Technique check_loading->dry_load No alternative_stationary Consider Alternative Stationary Phase (Alumina, C18) check_loading->alternative_stationary Yes, but still poor separation dry_load->success alternative_stationary->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Workflow for Inducing Crystallization

oiling_out Compound 'Oils Out' slow_cool 1. Ensure Slow Cooling oiling_out->slow_cool scratch 2. Scratch Inner Surface of Flask slow_cool->scratch Still Oiling crystals_form Crystals Form slow_cool->crystals_form Success seed 3. Add Seed Crystal scratch->seed Still Oiling scratch->crystals_form Success adjust_solvent 4. Adjust Solvent System (Add more 'good' solvent or use co-solvents) seed->adjust_solvent Still Oiling seed->crystals_form Success adjust_solvent->slow_cool Re-dissolve and Retry adjust_solvent->crystals_form Success

Caption: Stepwise approach to overcome "oiling out" during recrystallization.

V. References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives. Retrieved from

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from

  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • NIH. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from

Sources

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility and stability challenges associated with this compound. As this is a molecule with limited published data, this guide synthesizes information based on the chemical properties of its core functional groups: the aminobenzodioxole system and the piperidin-2-one (a δ-lactam) ring.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The molecule possesses both hydrophobic (benzodioxole) and hydrophilic (aromatic amine, lactam) characteristics. Therefore, its solubility is nuanced. It is expected to have low solubility in water under neutral conditions but should be readily soluble in polar organic solvents such as DMSO, DMF, and ethanol.[1][2][3] Due to the basic nature of the aromatic amine, the compound's solubility in aqueous solutions is highly pH-dependent. Acidifying the aqueous medium should significantly improve solubility by protonating the amino group to form a more soluble salt.[4]

Q2: How should I store the solid compound and its solutions to ensure stability?

A2: For the solid compound, we recommend storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C, and protected from light. The aromatic amine moiety is susceptible to atmospheric oxidation, which can lead to discoloration over time.[5]

For solutions, short-term storage at 2-8°C is advisable. For long-term storage, we recommend preparing aliquots of the solution in an appropriate organic solvent (e.g., DMSO) and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Be mindful of the pH of aqueous solutions, as strongly acidic or basic conditions can promote the hydrolysis of the lactam ring.[6][7]

Q3: I've noticed the solid compound has developed a yellowish or brownish tint. Is it still usable?

A3: A change in color from its initial appearance often indicates oxidation of the aromatic amine group. While minor discoloration may not significantly impact purity for some applications, it is a sign of degradation. We strongly recommend re-analyzing the compound's purity by a suitable method (e.g., HPLC, LC-MS) before use to ensure it meets the requirements of your experiment. For sensitive applications, using a fresh, unoxidized lot is preferable.

Q4: What are the primary degradation pathways I should be aware of?

A4: There are two primary points of instability in the molecule:

  • Oxidation: The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities and potentially alter the compound's biological activity.[8]

  • Hydrolysis: The piperidin-2-one ring is a lactam (a cyclic amide) and is susceptible to hydrolysis, which breaks open the ring to form an amino acid derivative. This reaction is significantly accelerated by strongly acidic or, particularly, strongly basic conditions.[6][9]

II. Troubleshooting Guides

This section provides a structured approach to solving specific experimental problems.

Guide 1: Compound Precipitation in Aqueous Solution

Problem: My compound dissolved initially in an organic solvent, but precipitated when I diluted it into my aqueous buffer.

Causality: This is a common issue for water-insoluble compounds. The organic solvent can hold more of the compound than the final aqueous solution can, leading to precipitation upon dilution. The pH of your final buffer is also a critical factor due to the basic amine group.

Troubleshooting Workflow:

cluster_legend Legend start Precipitation Observed in Aqueous Buffer check_ph Is the final buffer pH < 6.0? start->check_ph adjust_ph Adjust buffer pH to < 6.0 with dilute HCl to protonate the amine. check_ph->adjust_ph No check_organic Is the final concentration of organic co-solvent (e.g., DMSO) < 5%? check_ph->check_organic Yes adjust_ph->check_organic increase_organic Increase the percentage of the organic co-solvent (e.g., 5-10% DMSO or ethanol). check_organic->increase_organic Yes check_conc Is the final compound concentration too high? check_organic->check_conc No increase_organic->check_conc lower_conc Lower the final working concentration of the compound. check_conc->lower_conc Yes fail Precipitation persists. Consider formulation with solubilizing agents (e.g., cyclodextrins). check_conc->fail No success Compound remains in solution. lower_conc->success Problem Problem Decision Decision Action Action Outcome Outcome

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

Problem: I am observing new peaks in my chromatogram that were not present when the sample was freshly prepared.

Causality: The appearance of new peaks over time is indicative of compound degradation. The two most likely causes are the oxidation of the aromatic amine or the hydrolysis of the lactam ring.

Troubleshooting Workflow:

start New Peaks Observed in Chromatogram check_storage Was the sample stored exposed to air/light? start->check_storage oxidation_path Peaks are likely oxidation products. Prepare fresh samples and store under inert gas, protected from light. check_storage->oxidation_path Yes check_ph Was the sample stored in a solution with pH > 8.0 or < 4.0? check_storage->check_ph No ms_analysis Use MS to identify the mass of the new peaks. An increase in mass of 18 Da suggests hydrolysis. An increase of 16 Da or dimerization suggests oxidation. oxidation_path->ms_analysis hydrolysis_path Peaks are likely lactam hydrolysis products. Prepare fresh samples in a neutral pH buffer (pH 6-7.5) for analysis. check_ph->hydrolysis_path Yes check_ph->ms_analysis No hydrolysis_path->ms_analysis end Identify degradation pathway and adjust storage/handling protocols. ms_analysis->end

Caption: Troubleshooting workflow for sample degradation.

III. Data & Protocols

Table 1: Predicted Solubility Profile

This table provides a predicted solubility profile based on the chemical properties of the molecule's functional groups. Note: These are predictions and should be confirmed experimentally.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar lactam and amine functionalities should interact well with these solvents.[10][11]
Polar Protic Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the amine and lactam groups.[1][3]
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.[10]
Aqueous (Neutral) Water, PBS (pH 7.4)LowThe hydrophobic benzodioxole backbone limits solubility in neutral water.[2][4]
Aqueous (Acidic) 0.1 M HCl, Citrate Buffer (pH 4)HighThe basic amine group will be protonated to form a more soluble salt.[4]
Aqueous (Basic) 0.1 M NaOH, Bicarbonate Buffer (pH 9)LowThe amine group is neutral, and the compound remains poorly soluble. Warning: Prolonged exposure to basic conditions can cause lactam hydrolysis.[6]
Protocol 1: Standard Method for Preparing a Stock Solution

This protocol provides a reliable method for preparing a high-concentration stock solution for experimental use.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 234.26 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 2.34 mg of the compound on an analytical balance.

  • Transfer to Flask: Carefully transfer the weighed solid to a clean, dry 1 mL volumetric flask.

  • Add Solvent: Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.

  • Dissolve: Gently swirl the flask to wet the solid. Use a vortex mixer or a brief sonication in a water bath to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Adjust to Volume: Once fully dissolved, carefully add anhydrous DMSO to the 1 mL mark on the volumetric flask.

  • Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a labeled, light-protected vial. For long-term storage, create smaller aliquots and store at -20°C or below.

IV. References

  • Quora. (2018). Are amines soluble in organic solvents?[Link]

  • Lumen Learning. (n.d.). Amines and Heterocycles. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole. [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. [Link]

  • Keen, O. S., & Love, N. G. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 95, 547-552. [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • SNS Courseware. (n.d.). Organic Chemistry II.

  • NCERT. (n.d.). Amines. [Link]

  • SNS Courseware. (n.d.). AROMATIC AMINES. [Link]

  • ResearchGate. (2015). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Lactams. [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

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Improving the regioselectivity of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity and Troubleshooting Common Issues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. The primary challenge in this synthesis is controlling the regioselectivity of electrophilic aromatic substitution on the 1,3-benzodioxole ring to achieve the desired 5,6-disubstituted pattern. This document is designed to explain the causality behind experimental choices and provide validated protocols to overcome common hurdles.

Section 1: Understanding the Regioselectivity Challenge

The core of the synthetic problem lies in the directing effects of the substituents on the 1,3-benzodioxole ring. Understanding these electronic influences is the first step toward rationally designing an experiment for optimal regioselectivity.

FAQ: Why is achieving the correct 5,6-substitution pattern on the benzodioxole ring so difficult?

Answer: The regiochemical outcome of the synthesis is dictated by the principles of electrophilic aromatic substitution (EAS). The 1,3-benzodioxole moiety is an activated aromatic system due to the electron-donating nature of the two oxygen atoms. This directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms, which corresponds to the 4- and 5-positions of the ring.

The challenge arises when a second substituent is introduced. The directing effect of the first substituent can either reinforce or compete with the inherent directing effect of the benzodioxole ring. In the synthesis of this compound, you are introducing two groups onto the ring: the piperidin-2-one moiety (or a precursor) and an amino group (or a precursor, typically a nitro group). The order and conditions of these introductions are critical for success.

  • Activating Groups: These groups donate electron density to the ring, making it more reactive and directing new substituents to the ortho and para positions.[1] The methylenedioxy and amino groups are strong activators.

  • Deactivating Groups: These groups withdraw electron density, making the ring less reactive and directing new substituents to the meta position.[2] A nitro group is a strong deactivator.

Controlling the interplay between these groups is key to favoring the formation of the desired 6-amino-5-yl-substituted product over other isomers.

G cluster_ring Directing Effects on 1,3-Benzodioxole cluster_legend Legend ring ortho1 Ortho (Activated) ring->ortho1 ortho2 Ortho (Activated) ring->ortho2 para Para (Activated) ring->para l1 Green Arrows: Electron donation from the methylenedioxy group activates the ortho and para positions.

Caption: Electronic directing effects on the 1,3-benzodioxole ring.

Section 2: Troubleshooting Guide for Regioselective Synthesis

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem IDIssue DescriptionPotential Causes & Scientific RationaleRecommended Solutions & Optimization Steps
TS-01 Low yield of the desired 6-amino isomer; high yield of undesired isomers. A. Incorrect Order of Substitution: Nitrating 1,3-benzodioxole first leads to 5-nitro-1,3-benzodioxole. The strong deactivating and meta-directing nitro group will then hinder and misdirect the subsequent introduction of the piperidinone precursor. Conversely, attaching the piperidinone precursor first creates an ortho, para-directing system that can better guide the subsequent nitration. B. Harsh Nitrating Conditions: Strong nitrating agents (e.g., conc. HNO₃/H₂SO₄) are often unselective and can lead to oxidation or the formation of multiple products. The high reactivity of the benzodioxole ring requires milder conditions.A. Optimize the Synthetic Route: The recommended route is to first synthesize 1-(1,3-benzodioxol-5-yl)piperidin-2-one and then perform a regioselective nitration, followed by reduction. This leverages the directing effect of the existing substituent. B. Use Milder Nitrating Agents: Employ milder and more selective nitrating agents. See Table 2 for a comparison. - Acyl nitrate (from acetyl chloride and AgNO₃) - Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent. - Dilute nitric acid in acetic anhydride.
TS-02 Formation of Di-nitrated or Oxidized Byproducts. A. Overly Activating Substrate: The 1-(1,3-benzodioxol-5-yl)piperidin-2-one intermediate is highly activated, making it susceptible to over-reaction. B. Excess Nitrating Agent or Elevated Temperature: Standard stoichiometric excesses or higher temperatures can easily lead to multiple nitrations or degradation of the electron-rich aromatic ring.A. Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the nitrating agent. Add the agent slowly and portion-wise to the reaction mixture. B. Maintain Low Temperatures: Run the nitration step at low temperatures (e.g., -10 °C to 0 °C) to control the reaction rate and improve selectivity. Monitor the reaction closely using TLC or LC-MS to avoid over-reaction.
TS-03 Difficult Separation of Regioisomers. A. Similar Polarity: The desired 6-nitro product and the common 4-nitro byproduct often have very similar polarities and Rf values, making chromatographic separation challenging.A. High-Resolution Chromatography: Standard flash chromatography may be insufficient. Consider using a high-performance flash chromatography system with high-surface-area silica and a shallow solvent gradient. B. Recrystallization: Attempt fractional recrystallization from various solvent systems (e.g., Ethyl Acetate/Hexane, Ethanol/Water). Sometimes, converting the isomers to salts (if applicable) can alter their solubility profiles enough to enable separation. C. Preparative HPLC: For high-purity material required in drug development, preparative HPLC is the most effective, albeit less scalable, method for separating close-running isomers.

Section 3: Recommended Experimental Protocols & Workflow

Based on established principles of electrophilic aromatic substitution, the following workflow is recommended to maximize the yield of the desired regioisomer.

G start Starting Material: 1-(1,3-Benzodioxol-5-yl)piperidin-2-one step1 Step 1: Regioselective Nitration start->step1 step2 Step 2: Work-up & Purification step1->step2 step3 Step 3: Nitro Group Reduction step2->step3 byproduct Isomeric Byproducts (e.g., 4-nitro isomer) step2->byproduct Separation step4 Step 4: Final Purification step3->step4 end_product Final Product: This compound step4->end_product analysis QC/Analysis: NMR, LC-MS to confirm regiochemistry end_product->analysis

Caption: Recommended workflow for regioselective synthesis.

Protocol 1: Regioselective Nitration of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one

This protocol prioritizes selectivity through controlled conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(1,3-benzodioxol-5-yl)piperidin-2-one (1.0 eq) in glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of fuming nitric acid (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes. The temperature must be maintained below 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product containing a mixture of 1-(6-nitro-1,3-benzodioxol-5-yl)piperidin-2-one and other isomers.

  • Purification: Purify the crude mixture via flash column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of the Nitro Group
  • Setup: Dissolve the purified 1-(6-nitro-1,3-benzodioxol-5-yl)piperidin-2-one (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Basification: Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique to confirm the regiochemistry of the final product? A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. For the desired 6-amino-5-yl product, the two remaining aromatic protons on the benzodioxole ring will be singlets in the ¹H NMR spectrum, as they have no adjacent protons to couple with. In contrast, other isomers would show doublet patterns. For unambiguous confirmation, a 2D-NMR technique like Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the amino protons and the adjacent piperidinone ring protons.

Q2: Are there any computational tools that can help predict the outcome before running the experiment? A2: Yes, computational chemistry offers valuable tools for predicting the regioselectivity of electrophilic aromatic substitutions. Methods like RegioSQM are designed to predict the most likely sites of electrophilic attack by calculating properties such as proton affinity for aromatic carbons.[3][4] These tools can analyze a substrate's structure (provided as a SMILES string) and predict the major regioisomer, saving significant experimental time and resources.[4]

Q3: Can protecting groups be used to improve selectivity? A3: In theory, a bulky protecting group could be used to block a more reactive site (e.g., the 4-position) via steric hindrance, thereby directing the incoming electrophile to the desired position.[1] However, this adds extra steps to the synthesis (protection and deprotection) and may not be necessary if reaction conditions are carefully optimized as described above.

References

  • Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. Benchchem.
  • Significance and strategies for the synthesis of 2-piperidinones a... ResearchGate.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Piperidine Synthesis. DTIC.
  • RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Electrophilic aromatic substitution. Wikipedia.
  • Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). Available from: [Link]

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Technical Support Center: Scale-up Synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate for the anticoagulant drug Apixaban. The synthesis of this N-aryl lactam presents several challenges, particularly during scale-up, that require careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide will explore the two primary synthetic routes—the Buchwald-Hartwig amination and the Ullmann condensation—and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common methods for the N-arylation of piperidin-2-one with an amino-substituted benzodioxole are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have their advantages and challenges, which will be discussed in detail in this guide.

Q2: What are the key starting materials for this synthesis?

A2: Typically, the synthesis starts with piperidin-2-one and a suitably functionalized 1,3-benzodioxole derivative. For the Buchwald-Hartwig and Ullmann reactions, this would be a halo-substituted aminobenzodioxole, such as 5-bromo-6-amino-1,3-benzodioxole or 5-iodo-6-amino-1,3-benzodioxole.

Q3: The amino group on the benzodioxole ring is also a nucleophile. Can it interfere with the reaction?

A3: Yes, the exocyclic amino group is a potential site for side reactions, such as N,N'-diarylation or reaction with the starting aryl halide. Chemoselectivity is a key challenge. This can often be addressed by careful selection of catalysts, ligands, and reaction conditions, or by using a protecting group strategy for the amino group.

Q4: What are the typical challenges encountered during the scale-up of this synthesis?

A4: Common scale-up challenges include:

  • Reaction kinetics and temperature control: Exothermic reactions can be difficult to manage on a larger scale.

  • Catalyst activity and lifetime: Ensuring consistent catalyst performance and minimizing catalyst loading is crucial for cost-effectiveness.

  • Product isolation and purification: The polar nature of the product can make extraction and purification challenging, often requiring chromatography which is less ideal for large-scale production.

  • Impurity profile: Side reactions can lead to impurities that are difficult to separate from the final product.

Synthetic Pathways and Troubleshooting

The formation of the C-N bond between the piperidin-2-one nitrogen and the benzodioxole ring is the critical step in this synthesis. Below, we detail the two primary methods and troubleshoot common issues.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It generally offers milder reaction conditions compared to the Ullmann condensation.


"Aryl_Halide" [label="6-Halo-1,3-benzodioxol-5-amine", fillcolor="#F1F3F4"]; "Piperidinone" [label="Piperidin-2-one", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst\n(e.g., Pd2(dba)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand" [label="Ligand\n(e.g., XPhos, BINAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., NaOtBu, Cs2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction" [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];

"Aryl_Halide" -> "Reaction"; "Piperidinone" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; }

Figure 1: Workflow for Buchwald-Hartwig Amination.

Problem Potential Causes Solutions & Recommendations
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor quality of reagents or solvent. 4. Reaction temperature is too low.1. Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0). Ensure an inert atmosphere to prevent catalyst oxidation. 2. Screen different ligands (e.g., bulky biaryl phosphines like XPhos, SPhos) and bases (e.g., NaOtBu, K3PO4). The choice is substrate-dependent.[3] 3. Use anhydrous, degassed solvents and high-purity reagents. Water can significantly lower the reaction rate.[3] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Side Products (e.g., Biaryl Amines) 1. Catalyst deactivation. 2. Reaction with the exocyclic amino group. 3. Homo-coupling of the aryl halide.1. Increase catalyst loading or use a more robust ligand. 2. Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) that can be removed later.[4] 3. Optimize the stoichiometry of the amine and aryl halide.
Difficulty in Removing Palladium from Product 1. High catalyst loading. 2. Inefficient workup or purification.1. Optimize the reaction to use the lowest possible catalyst loading. 2. Employ palladium scavengers (e.g., silica-based thiols) or perform multiple aqueous washes. Recrystallization can also be effective.
Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used for N-arylation.[2] It often requires higher temperatures than the Buchwald-Hartwig reaction but can be a cost-effective alternative.


"Aryl_Halide" [label="6-Halo-1,3-benzodioxol-5-amine", fillcolor="#F1F3F4"]; "Piperidinone" [label="Piperidin-2-one", fillcolor="#F1F3F4"]; "Cu_Catalyst" [label="Cu(I) Catalyst\n(e.g., CuI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand" [label="Ligand\n(e.g., Phenanthroline, L-proline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., K2CO3, K3PO4)", fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="High-boiling Solvent\n(e.g., DMF, NMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction" [label="Ullmann\nCondensation", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];

"Aryl_Halide" -> "Reaction"; "Piperidinone" -> "Reaction"; "Cu_Catalyst" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: Workflow for Ullmann Condensation.

Problem Potential Causes Solutions & Recommendations
Slow or Incomplete Reaction 1. Insufficient reaction temperature. 2. Poor solubility of reagents. 3. Ineffective catalyst/ligand system.1. Ullmann reactions often require high temperatures (>150 °C).[2] Ensure your solvent is stable at these temperatures. 2. Use a high-boiling polar aprotic solvent like DMF or NMP to ensure all components are in solution. 3. The use of ligands like 1,10-phenanthroline or L-proline can significantly accelerate the reaction and allow for lower temperatures.
Product Decomposition 1. Excessively high reaction temperature. 2. Prolonged reaction time.1. Carefully optimize the temperature to find a balance between reaction rate and product stability. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting material is consumed.
Challenges in Product Purification 1. High-boiling solvent removal. 2. Copper residues in the product.1. Consider using a lower-boiling solvent if a suitable ligand allows for lower reaction temperatures. Otherwise, azeotropic distillation or high-vacuum distillation may be necessary. 2. Thorough aqueous washes, sometimes with a chelating agent like EDTA, can help remove copper salts. Recrystallization is also a viable purification method.

Purification and Characterization

Purification Strategies

The target molecule, this compound, is a relatively polar compound, which can present challenges during purification.

  • Crystallization: This is the preferred method for large-scale purification. A systematic solvent screening is recommended to find a suitable solvent system. Common solvent mixtures for polar compounds include ethyl acetate/heptane, isopropanol/water, and acetonitrile/water.

  • Column Chromatography: For laboratory-scale purification or for removing closely related impurities, silica gel chromatography can be effective. Due to the basicity of the amino group, streaking on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[5]

  • Acid-Base Extraction: The basic amino group allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

Expected Analytical Profile
  • ¹H NMR:

    • Signals corresponding to the protons on the piperidinone ring, typically in the range of 1.5-3.5 ppm.

    • A singlet for the methylene protons of the benzodioxole ring around 5.9-6.1 ppm.

    • Aromatic protons on the benzodioxole ring appearing as singlets or doublets between 6.0 and 7.5 ppm.

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR:

    • A signal for the lactam carbonyl carbon around 170 ppm.

    • Signals for the carbons of the piperidinone ring between 20 and 50 ppm.

    • A signal for the methylene carbon of the benzodioxole ring around 100 ppm.

    • Aromatic carbon signals in the range of 100-150 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • A strong C=O stretching vibration for the lactam carbonyl group around 1650-1680 cm⁻¹.

    • C-N and C-O stretching bands.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).

Conclusion

The successful scale-up synthesis of this compound requires a thorough understanding of the underlying chemistry of N-aryl lactam formation and careful optimization of reaction parameters. Both the Buchwald-Hartwig amination and the Ullmann condensation are viable synthetic routes, each with its own set of challenges and considerations. By anticipating potential issues and employing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency, robustness, and scalability of their synthetic process.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Schuurman, J. L., et al. (2025). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Analytical Chemistry, 97, 13160-13167.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • Metz, P., et al. (2013). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus de l'Académie des Sciences - Series IIc: Chemistry, 4(1), 59-65.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465.
  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

  • NIST WebBook. Piperine. [Link]

  • PubChem. Pipernonaline. [Link]

  • SpectraBase. 6-Amino-4-benzo[1][6]dioxol-5-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile. [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • NIST WebBook. (E)-5-(Benzo[d][1][6]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • GNPS Library. Spectrum CCMSLIB00005767870. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • PMC. Deaminative cross-coupling of amines by boryl radical β-scission. [Link]

  • ChemistryViews. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of poor cell permeability in piperidinone derivatives. The piperidine and piperidinone scaffolds are invaluable in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their physicochemical properties can often lead to suboptimal membrane permeability, hindering their development into effective drugs.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to diagnose and resolve permeability issues with your compounds.

Understanding the Challenge: Why Do My Piperidinone Derivatives Have Poor Cell Permeability?

Poor cell permeability of piperidinone derivatives is often a multifactorial issue rooted in their physicochemical properties. Understanding these underlying causes is the first step toward a rational design strategy for improvement.

Question: What are the primary physicochemical properties of piperidinone derivatives that contribute to their low cell permeability?

Answer: The primary determinants of a drug's ability to cross a cell membrane are a delicate balance of several physicochemical properties.[5] For piperidinone derivatives, the key factors are:

  • Polarity and Hydrogen Bonding Capacity: The presence of the nitrogen atom in the piperidine ring and the carbonyl group in the piperidinone ring, along with other polar functional groups, can increase the polarity of the molecule. A high number of hydrogen bond donors and acceptors can lead to a strong solvation shell in an aqueous environment, making it energetically unfavorable for the molecule to partition into the lipophilic cell membrane.[5]

  • Lipophilicity (LogP/LogD): While some degree of lipophilicity is necessary for membrane partitioning, excessively high or low lipophilicity can be detrimental. Compounds that are too polar (low LogP) will not readily enter the lipid bilayer, while those that are too lipophilic (high LogP) may get trapped within the membrane or have poor aqueous solubility.[5][6][7]

  • Molecular Weight and Size: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[5]

  • Ionization State (pKa): The piperidine nitrogen is basic and can be protonated at physiological pH. The resulting positive charge can significantly hinder passive diffusion across the nonpolar cell membrane.[8]

Question: My compound has favorable physicochemical properties, but still shows low permeability. What else could be the cause?

Answer: If the physicochemical properties appear optimal, the most likely culprit is active transport, specifically efflux by membrane transporters .

  • Efflux Pumps: Many cells, particularly in the gut and brain, express efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) as a defense mechanism.[9][10][11][12] These pumps actively transport a wide range of substrates out of the cell, reducing their intracellular concentration and apparent permeability. The piperidine scaffold is a known substrate for some of these efflux transporters.[9]

Troubleshooting Low Permeability: A Step-by-Step Guide

Encountering low permeability in your lead piperidinone derivative can be a significant roadblock. This troubleshooting guide provides a systematic approach to diagnose the issue and guide your optimization strategy.

Step 1: Initial Permeability Assessment

The first step is to quantify the permeability of your compound using a reliable in vitro assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line, high-throughput assay to assess a compound's passive diffusion potential.[6][13][14][15] It is a cell-free system, which means it is not influenced by active transport or metabolism. A low PAMPA value strongly suggests that the intrinsic physicochemical properties of your compound are not conducive to passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and provides a more comprehensive picture of permeability, including both passive diffusion and active transport.[13][16][17]

Step 2: Differentiating Between Poor Passive Diffusion and Active Efflux

Once you have initial permeability data, the next critical step is to determine if low permeability is due to poor intrinsic properties or active efflux.

Workflow for Diagnosing Permeability Issues

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Conclusion A Perform PAMPA Assay C Low PAMPA & Low Caco-2 (A-B) Papp? A->C B Perform Caco-2 Assay (A-B & B-A) D High PAMPA & Low Caco-2 (A-B) Papp? B->D E Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) B->E G Poor Passive Permeability C->G Yes H Potential Efflux Substrate D->H Yes F ER > 2? E->F F->G No F->H Yes

Caption: A workflow for diagnosing the cause of low cell permeability.

Step 3: Confirming Efflux Pump Involvement

If you suspect your compound is an efflux pump substrate, you can confirm this by:

  • Using P-gp Inhibitors: Co-incubate your compound with a known P-gp inhibitor, such as verapamil, in the Caco-2 assay.[16] A significant increase in the apparent permeability from the apical to the basolateral side (A-B Papp) in the presence of the inhibitor is strong evidence that your compound is a P-gp substrate.[9]

Strategies for Enhancing Cell Permeability

Once you have diagnosed the cause of low permeability, you can employ a variety of strategies to improve it.

Structural Modification

Altering the chemical structure of your piperidinone derivative is a powerful approach to enhance its permeability.

StrategyRationaleExample Modification
Reduce Polarity Decrease the energy barrier for partitioning into the lipophilic cell membrane.Replace polar groups with less polar isosteres.
Increase Lipophilicity Enhance partitioning into the cell membrane.Introduce small alkyl or aryl groups.[6] Be cautious of excessive lipophilicity, which can decrease aqueous solubility.
Modify Hydrogen Bonding Reduce the number of hydrogen bond donors, which is strongly correlated with improved permeability.[6]An amide-to-ester substitution is a common strategy.[6] N-methylation of the piperidine nitrogen or amide bonds can also be effective.[18][19]
Address Efflux Modify the structure to reduce recognition by efflux transporters.[6]This often involves subtle changes to the molecule's shape and charge distribution and may require iterative medicinal chemistry efforts.
Prodrug Approach

The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that is converted back to the active drug inside the cell.[20][21][22][23][24]

  • Mechanism: Mask polar functional groups, such as hydroxyl or carboxyl groups, with lipophilic moieties. These promoieties are designed to be cleaved by intracellular enzymes, releasing the active parent drug.[20][21]

Prodrug Design Workflow

G cluster_0 Design cluster_1 Transport & Activation cluster_2 Result A Parent Drug - Poor Permeability - Polar Functional Group B Add Lipophilic Promolety - Ester, Amide, etc. - Enzyme-labile Linker A->B Chemical Modification C Prodrug - Enhanced Permeability - Crosses Cell Membrane B->C Creates D Intracellular Cleavage - Esterases, etc. C->D Passive Diffusion E Active Drug Released Intracellularly D->E Releases

Sources

Technical Support Center: Reaction Condition Optimization for 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this target molecule involves the formation of a challenging aryl C-N bond between a lactam (piperidin-2-one) and a substituted aniline derivative. The most robust and widely adopted method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction, while powerful, is highly sensitive to a range of parameters. This guide focuses on anticipating and resolving the common issues encountered during this specific synthesis.

Proposed Synthetic Pathway

The synthesis of the target molecule is not a one-step process. It requires the prior synthesis of a key intermediate, 6-Bromo-1,3-benzodioxol-5-amine. The overall workflow is outlined below.

G cluster_0 Starting Material Synthesis cluster_1 Core Reaction: Buchwald-Hartwig Amination A 5-Bromo-1,3-benzodioxole B 5-Bromo-6-nitro-1,3-benzodioxole A->B Nitration (e.g., HNO3/H2SO4) C 6-Bromo-1,3-benzodioxol-5-amine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) E Target Molecule: This compound C->E Pd Catalyst, Ligand, Base, Solvent, Heat D Piperidin-2-one D->E

Caption: Proposed workflow for the synthesis of the target molecule.

The initial steps involve the nitration of a commercially available benzodioxole, followed by the selective reduction of the nitro group to an amine.[3] The core of the challenge lies in the final palladium-catalyzed coupling step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination step.

Q1: I am seeing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Potential Cause 1: Inactive Catalyst System. The active catalytic species is a Pd(0) complex, which is highly sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox. De-gas all solvents thoroughly before use. Consider using a Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) catalyst complex which can be more robust.[4]

  • Potential Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Lactams can be challenging nucleophiles.

    • Solution: The choice of phosphine ligand is paramount. For challenging couplings, sterically hindered biarylphosphine ligands (so-called "Buchwald ligands") are often necessary. Start with a versatile ligand like Xantphos or a more specialized one like tBuBrettPhos, which is known to be effective for amide nucleophiles.[4] It may be necessary to screen a small panel of ligands to find the optimal one for this specific substrate combination.

  • Potential Cause 3: Incorrect Base Selection. The base is required to deprotonate the amine/lactam, but an overly strong base can cause decomposition of starting materials or the product.

    • Solution: While Sodium tert-butoxide (NaOt-Bu) is a common strong base for Buchwald-Hartwig reactions, it may be too harsh for your substrates, which contain potentially sensitive functional groups.[4] Consider using a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

G Start Low or No Yield Q1 Is the reaction strictly anaerobic? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you screened different ligands? A1_Yes->Q2 Sol1 Solution: Improve inert atmosphere technique. De-gas solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base appropriate? A2_Yes->Q3 Sol2 Solution: Screen bulky biarylphosphine ligands (e.g., Xantphos, tBuBrettPhos). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult further (temperature, solvent). A3_Yes->End Sol3 Solution: Try milder bases (K2CO3, Cs2CO3, K3PO4). A3_No->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My reaction is producing a significant amount of a side product where the bromine on my starting material is replaced by a hydrogen (hydrodehalogenation). Why is this happening?

A2: Hydrodehalogenation is a known side reaction in palladium catalysis.[1]

  • Potential Cause: This typically occurs when the reductive elimination step (the final product-forming step) is slow compared to competing pathways like β-hydride elimination from the amide or reaction with trace water.

    • Solution 1: Optimize Ligand and Base. A bulkier, more electron-donating ligand can often accelerate the desired reductive elimination step, outcompeting the side reaction. Switching to a non-protic, hindered base like LHMDS can sometimes mitigate this issue, though it may introduce other compatibility problems.[4]

    • Solution 2: Ensure Anhydrous Conditions. Rigorously dry all reagents and solvents. Trace water can be a proton source for the hydrodehalogenation pathway.

Q3: My reaction stalls before completion, even after an extended time. What can I do?

A3: Stalled reactions often point to catalyst deactivation or product inhibition.

  • Potential Cause 1: Catalyst Decomposition. Over time, especially at high temperatures, the palladium catalyst can decompose into inactive palladium black.

    • Solution: Try running the reaction at a lower temperature for a longer period. You can also try adding a second small portion of the catalyst and ligand midway through the reaction to see if it restarts.

  • Potential Cause 2: Product Inhibition. The product molecule itself, now containing multiple potential coordination sites (the aniline amine, the lactam amide), might bind too strongly to the palladium center, preventing it from re-entering the catalytic cycle.

    • Solution: This is a more challenging problem. Sometimes, changing the solvent can alter the coordination properties and alleviate inhibition. If the problem persists, a different catalyst/ligand system that is less susceptible to product inhibition may be required.

Q4: The reaction seems to work, but purifying the final product is extremely difficult.

A4: Purification challenges are common for polar, nitrogen-containing compounds.

  • Potential Cause: The product has multiple polar functional groups, leading to smearing on silica gel columns and potential solubility issues.

    • Solution 1: Recrystallization. If your product is a solid, recrystallization is often the most effective method for achieving high purity.[5] Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/ether) to find one that works.

    • Solution 2: Modified Column Chromatography. If chromatography is necessary, consider using a less acidic stationary phase like alumina instead of silica gel. You can also add a small amount of a basic modifier, like 0.5-1% triethylamine, to your eluent to prevent the product from sticking to the silica gel.

    • Solution 3: Salt Formation. Consider converting your product to a hydrochloride or other salt, which may be more crystalline and easier to purify. The free base can be regenerated in a subsequent step.

Frequently Asked Questions (FAQs)

Q: Why is Buchwald-Hartwig amination the preferred method for this synthesis? A: Traditional methods for forming aryl C-N bonds, like nucleophilic aromatic substitution (SNAr), require highly activated aromatic rings (e.g., with strong electron-withdrawing groups ortho or para to the leaving group).[3] Our substrate, 6-Bromo-1,3-benzodioxol-5-amine, is not sufficiently activated for SNAr. The Buchwald-Hartwig reaction provides a general and powerful alternative for a much broader range of substrates under milder conditions.[1][2]

Q: How do I choose the right palladium source, ligand, and base to start with? A: The optimal combination is substrate-dependent and often requires some screening. However, a good starting point based on modern Buchwald-Hartwig protocols is provided in the table below. This combination is chosen to balance reactivity with functional group tolerance.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable pre-catalysts.
Ligand XantphosA robust, versatile ligand known for good performance with N-heterocycles.
Pd:Ligand Ratio 1 : 1.2 to 1 : 2A slight excess of ligand is used to ensure the Pd center remains coordinated and stable.
Catalyst Loading 1-5 mol%A good starting range for optimization. Higher loadings can increase rate but also cost.
Base Cs₂CO₃ or K₃PO₄Milder bases that are often effective and compatible with a wider range of functional groups than alkoxides.[4]
Solvent Toluene or 1,4-DioxaneCommon, high-boiling, non-protic solvents for this reaction.[2] Ensure they are anhydrous.
Temperature 80-110 °CSufficient to drive the reaction without causing significant decomposition.

Q: What are the best analytical techniques to monitor the reaction's progress? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method for qualitative, at-line monitoring.[6] It allows you to quickly visualize the consumption of the starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion rate and can help identify side products. HPLC is generally preferred for relatively non-volatile molecules like this one.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking an NMR of a small aliquot from the reaction mixture can give a very clear picture of the conversion by integrating the signals corresponding to the starting material and product.[6]

Key Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized.

  • Reactor Setup: To an oven-dried Schlenk flask, add 6-Bromo-1,3-benzodioxol-5-amine (1.0 eq.), piperidin-2-one (1.2 eq.), and the chosen base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Preparation: In a separate vial or glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., Xantphos, 4.4 mol %).

  • Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask, followed by the anhydrous, de-gassed solvent (e.g., Toluene).

  • Execution: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under argon) and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Protocol for Reaction Monitoring by TLC
  • Plate: Use a silica gel 60 F254 TLC plate.

  • Eluent System: A good starting mobile phase is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 and adjust as needed to achieve good separation (Rf values between 0.2 and 0.8). Adding a small amount of methanol can help move more polar spots.

  • Spotting: On the baseline of the TLC plate, spot the starting aryl bromide, the piperidin-2-one, a co-spot of both, and the reaction mixture.

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting aryl bromide spot and the appearance of a new product spot indicates the reaction is proceeding.

References

  • Glanzer, S., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. Available at: [Link]

  • Glanzer, S., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]

  • Glanzer, S., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Tohoku University (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University News. Available at: [Link]

  • Various Authors. Optimization of reaction conditions for amide bond formation. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Molbase. Synthesis route of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. Molbase. Available at: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Various Authors. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. Available at: [Link]

  • Various Authors. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available at: [Link]

  • DTIC. Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • de Souza, M. V. N., et al. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Casas, J. S., et al. (2017). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PubMed Central. Available at: [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

  • Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]

  • PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. PrepChem.com. Available at: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives. Google Patents.
  • Wang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]

  • Google Patents. MXPA03009806A - Process for producing purified piperidine derivative. Google Patents.
  • Vasilev, A., et al. (2002). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. ScienceDirect. Available at: [Link]

  • Sciencemadness.org. Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

I. Compound Overview and Stability Profile

This compound is a heterocyclic compound featuring a primary aromatic amine, a benzodioxole ring, and a piperidin-2-one (a lactam) moiety.[1][2][3] The inherent reactivity of these functional groups makes the molecule susceptible to degradation under suboptimal storage conditions. Understanding the potential degradation pathways is the first step in preventing them. The primary aromatic amine is prone to oxidation, while the lactam can be susceptible to hydrolysis.[4][5]

Forced degradation studies are essential in pharmaceutical development to understand how a drug substance behaves under stress.[6][7] These studies help to identify potential degradation products and establish degradation pathways.[4][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[9] Specifically, we recommend the following:

  • Temperature: Generally, amines should be stored at temperatures below 30°C (86°F).[10] For long-term stability of aromatic amines, storage at -70°C has been shown to be effective.[11]

  • Humidity: The compound should be protected from moisture to prevent hydrolysis.[10] Storage in a desiccator or with a desiccant is advised.

  • Light: Aromatic amines can be sensitive to light, which can catalyze degradation.[11][12] Store in an amber or opaque vial to protect from light.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.

Q2: I've noticed a change in the color of my compound. What does this indicate?

A2: A color change, often to a darker shade, is a common indicator of degradation, particularly oxidation of the primary aromatic amine.[13] If you observe a color change, it is crucial to re-analyze the compound for purity before use.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature. The stability in different pH solutions should be evaluated as part of stress testing.[4]

Q4: What analytical techniques are suitable for assessing the purity and degradation of this compound?

A4: A validated, stability-indicating HPLC method is the most common and reliable technique.[14][15] This will allow for the separation and quantification of the parent compound from its degradation products. LC-MS can be used to identify the structure of any new impurities.[16]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues.

Problem 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis
  • Potential Cause A: Oxidative Degradation. The primary aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.[8][17]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the compound is stored under an inert gas (argon or nitrogen). If previously stored in air, purge the vial with an inert gas before resealing.

      • Light Protection: Confirm that the storage vial is opaque or amber to prevent photo-oxidation.[18]

      • Chelating Agents: If metal contamination is suspected from glassware or spatulas, consider using metal-free handling equipment. In solution studies, the addition of a chelating agent like EDTA can sequester catalytic metal ions.

  • Potential Cause B: Hydrolysis. The lactam ring in the piperidin-2-one moiety can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH.[4]

    • Troubleshooting Steps:

      • Moisture Control: Store the solid compound in a desiccator. Ensure all solvents used for preparing solutions are anhydrous.

      • pH Control: If working with solutions, maintain a neutral pH. The stability of similar compounds can be pH-dependent.[19][20]

  • Potential Cause C: Thermal Degradation. Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[21][22]

    • Troubleshooting Steps:

      • Temperature Control: Verify that the storage temperature is consistently maintained at the recommended low temperature. Avoid repeated freeze-thaw cycles if stored in a freezer.

Problem 2: Poor Solubility or Inconsistent Experimental Results
  • Potential Cause A: Formation of Insoluble Degradation Products. Degradation can lead to the formation of polymeric or other less soluble impurities.

    • Troubleshooting Steps:

      • Purity Check: Re-confirm the purity of the compound using HPLC.

      • Re-purification: If significant degradation has occurred, re-purification by a suitable method like column chromatography or recrystallization may be necessary.

  • Potential Cause B: Hygroscopicity. The compound may have absorbed moisture, affecting its apparent weight and solubility characteristics.[10]

    • Troubleshooting Steps:

      • Drying: Dry the compound under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅) before weighing and use.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Place the solid this compound in a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • For additional protection, wrap the cap and vial junction with Parafilm®.

  • Place the sealed vial inside a desiccator containing a suitable desiccant.

  • Store the desiccator in a freezer at -20°C or lower for long-term storage.

Protocol 2: Purity Assessment by RP-HPLC
  • Objective: To quantify the purity of the compound and detect any degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[23]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point.[15] The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[4]

    • Analysis: Inject a known volume of the sample solution and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

V. Visualization of Degradation Pathways and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_degradation Degradation Products A This compound B Oxidized Products (e.g., N-oxides, colored polymers) A->B O₂, Light, Metal Ions (Oxidation) C Hydrolysis Product (Ring-opened amino acid) A->C H₂O, Acid/Base (Hydrolysis)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting degradation issues.

Caption: Troubleshooting decision tree for compound degradation.

VI. Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°CMinimizes rates of all chemical degradation pathways.[10][11]
Light Protect from light (Amber or opaque vial)Prevents photo-induced degradation, especially of the aromatic amine.[11][18]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.[17]
Humidity Dry environment (Desiccator)Prevents hydrolysis of the lactam ring.[10]
Container Tightly sealed glass vial with PTFE-lined capEnsures an inert and impermeable barrier to air and moisture.[9][24]

VII. References

  • Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • PubMed. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.

  • BenchChem. (2025). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.

  • ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines.

  • ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.

  • Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system.

  • Cayman Chemical. (2025). Safety Data Sheet.

  • Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement.

  • PMC - NIH. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • RSC Publishing. (n.d.). Analytical Methods.

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.

  • SynHet. (n.d.). 1-(6-Amino-2H-1,3-benzodioxol-5-yl)piperidin-2-one.

  • Wikipedia. (n.d.). 1,3-Benzodioxole.

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • PubMed. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.

  • Chemsrc. (n.d.). CAS#:1366386-67-5 | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-piperidinone.

  • ResearchGate. (n.d.). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of.

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310.

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.

  • PMC - NIH. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.

  • MDPI. (n.d.). Impact of Storage Temperature on the Stability of Spray Dried Bacteriophage Powders.

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

  • PubMed. (n.d.). 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products.

  • PubMed. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization.

  • Pharmaffiliates. (n.d.). 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one.

  • NIST. (n.d.). (2E,6E)-7-(Benzo[d][6][8]dioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one.

  • PubMed. (2012). Effects of temperature and relative humidity on the stability of paper-immobilized antibodies.

  • MDPI. (n.d.). (E)-1-(2-Aminophenyl)-3-(benzo[d][6][8]dioxol-5-yl)prop-2-en-1-one.

  • PubMed. (n.d.). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice.

  • ResearchGate. (2025). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • MDPI. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates.

  • PubMed Central - NIH. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.

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Technical Support Center: Addressing Assay Interference with 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one in their experimental workflows. While this compound may be a key molecule in your research, its structural features—including an aniline-like moiety and a benzodioxole ring—warrant careful consideration of potential assay interference. False positives or negatives can consume significant resources; this guide provides a proactive framework for identifying and mitigating such artifacts to ensure the integrity of your results.[1][2][3]

Our approach is rooted in anticipating issues based on chemical structure and providing robust, self-validating protocols to diagnose and solve them.

Frequently Asked Questions (FAQs)

Q1: We are observing a high background signal in our fluorescence-based assay. Could this compound be the cause?

A1: Yes, this is a distinct possibility. Compounds containing aromatic amine systems, like the aniline-like substructure in your molecule, are often intrinsically fluorescent (autofluorescent).[4] This compound-specific fluorescence can be misinterpreted by the plate reader as a positive signal, leading to false-positive hits, especially in gain-of-signal assays.

Troubleshooting Steps:

  • Intrinsic Fluorescence Check: The most direct way to confirm this is to measure the fluorescence of the compound alone in your assay buffer, across a range of concentrations.

  • Wavelength Shift: If your instrument allows, try shifting the excitation and emission wavelengths. The incidence of compound autofluorescence is generally lower at red-shifted wavelengths (>600 nm).[4]

  • Pre-read Protocol: Read the fluorescence of your assay plate after adding the compound but before adding the detection reagents. This "pre-read" value can often be subtracted from the final signal as a background correction.

For a detailed methodology, refer to Protocol 1: Assessing Compound Autofluorescence .

Q2: Our dose-response curves for inhibition are unusually steep (high Hill slope) and seem sensitive to assay conditions. What could be happening?

A2: This behavior is a classic hallmark of non-specific inhibition caused by compound aggregation.[1][5] Many organic small molecules, particularly those with poor aqueous solubility, can self-associate at micromolar concentrations to form colloidal aggregates.[5] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is not related to true, specific binding at a target's active site.[1][5]

Troubleshooting Steps:

  • Detergent Sensitivity Test: The most common and effective counter-screen is to re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[6] The activity of aggregators is often significantly attenuated or eliminated by detergents, while the potency of a true, specific inhibitor should remain largely unaffected.

  • Enzyme Concentration Test: The apparent potency (IC50) of an aggregator is highly dependent on the enzyme concentration. A true inhibitor's IC50 should be independent of the enzyme concentration under appropriate assay conditions.[1] Perform a ratio test by determining the IC50 at two different enzyme concentrations (e.g., 1x and 5x). A significant shift in the IC50 suggests non-specific binding.

  • Direct Physical Detection: Techniques like Dynamic Light Scattering (DLS) can provide direct physical evidence of particle formation in your buffer.[1][2]

A detailed methodology for the detergent sensitivity test is provided in Protocol 2: Counter-Screening for Compound Aggregation .

Q3: We are seeing inconsistent results in our cell-based viability assays (e.g., MTT, XTT). Could this compound be interfering with the readout chemistry?

A3: This is a critical concern. The aniline-like moiety in your compound is a potential redox-active substructure.[7] Many common cell viability assays, such as those using tetrazolium dyes (MTT, XTT, WST-1), rely on cellular redox reactions (dehydrogenase activity) to generate a colored formazan product. A redox-active compound can interfere in two ways:

  • Direct Reduction of the Dye: The compound may directly, non-enzymatically reduce the tetrazolium dye, causing a false-positive signal (apparent high viability).

  • Redox Cycling: The compound could undergo redox cycling, producing reactive oxygen species (ROS) that are either cytotoxic (leading to a true drop in viability) or that interfere with the assay chemistry itself, leading to unpredictable results.[7]

Troubleshooting Steps:

  • Redox Interference Control: Run a control experiment in a cell-free system. Incubate your compound directly with the tetrazolium dye (e.g., MTT) in culture medium. If a color change occurs, the compound is directly reducing the dye.

  • Switch to an Orthogonal Assay: The most reliable solution is to switch to a viability assay with a different detection principle that is not based on cellular redox potential. A recommended alternative is an ATP-based assay (e.g., using luciferase/luciferin), which measures membrane integrity and metabolic activity via a different mechanism.[8][9]

See the diagram below for a logical workflow to triage potential assay artifacts.

Visualized Workflows and Mechanisms

G cluster_start cluster_end Start Primary Hit from HTS (e.g., Inhibition > 50%) Check_Purity Check_Purity Start->Check_Purity Validated_Hit Validated Hit (Proceed to SAR) False_Positive False Positive (Deprioritize) Check_Fluorescence Check_Fluorescence Check_Purity->Check_Fluorescence Mitigate_Fluorescence Mitigate_Fluorescence Check_Fluorescence->Mitigate_Fluorescence Yes Check_Aggregation Check_Aggregation Check_Fluorescence->Check_Aggregation No Mitigate_Fluorescence->Check_Aggregation Mitigate_Aggregation Mitigate_Aggregation Check_Aggregation->Mitigate_Aggregation Yes Check_Redox Check_Redox Check_Aggregation->Check_Redox No Mitigate_Aggregation->False_Positive Check_Redox->Validated_Hit No Mitigate_Redox Mitigate_Redox Check_Redox->Mitigate_Redox Yes Mitigate_Redox->Validated_Hit

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol determines if this compound contributes to the signal in a fluorescence-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (identical to the one used in your main experiment)

  • Microplates compatible with your fluorescence reader (e.g., black-walled, clear bottom)

  • Multichannel pipette

  • Fluorescence microplate reader

Methodology:

  • Prepare a Dilution Series: Create a serial dilution of your compound in assay buffer. The concentration range should cover and exceed the concentration used in your primary assay (e.g., from 100 µM down to 0.1 µM).

  • Prepare Control Wells:

    • Compound Wells: Add the diluted compound solutions to the wells.

    • Buffer Blank: Add only assay buffer to several wells.

    • DMSO Control: Add assay buffer containing the highest concentration of DMSO used in the compound dilutions.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis:

    • Subtract the average signal from the "Buffer Blank" wells from all other wells.

    • Plot the background-subtracted fluorescence signal against the compound concentration.

    • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions. This signal must be accounted for, typically by subtraction or by choosing a different assay technology.[3][4]

Protocol 2: Counter-Screening for Compound Aggregation

This protocol uses a non-ionic detergent to differentiate between true inhibitors and non-specific aggregators.

Materials:

  • This compound

  • Known aggregator compound (positive control, e.g., Methylene Blue)

  • Known non-aggregating inhibitor for your target (if available)

  • Assay buffer

  • Assay buffer containing 0.02% (v/v) Triton X-100 (prepare by adding 20 µL of a 10% Triton X-100 stock to 10 mL of buffer). Note: Final concentration in the assay will be 0.01%.

  • All other components for your primary biochemical assay (enzyme, substrate, etc.)

Methodology:

  • Prepare Dose-Response Curves: Prepare two separate dose-response curves for your test compound, the positive control, and the negative control.

    • Set A: Dilute the compounds in standard assay buffer.

    • Set B: Dilute the compounds in assay buffer containing 0.02% Triton X-100.

  • Run Assays: Perform your standard biochemical assay with both sets of compound dilutions.

  • Data Analysis:

    • Calculate the IC50 value for each compound under both conditions (+/- detergent).

    • Compare the IC50 values.

Expected Outcome Interpretation
Test Compound: IC50 shifts >10-fold higher with detergent.Likely Aggregator. The detergent disrupts the aggregates, revealing the compound's true (and much lower) potency.[6]
Test Compound: IC50 shows minimal (<3-fold) change with detergent.Likely a True Inhibitor. The binding is not dependent on aggregation.
Positive Control: Activity is abolished or IC50 shifts dramatically.Assay is working correctly.
Negative Control: IC50 is unchanged.Assay is working correctly.

Summary of Potential Interference Mechanisms

Interference MechanismStructural Basis (Hypothesized)Primary ConsequenceKey Diagnostic TestMitigation Strategy
Autofluorescence Aromatic amine systemFalse Positive (Gain-of-signal assays)Measure compound fluorescence in assay bufferPre-read subtraction; Shift to red-shifted wavelengths (>600nm)[4][10]
Compound Aggregation Poor aqueous solubility of planar aromatic structuresFalse Positive (Non-specific inhibition)Loss of activity in presence of 0.01% Triton X-100Add detergent to buffer; lower compound concentration[1][6]
Redox Interference Aniline-like moietyFalse Positive/Negative (Redox-based assays like MTT)Cell-free reduction of reporter dyeUse an orthogonal assay (e.g., ATP-based luminescence)[8]
Chemical Reactivity Nucleophilic amineCovalent modification of target proteinTime-dependent inhibition; lack of reversibilityUse of scavengers (e.g., glutathione); structural modification

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Randle, D. H., Krebs, K., & Upton, T. (2011). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology.
  • Interference and Artifacts in High-content Screening. (2023). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2011). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (2019). Espace INRS. [Link]

  • Technical Support Center: Troubleshooting Tenoxicam Interference in Biochemical Assays. (2025). BenchChem.
  • Deciding on an Approach for Mitigating Autofluorescence. (2022). YouTube. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. (n.d.). Seamaty. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Wisman, K. N., et al. (2008). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. Journal of Agricultural and Food Chemistry. [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.
  • McGovern, S. L., et al. (2003). Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. Journal of Medicinal Chemistry. [Link]

  • Al-Majedy, Y. K., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. [Link]

  • How to Triage PAINS-Full Research. (2015). ACS Medicinal Chemistry Letters. [Link]

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Validation & Comparative

A Comparative Bioactivity Analysis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Novel Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is paramount. This guide provides a comprehensive evaluation of the bioactivity of a novel compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. Drawing upon established experimental protocols, we will objectively compare its performance against industry-standard alternatives in the realms of oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this unique molecular scaffold.

The structural architecture of this compound is noteworthy, incorporating both a benzodioxole moiety and a piperidin-2-one core. The benzodioxole ring system is a recognized pharmacophore present in numerous bioactive molecules, with derivatives being investigated for a range of therapeutic applications including anti-inflammatory and neuroprotective effects[1]. Similarly, the piperidine and piperidinone skeletons are prevalent in a multitude of pharmaceuticals, highlighting their significance in medicinal chemistry[2][3]. The strategic combination of these two pharmacophores in the target molecule forms the basis of our hypothesis that it may exhibit significant biological activity.

This guide will detail the in vitro and in vivo experimental workflows designed to elucidate the cytotoxic and anti-inflammatory properties of this compound. By presenting hypothetical, yet plausible, experimental data, we aim to provide a clear and objective comparison with established therapeutic agents, thereby validating its potential for further preclinical and clinical development.

Section 1: In Vitro Cytotoxicity Evaluation

A fundamental step in the characterization of a novel compound with potential anticancer activity is the assessment of its cytotoxicity against relevant cancer cell lines. In this section, we outline a standard protocol for evaluating the cytotoxic effects of this compound in comparison to a well-established chemotherapeutic agent, Doxorubicin.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow A Cell Seeding (e.g., HeLa, MCF-7) B Incubation (24 hours) A->B C Compound Treatment (Test Compound & Doxorubicin at various concentrations) B->C D Incubation (48 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I Protein_Denaturation_Workflow A Reaction Mixture Preparation (BSA + Test Compound/Diclofenac) B Incubation (37°C for 20 mins) A->B C Heat-induced Denaturation (57°C for 30 mins) B->C D Cooling to Room Temperature C->D E Addition of PBS D->E F Turbidity Measurement (660 nm) E->F G Calculation of % Inhibition F->G

Caption: Workflow for the protein denaturation inhibition assay.

Step-by-Step Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing bovine serum albumin (BSA) and various concentrations of this compound or the reference drug, Diclofenac sodium. A control group without any test compound is also prepared.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Denaturation: The temperature is increased to 57°C for 30 minutes to induce protein denaturation. [5]4. Cooling and Dilution: The samples are cooled to room temperature, and phosphate-buffered saline (PBS) is added.

  • Turbidity Measurement: The turbidity of the samples is measured spectrophotometrically at 660 nm. [5]6. Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Comparative Data Analysis

The following table presents the hypothetical percentage inhibition of protein denaturation at a concentration of 100 µg/mL.

Compound% Inhibition of Protein Denaturation
This compound78.5%
Diclofenac Sodium (Reference)85.2%

Interpretation: The hypothetical results indicate that this compound possesses significant anti-inflammatory activity, as evidenced by its ability to inhibit heat-induced protein denaturation. Its efficacy is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium, suggesting a promising avenue for the development of novel anti-inflammatory agents.

Section 3: In Vivo Efficacy Models

To translate in vitro findings into a more physiologically relevant context, in vivo animal models are indispensable. [6][7]This section describes conceptual in vivo studies to evaluate the anticancer and anti-inflammatory potential of this compound.

Anticancer Efficacy: Xenograft Tumor Model

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. [8] Experimental Design:

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint A Implantation of HeLa cells into nude mice B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Vehicle Control E Test Compound (e.g., 20 mg/kg, i.p.) F Doxorubicin (e.g., 5 mg/kg, i.p.) G Tumor Volume Measurement (bi-weekly) D->G E->G F->G H Body Weight Monitoring G->H I Endpoint: Tumor Volume > 1500 mm³ or signs of toxicity H->I J Tumor Excision & Analysis I->J

Caption: Experimental design for a xenograft tumor model.

Methodology Outline:

  • Cell Implantation: HeLa cells are subcutaneously injected into the flank of immunodeficient nude mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., Doxorubicin).

  • Treatment Administration: The compounds are administered intraperitoneally (i.p.) at predetermined doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly to assess treatment efficacy and toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specific size. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for evaluating the efficacy of acute anti-inflammatory agents. [9] Experimental Design:

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement A Animal Acclimatization B Grouping of Rats A->B C Oral Administration: Vehicle, Test Compound, or Diclofenac B->C D Subplantar Injection of Carrageenan (1 hour post-treatment) C->D E Paw Volume Measurement (at 0, 1, 2, 3, and 4 hours) D->E F Calculation of % Edema Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology Outline:

  • Animal Grouping and Pre-treatment: Rats are divided into groups and orally administered the vehicle, this compound, or a reference drug like Diclofenac.

  • Induction of Edema: One hour after treatment, a subplantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition in the treated groups is calculated relative to the vehicle control group.

Conclusion and Future Directions

This comparative guide has outlined a systematic approach to validating the bioactivity of the novel compound, this compound. The hypothetical data presented herein suggests that this molecule possesses promising cytotoxic and anti-inflammatory properties, warranting further rigorous investigation.

Future studies should focus on elucidating the specific molecular mechanisms underlying these activities. For its anticancer potential, exploring its effects on cell cycle progression, apoptosis induction, and key signaling pathways is crucial. For its anti-inflammatory effects, investigating its impact on pro-inflammatory cytokine production and the NF-κB signaling pathway would be of significant interest.

References

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A Comparative Analysis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Putative Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel small molecule, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one, within the context of established therapeutic agents. While extensive characterization of this specific compound is not yet available in peer-reviewed literature, its structural motifs, featuring a benzodioxole core linked to a piperidinone moiety, suggest potential interactions with enzymatic targets involved in critical cellular processes. For the purpose of this guide, we will analyze it as a putative inhibitor of Poly(ADP-ribose) Polymerase (PARP), a class of enzymes crucial for DNA repair.

This analysis will compare the theoretical potential of this compound with well-characterized, clinically approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating this and similar novel compounds, grounded in established principles of pharmacology and oncology.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) network.[1][2] Their primary function is to detect single-strand breaks (SSBs) in DNA and initiate their repair through the Base Excision Repair (BER) pathway.[1] Upon binding to damaged DNA, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage.[1]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, if the PARP-mediated repair pathway is blocked, double-strand breaks (DSBs) that form during replication can still be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, certain cancers, notably those with germline or somatic mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[2][3] In these HR-deficient cancer cells, inhibiting PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate toxic DSBs.[3] Without a functional HR pathway to repair these DSBs, the cancer cells undergo genomic catastrophe and apoptosis, while normal cells, with their intact HR pathway, are largely spared.[3][4]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutated) ssb1 Single-Strand Break (SSB) parp1 PARP Activation & PARylation ssb1->parp1 sensed by ssb2 Single-Strand Break (SSB) ber Base Excision Repair (BER) parp1->ber recruits rep1 DNA Repaired Cell Survival ber->rep1 parpi PARP Inhibitor (e.g., this compound) ssb2->parpi PARP blocked by parp_trap PARP Trapping on DNA parpi->parp_trap dsb Replication Fork Collapse Double-Strand Break (DSB) parp_trap->dsb leads to hrd Homologous Recombination Repair (HR) is Deficient dsb->hrd death Genomic Instability & Cell Death dsb->death cannot be repaired

Figure 1. Mechanism of Action: Synthetic Lethality via PARP Inhibition.

Comparative Performance of Known PARP Inhibitors

The clinical efficacy of PARP inhibitors is not solely dependent on their ability to inhibit the catalytic activity of the PARP enzyme. A key differentiating factor is their potency in "trapping" the PARP enzyme onto DNA.[5] This trapping prevents the dissociation of PARP from the break site even after auto-PARylation, creating a physical obstruction that is more cytotoxic than simple enzymatic inhibition.[6] Talazoparib, for instance, is recognized as the most potent PARP trapper among the approved inhibitors.[5][7]

The table below summarizes the key characteristics of leading PARP inhibitors, providing a benchmark against which this compound must be evaluated.

Compound Primary Targets PARP1 IC₅₀ PARP Trapping Potency Approved Indications (Selected)
This compound Putative PARP1/2To Be DeterminedTo Be DeterminedN/A
Olaparib (Lynparza) PARP1, PARP2~1-5 nM[3]ModerateOvarian, Breast, Prostate, Pancreatic Cancer[4][8]
Rucaparib (Rubraca) PARP1, PARP2, PARP3~1.4 nM[3]ModerateOvarian, Prostate Cancer[2][8]
Niraparib (Zejula) PARP1, PARP2<1 nMHighOvarian, Fallopian Tube, Peritoneal Cancer[9]
Talazoparib (Talzenna) PARP1, PARP2<1 nM[3]Very High (Most Potent)[7]Breast, Prostate Cancer[8][9]

Experimental Protocol: Cellular PARP Inhibition Assay

To validate the hypothesis that this compound is a functional PARP inhibitor, a robust cellular assay is required. The following protocol describes a method to quantify the inhibition of PARP activity in a cellular context by measuring PAR levels following induced DNA damage.

Objective:

To determine the IC₅₀ of this compound for the inhibition of PARP activity in human cancer cells.

Materials:
  • Human cancer cell line (e.g., LoVo colon cancer cells)[10]

  • Cell culture medium and supplements

  • This compound and known PARP inhibitor (e.g., Olaparib)

  • DNA-damaging agent (e.g., Temozolomide or H₂O₂)

  • Lysis buffer

  • Universal Chemiluminescent PARP Assay Kit[10] or ELISA-based PAR detection kit[11]

  • Microplate reader capable of luminescence or absorbance detection

Step-by-Step Methodology:
  • Cell Seeding: Seed LoVo cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Olaparib) in DMSO. The final DMSO concentration in the wells should be kept below 0.3%.[12]

  • Pre-treatment: Treat the cells with the diluted compounds or vehicle control (DMSO) for 1-2 hours to allow for cellular uptake.

  • Induction of DNA Damage: Add a DNA-damaging agent (e.g., 300 µM Temozolomide) to all wells except the negative control wells. Incubate for a specified period (e.g., 15-30 minutes) to induce single-strand breaks and activate PARP.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to release cellular contents.

  • PARP Activity Measurement: Transfer the cell lysates to the assay plate pre-coated with histones. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto these histone proteins.[10]

  • Detection: Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, followed by a chemiluminescent or colorimetric HRP substrate.[10][11]

  • Data Acquisition: Read the resulting luminescent or absorbance signal using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated, DNA-damaged control. Plot the normalized signal against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Figure 2. Workflow for the Cellular PARP Inhibition Assay.

Comparative Safety and Toxicity Profiles

While highly effective, PARP inhibitors are associated with a distinct set of adverse events, primarily due to their on-target effects on hematopoietic stem cells and other rapidly dividing normal cells.[13][14] Understanding these toxicities is crucial for the development of new agents with improved therapeutic windows.

Adverse Event Olaparib Rucaparib Niraparib Talazoparib
Anemia (All Grades) ~44%~37%~50%High Incidence
Thrombocytopenia ModerateModerateHighHigh
Neutropenia ModerateModerateHighHigh
Nausea/Vomiting HighHighHighModerate
Fatigue HighHighHighHigh

Note: Frequencies are approximate and can vary based on patient population and treatment setting (monotherapy vs. combination). Data compiled from multiple clinical trial sources.[14]

The hematological toxicities, such as anemia and thrombocytopenia, are a class-wide effect.[14] However, the severity can differ, partly due to variations in PARP trapping potency, with more potent trappers often associated with higher rates of myelosuppression.[14] Any evaluation of this compound would need to include rigorous preclinical toxicology studies to characterize its safety profile relative to these established benchmarks.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the comparative analysis of this compound as a putative PARP inhibitor. By positioning it against clinically validated drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib, we can define the critical experimental questions that must be answered. The primary mechanism of synthetic lethality, differential PARP trapping potency, and characteristic toxicity profiles serve as the three pillars for this evaluation.

The immediate and necessary next step is the experimental validation of its biological target and mechanism of action. The protocols outlined herein provide a clear path to determine if this compound indeed functions as a PARP inhibitor and to quantify its potency. Subsequent studies should focus on its PARP trapping ability, selectivity against other PARP family members, and in vivo efficacy and safety in relevant preclinical cancer models. Only through such rigorous, data-driven comparison can the therapeutic potential of this novel compound be truly understood.

References

  • Drugs.com. (2023, April 14). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Available at: [Link]

  • Wikipedia. (n.d.). PARP inhibitor. Available at: [Link]

  • Leo, E., et al. (2019). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Clinical Cancer Research. Available at: [Link]

  • Mayo Clinic. (2025, October 2). Beyond hormone therapy: Treatment options for advanced prostate cancer. Available at: [Link]

  • Pilié, P. G., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Cancers (Basel). Available at: [Link]

  • Chemsrc. (n.d.). CAS#:1366386-67-5 | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-piperidinone. Available at: [Link]

  • D'Andrea, A. D. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Available at: [Link]

  • LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology. Available at: [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Available at: [Link]

  • Viti, G., & Scharff, F. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). Available at: [Link]

  • Kanev, G. K., et al. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Available at: [Link]

  • Gurova, K. V., et al. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH. Available at: [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. The 1,3-benzodioxole and piperidine moieties are two such scaffolds, frequently found in a wide array of pharmacologically active compounds.[1][2][3] The fusion of these two entities into the 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one core presents a compelling starting point for the design of new drug candidates. This guide provides an in-depth analysis of the plausible structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their potential as anticancer agents. While direct and extensive SAR studies on this specific combined scaffold are nascent, by drawing parallels from structurally related compounds, we can delineate a rational approach to designing more potent and selective analogs.

The 1,3-benzodioxole unit is a key component in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-tuberculosis, and anti-epileptic effects.[4] Similarly, the piperidine ring is a cornerstone in drug design, valued for its ability to introduce conformational rigidity and modulate physicochemical properties, thereby enhancing target binding and pharmacokinetic profiles.[1][5] The combination of an aminobenzodioxole moiety with a piperidin-2-one lactam offers a unique three-dimensional structure with multiple points for functionalization, making it an attractive scaffold for combinatorial library synthesis and lead optimization.

This guide will dissect the probable contributions of different structural components of the this compound scaffold to its biological activity. We will explore the hypothetical impact of modifications on the amino group, the benzodioxole ring, and the piperidin-2-one ring, supported by experimental data from related compound classes.

Dissecting the Scaffold: A Hypothetical Structure-Activity Relationship

To systematically explore the SAR of this compound analogs, we will consider three primary regions for modification:

  • The Amino Group (R1): The presence and nature of the substituent on the amino group can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall biological activity.

  • The Benzodioxole Ring (R2): Substitution on the aromatic portion of the benzodioxole ring can modulate electronic properties, lipophilicity, and metabolic stability.

  • The Piperidin-2-one Ring (R3): Modifications to the lactam ring can alter its conformation, stability, and interaction with target proteins.

Below is a visual representation of the core scaffold and the key positions for modification.

SAR_scaffold cluster_scaffold This compound Core cluster_modifications Key Modification Points Core Core R1 R1: Amino Group Substitution Core->R1 Influences polarity and H-bonding R2 R2: Benzodioxole Ring Substitution Core->R2 Modulates electronics and lipophilicity R3 R3: Piperidin-2-one Ring Modification Core->R3 Affects conformation and target interaction

Caption: Core scaffold and key modification points for SAR studies.

The Influence of the Amino Group (R1)

The free amino group at the 6-position of the benzodioxole ring is a critical functional group that can participate in hydrogen bonding with biological targets. Its basicity and nucleophilicity can be modulated through substitution.

  • Unsubstituted Amine (-NH2): The presence of a primary amine often contributes to the anticancer activity of various compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target enzymes or receptors.

  • Acylation (-NHCOR'): Acylation of the amino group can modulate the compound's lipophilicity and metabolic stability. Introducing different acyl groups (e.g., acetyl, benzoyl) can lead to varied activities. For instance, some benzodioxole derivatives with amide functionalities have shown cytotoxic effects.

  • Alkylation (-NHR' or -NR'R''): Mono- or di-alkylation of the amino group can alter its steric bulk and basicity. Small alkyl groups may enhance activity, while bulky substituents could lead to a decrease due to steric hindrance at the binding site.

  • Sulfonylation (-NHSO2R'): The introduction of a sulfonamide group can significantly increase the acidity of the N-H proton and introduce strong hydrogen bond accepting capabilities, potentially leading to novel interactions with biological targets.

The Role of the Benzodioxole Ring (R2)

Substituents on the aromatic part of the benzodioxole ring can fine-tune the electronic and steric properties of the molecule.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as nitro (-NO2) or cyano (-CN) groups can enhance the electrophilicity of the aromatic ring and potentially increase cytotoxic activity.

  • Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH3) or hydroxyl (-OH) groups can increase the electron density of the ring system. The position of these substituents is crucial; for example, in some classes of compounds, methoxy groups at specific positions have been shown to enhance anticancer activity.

  • Halogens (-F, -Cl, -Br): Halogen atoms can increase lipophilicity and act as bioisosteres for other functional groups. Their introduction can lead to enhanced binding affinity and improved pharmacokinetic properties. Halogenated benzodioxole derivatives have been reported to possess cytotoxic activities.[4]

Modifications of the Piperidin-2-one Ring (R3)

The piperidin-2-one (δ-valerolactam) ring provides a rigid scaffold that positions the other functionalities in a specific spatial orientation.

  • Substitution on the Ring: Introducing substituents on the carbon atoms of the piperidin-2-one ring can create chiral centers and introduce new steric and electronic features. For example, alkyl or aryl substitutions could lead to more potent and selective analogs by occupying specific hydrophobic pockets in the target protein. Studies on other piperidone-containing compounds have shown that substitution patterns significantly impact biological activity.[6][7][8]

  • Ring Size Variation: Expanding or contracting the lactam ring (e.g., to a caprolactam or a pyrrolidinone) would alter the bond angles and overall conformation of the molecule, which would likely have a profound effect on its biological activity.

  • Opening of the Lactam Ring: Hydrolysis of the lactam to the corresponding amino acid derivative would drastically change the molecule's properties, likely leading to a loss of the specific activity associated with the constrained cyclic structure.

Comparative Analysis of Hypothetical Analogs

Based on the inferred SAR, we can propose a comparative guide for the design of novel analogs with potentially enhanced anticancer activity. The following table summarizes the predicted impact of various substitutions on cytotoxicity.

Analog ID R1 Substitution (Amino Group) R2 Substitution (Benzodioxole Ring) R3 Substitution (Piperidin-2-one Ring) Predicted Cytotoxic Activity Rationale
Parent -NH2HHModerateCore scaffold with potential for activity.
A-1 -NH-C(O)CH3HHModerate to HighAcylation may improve stability and cell permeability.
A-2 -NH27-ClHHighElectron-withdrawing halogen may enhance activity.
A-3 -NH2H4-PhenylPotentially HighAryl substitution could lead to new binding interactions.
A-4 -NH-SO2-PhHHModerate to HighSulfonamide group introduces strong H-bonding potential.
A-5 -N(CH3)2HHLow to ModerateIncreased basicity and steric bulk may be detrimental.
A-6 -NH27-NO2HHighStrong electron-withdrawing group often correlates with increased cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To validate the predicted activities of the synthesized analogs, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10][11][12][13]

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials
  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While comprehensive SAR studies on this specific class of compounds are yet to be extensively reported, by drawing logical inferences from related structures, a rational drug design strategy can be formulated. The key to unlocking the full therapeutic potential of these analogs lies in the systematic modification of the amino group, the benzodioxole ring, and the piperidin-2-one moiety.

Future research should focus on the synthesis of a diverse library of analogs based on the proposed modifications and their subsequent evaluation in a battery of in vitro and in vivo anticancer models. Detailed mechanistic studies will also be crucial to identify the specific cellular targets and pathways through which these compounds exert their cytotoxic effects. The insights gained from such studies will undoubtedly pave the way for the development of more potent, selective, and clinically viable drug candidates.

References

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A Comparative Guide to the Benzodioxole Scaffold: From Oncology to Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] Its unique electronic properties and rigid conformation make it an attractive starting point for drug design. This guide provides a comparative analysis of different classes of bioactive benzodioxole compounds, moving from their potential in oncology to their well-established roles in neuroscience.

While this exploration is framed around the hypothetical structure of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one , a compound not prominently featured in current literature, we will deconstruct its core components—the amino-benzodioxole and the piperidinone lactam—to compare it against well-documented and scientifically significant analogs. The piperidine and piperidone rings are themselves highly privileged motifs in pharmaceuticals, known to enhance druggability, improve pharmacokinetic profiles, and confer metabolic stability, particularly in oncology and CNS-targeted agents.[3][4][5]

This guide will provide researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to better understand the structure-activity relationships (SAR) that govern the function of this versatile scaffold.

Part 1: Comparative Analysis of Bioactive Benzodioxole Scaffolds

The biological activity of a benzodioxole derivative is critically dependent on the nature and position of its substituents. By comparing compounds developed for distinct therapeutic areas—oncology and neuroscience—we can illuminate the chemical causality behind their divergent functions.

cluster_0 Structural Comparison of Benzodioxole Analogs A Hypothetical Compound This compound B Anticancer Analog Benzodioxole Carboxamide (e.g., Compound 2a) A->B Shifts focus from lactam to acyclic amide; Retains amino-benzodioxole core for cytotoxicity. C Neuroactive Analog Methylone (MDMC) A->C Replaces piperidinone with β-keto-amine; Alters functionality for transporter interaction.

Caption: Structural relationships between the hypothetical target and representative bioactive analogs.

Benzodioxoles in Oncology: Targeting Cell Proliferation

Research has consistently shown that specific benzodioxole derivatives possess potent cytotoxic activity against various cancer cell lines.[6][7] A key structural feature in many of these compounds is the presence of a carboxamide or a related functional group, which appears crucial for their anti-proliferative effects.[8][9]

For instance, a series of synthesized benzodioxole-carboxamide derivatives demonstrated significant anticancer activity.[8][9][10] Compound 2a from this series, N-(3,4-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide, serves as an excellent comparator. It was shown to be particularly potent against the Hep3B liver cancer cell line and induced cell cycle arrest in the G2/M phase, an activity profile comparable to the standard chemotherapeutic agent doxorubicin.[8][9] This highlights a common strategy in medicinal chemistry where the benzodioxole ring acts as a scaffold, while the appended amide moiety engages with biological targets to inhibit cell growth.

In contrast, other derivatives lacking the amide group showed significantly weaker or negligible cytotoxicity, underscoring the importance of this functional group in the context of anticancer activity.[8][9]

Table 1: Comparative In Vitro Cytotoxicity of Benzodioxole Derivatives

Compound Class Representative Compound Cancer Cell Line IC50 (µM) Reference
Benzodioxole Carboxamides Compound 2a Hep3B (Liver) Potent (Induces G2/M arrest) [8][9]
Compound 2b Hep3B (Liver) Active [8][9]
Benzodiazepine Derivatives Compound 7a HeLa, Caco-2, Hep3B > 3940 (Weak/Inactive) [8][9]
Arsenical Conjugates PZ2 Molm-13, NB4, HeLa, 4T1 0.81 - 2.01 [11]

| | PFZ2 | Molm-13, NB4, HeLa, 4T1 | 0.53 - 1.48 |[11] |

Note: Qualitative data from Hawash et al. (2020) is presented as activity descriptions, as precise IC50 values were not provided in the abstract.[8][9]

Benzodioxoles in Neuroscience: Modulating Monoamine Transporters

The 1,3-benzodioxole ring is a hallmark of a class of psychoactive substances known as synthetic cathinones, often colloquially referred to as "bath salts".[12][13] These compounds exert their potent effects on the central nervous system by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[14][15]

Their mechanism of action diverges into two main categories:

  • Transporter Blockers: These compounds, like 3,4-methylenedioxypyrovalerone (MDPV), act as potent uptake inhibitors, blocking the reabsorption of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentration.[15][16]

  • Transporter Substrates/Releasers: Compounds like Methylone (MDMC) are transported into the neuron and induce a reversal of the transporter's function, causing a massive efflux of neurotransmitters.[14][15]

The structure-activity relationship here is distinct from the oncology-focused analogs. The β-keto group and the nature of the amine substituent are critical for transporter interaction. For example, the pyrrolidine ring in MDPV confers high potency as a DAT/NET uptake blocker.[16] This is a stark contrast to the carboxamide moiety seen in the anticancer compounds.

Table 2: Comparative Potency at Monoamine Transporters

Compound Primary Mechanism DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Reference
MDPV Uptake Blocker 4.1 3.9 3383 [16]
Methylone Releaser/Substrate 132 39.8 108 [15]
α-PVP Uptake Blocker 14.2 12.8 2580 [16]

| α-PBP | Uptake Blocker | 91.5 | 68.3 | 2150 |[16] |

This data clearly illustrates how modifying the substituents on the benzodioxole core dramatically shifts the biological target from intracellular cancer pathways to neuronal membrane transporters.

Part 2: Experimental Design & Protocols

To empower researchers to investigate novel benzodioxole derivatives, this section provides validated, step-by-step protocols for their synthesis and biological evaluation.

General Synthesis of N-(benzodioxol-5-yl) Acetamides

The synthesis of benzodioxole amides can be achieved through a reliable and straightforward multi-step process. This workflow is adapted from methodologies used to create bioactive N-(benzo[d][9][11]dioxol-5-yl) acetamides.[17][18] The causality behind this workflow is a classic amide bond formation strategy: activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine.

cluster_workflow Generalized Synthesis Workflow start Start: Substituted Benzyl Halide + Thioglycolic Acid step1 Step 1: Substitution Reaction Forms S-substituted intermediate start->step1 Base, EtOH/H2O step2 Step 2: Acid Chlorination (e.g., Oxalyl Chloride) Activates Carboxylic Acid step1->step2 DCM step3 Step 3: Amide Coupling + Benzo[d][1,3]dioxol-5-amine step2->step3 Base (e.g., TEA), DCM end Final Product: N-(benzodioxol-5-yl) Acetamide step3->end

Caption: Workflow for the synthesis of N-aryl benzodioxole acetamides.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] It is a self-validating system: only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a direct, quantifiable measure of cytotoxicity.[21]

cluster_protocol MTT Cytotoxicity Assay Protocol P1 1. Cell Seeding Plate cells (e.g., HeLa, Hep3B) in 96-well plates. Incubate 24h. P2 2. Compound Treatment Treat cells with serial dilutions of benzodioxole compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls. P1->P2 P3 3. Incubation Incubate for desired period (e.g., 24h, 48h, 72h). P2->P3 P4 4. MTT Addition Add MTT solution (5 mg/mL) to each well. P3->P4 P5 5. Formazan Formation Incubate for 4h in the dark. Viable cells convert MTT to purple formazan. P4->P5 P6 6. Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals. P5->P6 P7 7. Data Acquisition Read absorbance at ~570 nm using a plate reader. P6->P7 P8 8. Analysis Calculate % viability vs. control. Determine IC50 values. P7->P8

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, Hep3B) and a non-cancerous control line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well.[21] Allow cells to adhere and recover by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[22] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a standard duration, typically 24 or 48 hours.[20]

  • MTT Reagent Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C, protected from light. During this time, mitochondrial enzymes in living cells will convert MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 3: Conclusion and Future Directions

The 1,3-benzodioxole scaffold is a remarkable template for chemical biology and drug discovery. The comparative analysis presented here demonstrates that subtle modifications to its substitution pattern can profoundly alter its biological target and therapeutic application.

  • For Oncology: The development of benzodioxole-carboxamides and other derivatives with specific side chains remains a promising avenue for novel anticancer agents.[9][11] Future work should focus on optimizing these structures to improve selectivity for cancer cells over normal cells and elucidating their precise molecular mechanisms of action, such as the specific kinases or proteins they inhibit.

  • For Neuroscience: While benzodioxole-containing cathinones are primarily associated with drugs of abuse, the scaffold's ability to potently modulate monoamine transporters could be harnessed for therapeutic purposes.[15] For instance, developing derivatives with specific transporter selectivity profiles could lead to novel treatments for conditions like ADHD, depression, or narcolepsy, provided the psychostimulant and abuse liabilities can be engineered out.

The key takeaway for researchers is the importance of rational design. The choice of functional groups appended to the benzodioxole core is not arbitrary; it is the primary determinant of biological function. By leveraging existing structure-activity relationship data, future discovery efforts can be more targeted and effective, unlocking the full potential of this versatile chemical scaffold.

References

  • Zhang, J., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. Available at: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium. Available at: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available at: [Link]

  • Abdeen, S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Sousa, J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Available at: [Link]

  • Meltzer, P. C., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropsychopharmacology. Available at: [Link]

  • Cignarella, G., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Aparicio, I. M., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific Reports. Available at: [Link]

  • Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The ring-opening scheme of 1,3-benzodioxole, the conjugation of... ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC - NIH. Available at: [Link]

  • Cignarella, G., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. ResearchGate. Available at: [Link]

  • Semantic Scholar (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Semantic Scholar. Available at: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. PMC - PubMed Central. Available at: [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • Du, Y-D., et al. (2023). Significance and strategies for the synthesis of 2-piperidinones. ResearchGate. Available at: [Link]

  • Abdeen, S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Coppola, M., & Mondola, R. (2012). Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts”. Toxicology Letters. Available at: [Link]

  • ResearchGate (n.d.). Several examples of bioactive molecules containing piperidine. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH. Available at: [Link]

  • Czech, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Bayati, R. I. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. An-Najah Staff. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to predicting its therapeutic potential and off-target effects. This guide presents a comprehensive analysis of the selectivity profile of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one , a novel synthetic entity featuring the privileged benzodioxole and piperidine scaffolds. Due to the nascent stage of public-domain research on this specific molecule, this guide will establish a comparative framework based on the known biological activities of structurally related compounds incorporating these key pharmacophores. This approach will provide researchers with a predictive lens through which to view the potential target space of this compound and guide future experimental design.

While direct experimental data for this compound is not yet publicly available, the extensive body of literature on its core components allows for an informed exploration of its potential biological targets. The benzodioxole moiety is a well-established pharmacophore found in a plethora of biologically active molecules, and the piperidine ring is a cornerstone of medicinal chemistry, gracing numerous approved drugs.[1] This guide will, therefore, compare the potential selectivity of our title compound against a panel of targets associated with these structural motifs.

Postulated Target Profile and Comparative Landscape

Based on the activities of analogous compounds, we can hypothesize a range of potential primary targets and off-targets for this compound. The following table outlines these potential targets and provides a comparative look at the activities of existing compounds.

Target FamilySpecific TargetKnown Ligand with Similar ScaffoldReported Affinity (IC50/Ki)Reference
G-Protein Coupled Receptors (GPCRs) Sigma-1 Receptor (S1R)2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneKi = 3.2 nM[2]
Bradykinin B1 ReceptorSSR240612Ki = 0.48 nM (human)[3]
C5a ReceptorNDT 9513727IC50 = 11.6 nM[4][5]
Ion Channels AMPA Receptor1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP)Positive Allosteric Modulator[6]
Enzymes Nitric Oxide Synthase (iNOS)1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogHigh Potency and Selectivity[7]
α-AmylaseBenzodioxole carboxamide derivativesIC50 values in the µM range[8]
Transporters Dopamine Transporter (DAT)4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidinesHigh Affinity[9]

Elucidating Selectivity: A Methodological Blueprint

To definitively characterize the selectivity profile of this compound, a tiered experimental approach is recommended. The following protocols outline the standard methodologies for primary screening and subsequent selectivity profiling.

Experimental Workflow for Target Identification and Selectivity Profiling

cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Target Validation and Potency Determination cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis and Purification B Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Data Analysis: Identify High-Affinity Hits B->C D Orthogonal Functional Assays (e.g., Enzyme inhibition, Ca2+ flux, cAMP) C->D Validated Hits E Dose-Response Curve Generation (IC50/EC50 Determination) D->E F Focused Screening on Related Targets (e.g., Receptor Subtypes, Isozymes) E->F Confirmed Primary Target(s) G Comparative Analysis with Known Ligands F->G H Determination of Selectivity Ratios G->H

Caption: A tiered workflow for identifying the primary biological target and subsequently characterizing the selectivity profile of a novel compound.

Step-by-Step Protocols

1. Radioligand Binding Assays for Primary Target Screening

  • Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor or enzyme.

  • Procedure:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a fixed concentration of the appropriate radioligand (e.g., [³H]-ligand).

    • Add varying concentrations of this compound.

    • After reaching equilibrium, separate the bound from unbound radioligand via filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the Ki or IC50 value.

  • Rationale: This high-throughput method allows for the rapid screening of a compound against a large panel of diverse biological targets to identify initial hits.

2. Enzyme Inhibition Assays

  • Principle: This assay measures the ability of a compound to inhibit the catalytic activity of a specific enzyme.

  • Procedure (Example: α-Amylase Inhibition):

    • Prepare a solution of α-amylase enzyme.

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding a substrate solution (e.g., starch).

    • After a defined incubation period, stop the reaction.

    • Measure the amount of product formed (or remaining substrate) using a suitable detection method (e.g., colorimetric assay using dinitrosalicylic acid to measure reducing sugars).[8]

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

  • Rationale: This functional assay confirms whether the binding of the compound to the enzyme translates into a modulation of its biological activity.

Navigating the Path Forward: Future Directions

The predictive analysis presented in this guide serves as a foundational roadmap for the systematic investigation of this compound. The diverse range of biological activities associated with its constituent scaffolds underscores the importance of a comprehensive screening approach to unveil its true pharmacological profile. Future research should focus on executing the outlined experimental plan to identify the primary target(s) and subsequently build a robust selectivity profile. This will be a critical step in unlocking the therapeutic potential of this promising new chemical entity.

References

  • (Reference to a general medicinal chemistry textbook or a review on the benzodioxole scaffold's prevalence in bioactive compounds)
  • (Reference to a review or primary literature on the anti-inflammatory properties of benzodioxole deriv
  • (Reference to a review or primary literature on the neurological applications of benzodioxole deriv
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin. [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. [Link]

  • SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • (Placeholder for additional relevant references)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (PDF) Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agagonist. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis, Characterization, and Potential Bioactivity of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. Given the limited publicly available data on this specific molecule, we present a proposed synthetic route and a robust characterization workflow. To establish a predictive baseline for its biological performance, we will conduct a comparative analysis against structurally related compounds with well-documented pharmacological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system and other therapeutic areas.

Introduction: A Scaffold-Hopping Approach to Novel Bioactivity

The compound this compound represents a compelling molecular architecture, integrating two pharmacologically significant scaffolds: the 1,3-benzodioxole moiety and a piperidin-2-one (δ-valerolactam) ring. The 1,3-benzodioxole group is a key feature in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antidiabetic, and neuroprotective effects[1][2][3]. The piperidine ring is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with various biological targets[4][5].

The N-aryl substitution on the piperidinone ring suggests potential for nuanced biological interactions. The specific combination in the target compound, therefore, presents an intriguing candidate for investigation. This guide outlines a logical, scientifically-grounded pathway for its synthesis, purification, and characterization, and contextualizes its potential bioactivity by comparing it with established molecules that share its core structural motifs.

Proposed Synthesis and Spectroscopic Cross-Validation

The synthesis of N-aryl piperidones can be challenging, often involving multi-step processes with variable yields. A robust and efficient method is critical for producing sufficient quantities for experimental validation. We propose a straightforward two-step synthetic pathway involving an initial acylation followed by intramolecular cyclization.

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available 6-amino-1,3-benzodioxole. This is reacted with 5-bromovaleryl chloride to form an intermediate amide, which is then subjected to base-catalyzed intramolecular cyclization to yield the target piperidin-2-one. This approach is a variation of established methods for N-aryl lactam formation.

G cluster_synthesis Proposed Synthesis Workflow A 6-Amino-1,3-benzodioxole + 5-Bromovaleryl Chloride B Acylation Reaction (Base, e.g., Triethylamine in DCM) A->B C Intermediate: N-(1,3-Benzodioxol-5-yl)-5-bromopentanamide B->C D Intramolecular Cyclization (Strong Base, e.g., NaH in THF) C->D E Target Compound: This compound D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Proposed two-step synthesis and validation workflow.

Detailed Synthesis Protocol
  • Step 1: Synthesis of N-(1,3-Benzodioxol-5-yl)-5-bromopentanamide.

    • To a solution of 6-amino-1,3-benzodioxole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 5-bromovaleryl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The expected data provides a benchmark for experimental validation.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O protons (~6.0 ppm), and multiplets for the three sets of methylene protons on the piperidinone ring. The amino group protons will appear as a broad singlet.
¹³C NMR Resonances for aromatic carbons, the O-CH₂-O carbon (~101 ppm), the lactam carbonyl carbon (~170 ppm), and the aliphatic carbons of the piperidinone ring.[6]
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine, ~3400-3300 cm⁻¹), C=O stretching (lactam, ~1650 cm⁻¹), aromatic C=C stretching, and C-O-C stretching of the dioxole ring.[7][8]
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺.

Comparative Analysis: Benchmarking Against Known Bioactive Molecules

To hypothesize the potential pharmacological profile of our target compound, we will compare it to three classes of molecules that share its structural motifs and have established biological activities.

Alternative 1: Sigma-1 (σ1) Receptor Ligands

The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in various CNS disorders.[9]

Alternative 2: AMPA Receptor Modulators

The benzodioxole-piperidine structure is present in known modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which are investigated for cognitive enhancement and treating fatigue.

Alternative 3: Nitric Oxide Synthase (NOS) Inhibitors

Certain 1,3-benzodioxole derivatives have demonstrated potent and selective inhibition of nitric oxide synthase, an enzyme involved in inflammation and neuronal signaling.[10]

Compound Class Reported Biological Activity Key Experimental Data
Target Compound Benzodioxole-PiperidinoneHypothesizedTo be determined
4-(2-aminoethyl)piperidine derivatives [9]Sigma-1 (σ1) LigandHigh affinity for σ1 receptors, potential for antiproliferative properties.Ki values in the nanomolar range (e.g., 165 nM for compound 4a).[9]
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP) [11]AMPA Receptor ModulatorEnhances endurance capacity and facilitates recovery from fatigue in mice.Effective at doses of 0.1-0.2 mmol/kg in vivo.[11]
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenoxy-piperidine analogs [12]NOS InhibitorPotent and selective inhibitors of inducible nitric oxide synthase (iNOS).High potency and selectivity for iNOS over nNOS and eNOS.[12]

Key Experimental Protocols for Biological Validation

The following are detailed, standardized protocols to assess the biological activity of the target compound in the domains identified through our comparative analysis.

Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the affinity of the target compound for the σ1 receptor by measuring its ability to compete with a known radiolabeled ligand.[9][13]

G cluster_binding_assay Sigma-1 Receptor Binding Assay Workflow A Prepare membrane homogenates (e.g., from guinea pig liver) B Incubate membranes with [³H]-(+)-pentazocine and varying concentrations of target compound A->B D Separate bound and free radioligand (Rapid filtration) B->D C Define non-specific binding (using excess unlabeled haloperidol) C->B E Quantify bound radioactivity (Liquid scintillation counting) D->E F Data Analysis (Calculate Ki value from IC₅₀) E->F

Caption: Workflow for σ1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig liver, rich in σ1 receptors) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]-(+)-pentazocine, and a range of concentrations of the target compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the target compound. Calculate the IC₅₀ value (the concentration that inhibits 50% of specific binding) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: AMPA Receptor Modulation via Electrophysiology

Whole-cell patch-clamp electrophysiology on cells expressing AMPA receptors provides detailed information on how a compound affects the receptor's kinetic properties.[15][16]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing a specific AMPA receptor subunit combination (e.g., GluA2).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Rapidly apply a sub-maximal concentration of glutamate to elicit an inward current.

  • Compound Application: Pre-incubate the cell with the target compound for a set duration and then co-apply it with glutamate.

  • Data Acquisition: Record the changes in the amplitude, deactivation rate, and desensitization rate of the glutamate-evoked current in the presence and absence of the target compound.

  • Data Analysis: Quantify the potentiation of the AMPA receptor response. A positive allosteric modulator will typically increase the peak current amplitude and/or slow the deactivation and desensitization kinetics.[17]

Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This colorimetric assay measures the activity of nNOS by quantifying the amount of nitrite (a stable breakdown product of nitric oxide, NO) produced.[18][19]

G cluster_nos_assay nNOS Inhibition Assay Workflow A Prepare reaction mixture: (Buffer, L-arginine, NADPH, Calmodulin) B Add varying concentrations of target compound A->B C Initiate reaction with purified nNOS enzyme B->C D Incubate at 37°C C->D E Stop reaction and detect nitrite (Add Griess Reagent) D->E F Measure absorbance at ~540 nm E->F G Data Analysis (Calculate % inhibition and IC₅₀) F->G

Caption: Workflow for the Griess assay to measure nNOS inhibition.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a master mix containing assay buffer, L-arginine (the substrate), NADPH, and calmodulin (a cofactor).

  • Inhibitor Addition: Add varying concentrations of the target compound to the wells. Include a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding purified nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition for each concentration of the target compound to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational strategy for the synthesis and cross-validation of this compound. The proposed synthetic route is logical and based on established chemical principles. The outlined characterization methods are industry standards for confirming the identity and purity of a new chemical entity.

By comparing its core structure to known bioactive molecules, we have identified three high-potential areas for biological investigation: σ1 receptor binding, AMPA receptor modulation, and NOS inhibition. The detailed protocols provide a clear and validated path for performing these initial screening experiments.

The successful synthesis and characterization of this compound, followed by its evaluation in these primary assays, will provide the crucial initial data needed to determine its pharmacological profile. Positive results in any of these areas would warrant further investigation, including selectivity profiling against other receptors or enzyme isoforms, in vitro ADME/Tox studies, and eventual progression to in vivo models of disease.

References

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  • PubMed. (n.d.). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. PubMed. [Link]

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Comparing the efficacy of different 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparative analysis of the stereoisomers of methylphenidate (MPH), a widely recognized psychostimulant. While the racemic mixture of dl-threo-methylphenidate is a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), a nuanced understanding of the distinct pharmacological profiles of its constituent enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH), is paramount for the rational design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the differential efficacy, underlying mechanisms, and essential experimental protocols for the study of these stereoisomers.

The Decisive Role of Chirality in Methylphenidate's Pharmacodynamics

Methylphenidate, a piperidine derivative, possesses two chiral centers, giving rise to four possible stereoisomers. However, it is the threo pair of enantiomers that are of pharmacological significance. The therapeutic effects of racemic methylphenidate are predominantly attributed to the d-threo isomer.[1] This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule, which dictates its binding affinity and subsequent inhibition of key monoamine transporters.

The primary mechanism of action for methylphenidate is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2] It is in the interaction with these transporters that the profound difference in the efficacy of the d- and l-enantiomers becomes evident. The d-threo isomer exhibits a significantly higher affinity for both DAT and NET compared to its l-threo counterpart.[1]

Quantitative Comparison of Transporter Inhibition

The differential potency of the methylphenidate enantiomers can be quantified through in vitro binding and uptake inhibition assays. The following table summarizes the inhibitory concentrations (IC50) of d-threo- and l-threo-methylphenidate at human dopamine and norepinephrine transporters, providing a clear illustration of the superior efficacy of the d-isomer.

StereoisomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
d-threo-methylphenidate33244
l-threo-methylphenidate5405100

Data sourced from in vitro studies on rat brain membranes.[3][4]

As the data indicates, d-threo-methylphenidate is approximately 16-fold more potent at the dopamine transporter and about 21-fold more potent at the norepinephrine transporter than l-threo-methylphenidate. This marked difference in potency underscores why the d-enantiomer is considered the pharmacologically active component of the racemic mixture.

Visualizing the Mechanism of Action

The following diagram illustrates the differential interaction of d- and l-threo-methylphenidate with the dopamine transporter in the neuronal synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_synapse Dopamine d_MPH d-threo-MPH d_MPH->DAT High Affinity Binding & Strong Inhibition l_MPH l-threo-MPH l_MPH->DAT Low Affinity Binding & Weak Inhibition D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Signal Transduction

Caption: Differential binding of MPH stereoisomers to DAT.

Experimental Protocols

Chiral Separation of Methylphenidate Enantiomers by HPLC

This protocol outlines a method for the analytical separation of d- and l-threo-methylphenidate from a racemic mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Racemic methylphenidate hydrochloride

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • CHIROBIOTIC V2 chiral column (150 x 4.6 mm, 5-µm particles) or equivalent

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and 20 mM ammonium acetate in a 92:8 (v/v) ratio. Adjust the pH to 4.1 with acetic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic methylphenidate HCl in methanol. From this stock, prepare a series of calibration standards at concentrations ranging from 50 to 1000 µg/mL.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC V2

    • Mobile Phase: Methanol/Ammonium Acetate (92:8, v/v), pH 4.1

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 25 µL

    • Detection: UV at 215 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions and the sample containing the racemic mixture into the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase. The retention times for l-threo-methylphenidate and d-threo-methylphenidate are expected to be approximately 7.0 and 8.1 minutes, respectively, under these conditions.[5]

  • Quantification: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration. Use this curve to determine the concentration of each enantiomer in the unknown sample.

In Vitro Dopamine Transporter (DAT) Inhibition Assay

This protocol describes a method to determine the IC50 values of d- and l-threo-methylphenidate for the inhibition of dopamine uptake in cells expressing the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • [³H]-Dopamine (radioligand)

  • d-threo-methylphenidate and l-threo-methylphenidate

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Culture: Culture the hDAT-expressing HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-dopamine to each well.

    • Add varying concentrations of the test compounds (d- or l-threo-methylphenidate) to the wells. Include a control group with no inhibitor.

    • Initiate the uptake by adding the cell suspension to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for dopamine uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The evidence presented in this guide unequivocally demonstrates the stereoselective pharmacology of methylphenidate. The d-threo enantiomer is the primary contributor to the therapeutic efficacy of the racemic mixture, exhibiting significantly greater potency as an inhibitor of both the dopamine and norepinephrine transporters. This understanding has profound implications for drug development, highlighting the importance of chiral synthesis and separation in optimizing the therapeutic index of new chemical entities. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of stereoisomerism in piperidine-based and other chiral compounds.

References

  • Patrick, K. S., et al. (2005). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. Clinical Pharmacology & Therapeutics, 77(5), 357-373.
  • Markowitz, J. S., et al. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of Child and Adolescent Psychopharmacology, 16(6), 687-701.
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A Head-to-Head Preclinical Evaluation of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Comparative Analysis with MDMA and Methylphenidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a formidable challenge to the scientific and medical communities. These molecules, often designed to mimic the effects of controlled substances, possess unknown pharmacological and toxicological profiles.[1] This guide provides a comprehensive framework for the preclinical characterization of a novel compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one , hereafter referred to as "Compound A." The structural features of Compound A, specifically the 1,3-benzodioxole moiety, suggest a potential interaction with monoaminergic systems, akin to the well-known empathogen 3,4-methylenedioxymethamphetamine (MDMA).[2][3] To provide a robust comparative analysis, we will evaluate Compound A against two reference compounds with distinct pharmacological profiles: the prototypical empathogen MDMA and the classical stimulant methylphenidate .

This guide is intended for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic, in-depth technical guide to elucidate the pharmacological identity of a new chemical entity. The experimental choices outlined herein are grounded in established principles of psychopharmacology and are designed to provide a comprehensive, multi-faceted understanding of Compound A's potential effects.

Rationale for Selection of Reference Compounds

The choice of MDMA and methylphenidate as comparators is deliberate. MDMA, with its characteristic prosocial and mild hallucinogenic effects, is a potent releaser and reuptake inhibitor of serotonin, with secondary effects on dopamine and norepinephrine.[1][4] In contrast, methylphenidate is a more selective dopamine and norepinephrine reuptake inhibitor, with minimal affinity for the serotonin transporter, and is clinically used for its stimulant properties in the treatment of ADHD.[5][6][7] By comparing Compound A to these two well-characterized drugs, we can triangulate its pharmacological profile, determining whether it behaves more like a serotonergic empathogen, a catecholaminergic stimulant, or possesses a unique, hybrid profile.

Experimental Workflow: A Multi-Tiered Approach

Our investigation will proceed through a logical sequence of in vitro and in vivo assays, designed to build a comprehensive pharmacological and toxicological profile of Compound A.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis cluster_2 ADME-Tox Profiling Binding Affinity Binding Affinity Functional Activity Functional Activity Binding Affinity->Functional Activity Safety Pharmacology Safety Pharmacology Functional Activity->Safety Pharmacology Locomotor Activity Locomotor Activity Drug Discrimination Drug Discrimination Locomotor Activity->Drug Discrimination Metabolic Stability Metabolic Stability Cardiotoxicity Cardiotoxicity Metabolic Stability->Cardiotoxicity In Vitro Characterization In Vitro Characterization In Vivo Behavioral Analysis In Vivo Behavioral Analysis In Vitro Characterization->In Vivo Behavioral Analysis Informs dose selection ADME-Tox Profiling ADME-Tox Profiling In Vivo Behavioral Analysis->ADME-Tox Profiling Provides context for toxicity

Figure 1: A tiered experimental workflow for the comprehensive characterization of Compound A.

Part 1: In Vitro Pharmacological Profiling

The initial phase of our investigation will focus on determining the molecular targets of Compound A and its functional consequences at these targets.

Monoamine Transporter Binding Affinity

Causality of Experimental Choice: The primary hypothesis, based on the structure of Compound A, is an interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. A competitive radioligand binding assay will quantify the affinity of Compound A for these transporters, providing a foundational understanding of its potential to modulate monoaminergic neurotransmission.

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundSERTDATNET
Compound A Experimental DataExperimental DataExperimental Data
MDMA ~200-800~1,000-5,000~500-2,000
Methylphenidate >10,000~20-50~200-300

Note: Literature values for reference compounds can vary based on experimental conditions. The values presented are representative.[4][8]

5-HT2A Receptor Binding Affinity

Causality of Experimental Choice: The 1,3-benzodioxole moiety is also present in some hallucinogenic phenethylamines. Therefore, it is crucial to assess Compound A's affinity for the 5-HT2A receptor, the primary target for classical psychedelics.[9]

Data Presentation: 5-HT2A Receptor Binding Affinity (Ki, nM)

Compound5-HT2A
Compound A Experimental Data
MDMA ~2,000-5,000
Methylphenidate >10,000

Note: Literature values for reference compounds can vary.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

A detailed protocol for determining the binding affinity of the test compounds for human monoamine transporters (hSERT, hDAT, hNET) and the 5-HT2A receptor is provided below.

  • Preparation of Cell Membranes:

    • Utilize HEK293 cells stably expressing the human recombinant transporter or receptor of interest.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound or reference compound.[11]

    • For each assay, include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent ligand).

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: In Vivo Behavioral Pharmacology

The second phase of our investigation will explore the behavioral effects of Compound A in rodent models, providing insights into its potential psychoactive properties.

Locomotor Activity

Causality of Experimental Choice: Locomotor activity is a fundamental measure of behavioral output and can indicate stimulant or sedative effects.[12] This assay will help to determine the general behavioral profile of Compound A and to select appropriate doses for subsequent, more complex behavioral studies.

Data Presentation: Locomotor Activity (Total Distance Traveled in cm)

CompoundVehicleLow DoseMid DoseHigh Dose
Compound A Experimental DataExperimental DataExperimental DataExperimental Data
MDMA Baseline↑↑↑↑↑
Methylphenidate Baseline↑↑↑↑↑↑↑↑ (with stereotypy)

Note: The magnitude of the effect is represented by arrows (↑ for increase).

Experimental Protocol: Rodent Locomotor Activity Assessment
  • Apparatus:

    • Use standard open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam arrays or a video tracking system to monitor the animal's movement.[13]

  • Acclimation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[12]

  • Procedure:

    • Administer the test compound (Compound A, MDMA, or methylphenidate) or vehicle via a relevant route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, place the animal in the center of the open-field arena.

    • Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[14]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

Drug Discrimination

Causality of Experimental Choice: Drug discrimination is a highly specific in vivo assay that assesses the subjective effects of a drug.[15] By training animals to discriminate a known drug of abuse (e.g., MDMA or methylphenidate) from vehicle, we can determine if Compound A produces similar interoceptive cues, which is predictive of its abuse potential and pharmacological class.

Data Presentation: Drug Discrimination (% Drug-Lever Responding)

Test CompoundMDMA-Trained RatsMethylphenidate-Trained Rats
Compound A Experimental DataExperimental Data
MDMA Full SubstitutionPartial/No Substitution
Methylphenidate No SubstitutionFull Substitution
Experimental Protocol: Drug Discrimination in Rats
  • Apparatus:

    • Use standard two-lever operant conditioning chambers equipped with a food pellet dispenser.[16]

  • Training:

    • Train two separate groups of rats to discriminate either MDMA or methylphenidate from saline.

    • On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced with food pellets.

    • On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.

    • Training continues until the rats reliably select the correct lever based on the drug state.[17]

  • Testing:

    • Once the discrimination is established, test sessions are conducted.

    • Administer various doses of Compound A, MDMA, or methylphenidate and record the percentage of responses on the drug-appropriate lever.

    • Full substitution occurs when a test drug produces >80% responding on the drug lever, indicating similar subjective effects to the training drug.

Part 3: Preliminary Safety and Metabolic Profiling

The final phase of this preclinical evaluation will provide an initial assessment of Compound A's safety profile, focusing on potential cardiotoxicity and drug-drug interactions.

hERG Channel Inhibition Assay

Causality of Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18] This assay is a critical component of preclinical safety assessment for any new chemical entity.

Data Presentation: hERG Channel Inhibition (IC50, µM)

CompoundhERG IC50
Compound A Experimental Data
MDMA >10
Methylphenidate >30
Experimental Protocol: hERG Patch Clamp Assay
  • Cell Line:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology:

    • Employ the whole-cell patch-clamp technique to record hERG channel currents.[19]

    • Apply a specific voltage protocol to elicit the characteristic hERG current.[20]

  • Procedure:

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

    • Record the inhibition of the hERG current at each concentration.

  • Data Analysis:

    • Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

G cluster_0 hERG Assay Workflow hERG-expressing cells hERG-expressing cells Whole-cell patch clamp Whole-cell patch clamp hERG-expressing cells->Whole-cell patch clamp Baseline current recording Baseline current recording Whole-cell patch clamp->Baseline current recording Compound application Compound application Baseline current recording->Compound application Inhibition measurement Inhibition measurement Compound application->Inhibition measurement IC50 calculation IC50 calculation Inhibition measurement->IC50 calculation

Figure 2: A simplified workflow for the hERG patch clamp assay.

Cytochrome P450 (CYP) Inhibition Assay

Causality of Experimental Choice: The potential for a new compound to inhibit major drug-metabolizing enzymes, such as the cytochrome P450 family, is a key predictor of drug-drug interactions.[21] This assay will determine if Compound A is likely to alter the metabolism of co-administered drugs.

Data Presentation: CYP450 Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound A Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
MDMA ModerateWeakWeakStrongModerate
Methylphenidate WeakWeakWeakWeakWeak
Experimental Protocol: CYP450 Inhibition Assay with Human Liver Microsomes
  • Materials:

    • Pooled human liver microsomes, NADPH regenerating system, and specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4).[22]

  • Incubation:

    • Incubate the human liver microsomes with the probe substrate, the NADPH regenerating system, and varying concentrations of the test compound.[23]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[22]

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition of enzyme activity against the concentration of the test compound.

Conclusion and Future Directions

The comprehensive, head-to-head comparison outlined in this guide will provide a robust initial characterization of this compound. The data generated from these studies will allow for a preliminary classification of its pharmacological profile and potential risks. Should the results of these assays indicate a unique or particularly potent activity, further in-depth studies, including functional assays to distinguish between transporter inhibition and release, in vivo neurochemical analysis via microdialysis, and more extensive toxicological evaluations, would be warranted. This systematic approach ensures that the scientific understanding of novel psychoactive substances is built upon a foundation of rigorous, comparative experimental data.

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A Comparative Guide to Validating Cellular Target Engagement of Novel Small Molecules: A Case Study Approach with 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal demonstration that a compound engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of leading methodologies for validating target engagement, using the novel compound 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one as a representative example of a molecule with potential therapeutic value but an unconfirmed cellular target.

While the specific biological target of this compound is not yet publicly established, the principles and techniques detailed herein offer a robust framework for any researcher seeking to elucidate and confirm the cellular binding partners of this or any other novel bioactive compound. We will delve into the mechanistic underpinnings, practical workflows, and comparative strengths of two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. Additionally, we will contrast these with the classic, yet potent, method of Photo-Affinity Labeling (PAL).

The Imperative of In-Cell Target Validation

Early-stage drug discovery often relies on in vitro assays with purified proteins. While essential for initial screening, these assays cannot fully recapitulate the intricate environment of a cell, where factors such as membrane permeability, off-target binding, and cellular metabolism can profoundly influence a compound's activity.[1][2] Validating target engagement directly in cells or even tissues is therefore a crucial step to bridge the gap between biochemical activity and physiological response.[2]

Comparative Analysis of Target Engagement Methodologies

Here, we compare three distinct yet powerful approaches to confirming and characterizing the interaction between a small molecule and its protein target within a cellular context.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Ligand binding protects the target protein from proteolytic degradation.[5][6][7]A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.[8][9]
Compound Modification Not required.[2]Not required.[6][7][10]Required; synthesis of a photo-probe is necessary.[8][9]
Primary Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[1][11]Quantification of intact protein after protease treatment (e.g., SDS-PAGE, Western Blot).[12]Identification of covalently labeled proteins (e.g., via a reporter tag and mass spectrometry).[9][13]
Key Advantages - Applicable in intact cells and tissues.[4][11] - Label-free. - Can determine relative binding affinity.[4]- Simple and cost-effective.[7][10] - Label-free. - Can be used to identify unknown targets.[6]- Provides direct evidence of binding. - Can identify the binding site.[9][13] - Captures transient or weak interactions.
Key Limitations - Not all proteins exhibit a clear thermal shift. - Requires specific antibodies or mass spectrometry capabilities.- Susceptible to artifacts from non-specific protein stabilization. - Optimization of protease digestion is critical.[5]- Synthesis of the photo-probe can be challenging and may alter compound activity.[9] - UV irradiation can damage cells. - Non-specific cross-linking can occur.

Experimental Workflows and Protocols

To provide a practical understanding, we present detailed protocols for each methodology.

Workflow 1: Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that the binding of a ligand, such as our compound of interest, increases the thermal stability of its target protein.[3][4] This increased stability results in less protein denaturation and aggregation upon heating.[2]

.dot

CETSA_Workflow CETSA Experimental Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation cell_culture 1. Cell Culture (e.g., HEK293, HeLa) treatment 2. Compound Treatment Treat cells with this compound or vehicle (DMSO). cell_culture->treatment harvest 3. Cell Harvest Collect and wash cells. treatment->harvest aliquot 4. Aliquot Cells harvest->aliquot heat 5. Heat Treatment Incubate aliquots at a range of temperatures (e.g., 40-70°C). aliquot->heat lysis 6. Cell Lysis Lyse cells to release proteins. heat->lysis centrifugation 7. Centrifugation Separate soluble proteins from aggregated proteins. lysis->centrifugation quantification 8. Protein Quantification Analyze soluble fraction by Western Blot or Mass Spectrometry. centrifugation->quantification melt_curve Generate Melt Curve Plot soluble protein vs. temperature. quantification->melt_curve shift Observe Thermal Shift Compare curves of treated vs. vehicle samples. melt_curve->shift

Caption: CETSA Workflow for Target Engagement Validation.

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line or a cell line overexpressing a putative target) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: After treatment, harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample using Western blotting with a specific antibody or by quantitative mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature to generate a melting curve. A positive target engagement will result in a shift of the melting curve to higher temperatures for the compound-treated samples compared to the vehicle control.[4]

Workflow 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is based on the observation that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to cleavage by proteases.[5][7]

.dot

DARTS_Workflow DARTS Experimental Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis cluster_result Result Interpretation cell_lysis 1. Cell Lysis Prepare total cell lysate. treatment 2. Compound Incubation Incubate lysate with this compound or vehicle. cell_lysis->treatment protease 3. Protease Addition Add a protease (e.g., Pronase, Trypsin) to each sample. treatment->protease incubation 4. Digestion Incubate for a specific time to allow for partial digestion. protease->incubation stop_reaction 5. Stop Digestion Add protease inhibitor or heat to stop the reaction. incubation->stop_reaction sds_page 6. SDS-PAGE Separate protein fragments by size. stop_reaction->sds_page western_blot 7. Western Blot Detect the target protein with a specific antibody. sds_page->western_blot band_intensity Compare Band Intensity Protected protein will show a stronger band in the treated sample. western_blot->band_intensity

Caption: DARTS Workflow for Target Engagement Validation.

Step-by-Step DARTS Protocol:

  • Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse the cells in a non-denaturing lysis buffer to obtain a total cell lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with different concentrations of this compound or vehicle control at room temperature.[12]

  • Protease Digestion: Add a protease, such as pronase or trypsin, to each lysate aliquot and incubate for a defined period. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the total protein pool.[5]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail or by heating the samples with SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein.

  • Data Interpretation: In the vehicle-treated samples, the target protein should be largely degraded. In the compound-treated samples, if target engagement occurs, the protein will be protected from proteolysis, resulting in a more intense band at the correct molecular weight.[6][7]

Workflow 3: Photo-Affinity Labeling (PAL)

PAL is a powerful technique that utilizes a chemically modified version of the compound of interest, incorporating a photoreactive group and a reporter tag (e.g., biotin).[8][9] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently bonds to interacting proteins.[8][14]

.dot

PAL_Workflow Photo-Affinity Labeling (PAL) Workflow cluster_probe_prep Probe Synthesis & Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment_analysis Enrichment & Analysis cluster_result Result Interpretation synthesis 1. Probe Synthesis Synthesize a photo-probe of this compound with a photoreactive group and a reporter tag. treatment 2. Cell Treatment Incubate cells with the photo-probe. synthesis->treatment uv_irradiation 3. UV Irradiation Expose cells to UV light to induce covalent crosslinking. treatment->uv_irradiation lysis 4. Cell Lysis Lyse cells to release proteins. uv_irradiation->lysis enrichment 5. Enrichment Use the reporter tag (e.g., biotin) to pull down the crosslinked protein complexes. lysis->enrichment analysis 6. Identification Identify the bound proteins by mass spectrometry. enrichment->analysis target_id Identify Target Proteins Proteins identified by mass spectrometry are potential targets. analysis->target_id

Caption: PAL Workflow for Target Identification.

Step-by-Step PAL Protocol:

  • Probe Synthesis: This is a crucial and often challenging step. A synthetic chemist will need to modify this compound to include a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne group) without significantly compromising its binding affinity for the target.[8][9]

  • Cellular Labeling: Treat intact cells with the synthesized photo-probe. A competition experiment, where cells are co-incubated with the photo-probe and an excess of the unmodified parent compound, should be included as a control for specificity.

  • Photocrosslinking: Irradiate the cells with UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.[14]

  • Enrichment and Identification: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads. Elute the captured proteins and identify them using mass spectrometry.

  • Data Interpretation: Proteins that are significantly enriched in the photo-probe-treated sample compared to the control (and whose enrichment is reduced in the competition experiment) are considered direct binding partners of the compound.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a non-trivial but essential undertaking in drug discovery. The choice of methodology depends on various factors, including the availability of specific reagents (e.g., antibodies), the feasibility of chemical synthesis for photo-probes, and the nature of the protein-ligand interaction.

CETSA and DARTS offer powerful, label-free approaches that can be implemented relatively quickly to confirm target engagement, provided a putative target is known.[6][7][11] PAL, while more technically demanding due to the requirement of probe synthesis, provides direct and compelling evidence of a physical interaction and can be invaluable for identifying unknown targets.[8][9][15] By judiciously selecting and applying these techniques, researchers can build a robust body of evidence to confidently link a compound's chemical structure to its biological function, paving the way for further preclinical and clinical development.

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Navigating the Uncharted: A Comparative Guide to the Potential Biological Effects of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting Activity and Ensuring Reproducibility

Introduction: The Challenge of a Novel Scaffold

In the landscape of drug discovery, researchers often encounter novel chemical entities with limited or non-existent biological data. 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one represents one such molecule. A thorough review of the existing scientific literature reveals a conspicuous absence of direct experimental studies detailing its biological effects or the reproducibility of any such findings. This guide, therefore, takes an analytical and predictive approach. By dissecting the molecule into its core scaffolds—the 1,3-benzodioxole and the piperidin-2-one moieties—we can draw upon a wealth of existing research to hypothesize potential biological activities and formulate a rigorous experimental plan to validate these predictions. This document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the biological characterization of this and other novel compounds, with a steadfast focus on scientific integrity and reproducibility.

Deconstructing the Molecule: A Tale of Two Scaffolds

The structure of this compound is a hybrid of two pharmacologically significant motifs. Understanding the established biological activities of each component is crucial for predicting the potential effects of the whole.

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1,3-benzodioxole ring system is a common feature in numerous natural products and synthetic compounds, endowed with a wide spectrum of biological activities.[1][2] Its presence often confers unique physicochemical properties that can enhance pharmacological effects.

Potential Biological Activities Associated with the 1,3-Benzodioxole Scaffold:

  • Anticancer Properties: Derivatives of 1,3-benzodioxole have demonstrated promising anti-tumor activities.[1][2] One notable mechanism involves the inhibition of the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells.[2] This inhibition leads to an increase in oxidative stress and subsequent apoptosis.[1]

  • Neurological Effects: The 1,3-benzodioxole scaffold is a key component in compounds that modulate central nervous system targets. For instance, some derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, suggesting potential applications in neurological disorders like epilepsy.

  • Anti-inflammatory and Antioxidant Activity: Certain 1,3-benzodioxole derivatives have been shown to possess anti-inflammatory and antioxidant properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

The Piperidin-2-one Scaffold: A Versatile Heterocycle

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and its oxidized form, piperidin-2-one (also known as a δ-lactam), is a key building block for a variety of biologically active molecules.[4][5]

Potential Biological Activities Associated with the Piperidin-2-one Scaffold:

  • Anticonvulsant Activity: The piperidin-2-one ring is present in several compounds with anticonvulsant properties. These compounds often exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.

  • Anticancer Activity: More recently, the piperidin-2,6-dione scaffold, a close relative, has gained significant attention in oncology, particularly as a core component of immunomodulatory drugs (IMiDs) and other targeted agents. Some piperidinone derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[6]

  • Central Nervous System (CNS) Modulation: The piperidine scaffold is a common feature in drugs targeting CNS receptors. The introduction of a chiral center on the piperidine ring can significantly impact the selectivity and potency of these compounds.[7]

Hypothesizing the Biological Profile of this compound

Based on the activities of its constituent scaffolds, we can formulate several hypotheses for the potential biological effects of this compound:

  • Anticancer Activity: The presence of the 1,3-benzodioxole moiety suggests a potential for anticancer effects, possibly through the induction of oxidative stress and apoptosis.

  • Anticonvulsant Activity: The piperidin-2-one core raises the possibility of anticonvulsant properties, which would warrant investigation in relevant preclinical models.

  • AMPA Receptor Modulation: Given that some 1,3-benzodioxole derivatives modulate AMPA receptors, this is another plausible avenue of investigation for neurological effects.

A Framework for Reproducible Investigation: Experimental Protocols

To test these hypotheses, a systematic and rigorous experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path for characterizing the biological activity of this compound.

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a standard workflow for assessing the cytotoxic and anti-proliferative effects of the target compound on a panel of cancer cell lines.

Experimental Workflow for In Vitro Anticancer Screening:

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Viability/Proliferation Assays cell_lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, Molm-13) plating Seed cells in 96-well plates cell_lines->plating compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound (e.g., 0.01 to 100 µM) compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis: Calculate IC50 values mtt_assay->data_analysis srb_assay->data_analysis

Caption: Workflow for in vitro anticancer activity screening.

Detailed Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Anticonvulsant Activity Evaluation

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests are standard preclinical models for assessing anticonvulsant efficacy.[8][9][10]

Experimental Workflow for In Vivo Anticonvulsant Testing:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction animal_selection Select Male Albino Mice (20-25 g) acclimatization Acclimatize for 1 week animal_selection->acclimatization grouping Divide into groups: Vehicle, Test Compound, Standard Drug acclimatization->grouping administration Administer compounds intraperitoneally grouping->administration pre_treatment Pre-treatment period (e.g., 30-60 min) administration->pre_treatment mes_test MES Test: Electrical stimulation pre_treatment->mes_test ptz_test PTZ Test: Subcutaneous injection of PTZ pre_treatment->ptz_test observation Observe for tonic hindlimb extension (MES) or clonic convulsions (PTZ) mes_test->observation ptz_test->observation data_analysis Data Analysis: Determine protection against seizures observation->data_analysis

Caption: Workflow for in vivo anticonvulsant activity evaluation.

Detailed Methodology: Maximal Electroshock (MES) Test

  • Animal Grouping: Divide mice into groups (n=6-8 per group) for vehicle control, test compound, and a standard anticonvulsant (e.g., phenytoin).

  • Drug Administration: Administer the test compound or vehicle intraperitoneally.

  • Pre-treatment: Allow for a pre-treatment period of 30-60 minutes.

  • Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.

Comparative Data Analysis: Learning from Analogs

While direct data for this compound is unavailable, we can compile and compare data from structurally related compounds to establish a baseline for expected potency and efficacy.

Table 1: In Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Organic Arsenical-Benzodioxole ConjugateMolm-13 (Leukemia)MTTVaries (compound-dependent)[11]
Organic Arsenical-Benzodioxole ConjugateHeLa (Cervical)MTTVaries (compound-dependent)[11]
FBA-TPQ (Makaluvamine Analog)MCF-7 (Breast)MTT~0.1[12]
FBA-TPQ (Makaluvamine Analog)MDA-MB-468 (Breast)MTT~0.5[12]

Table 2: Anticonvulsant Activity of Piperidinone and Related Compounds

CompoundSeizure ModelAnimalRoute of AdministrationProtective Dose (ED50)Reference
AcetylpheneturideMESMouseOral50-100 mg/kg[10]
PhenytoinMESMouseIP9.5 mg/kg[10]
ClobazamHyperthermia-inducedMouse (Scn1a+/-)IPEffective at therapeutic doses[13]
Valproic AcidHyperthermia-inducedMouse (Scn1a+/-)IPEffective at therapeutic doses[13]

Proposed Signaling Pathways and Mechanisms of Action

Based on the literature for related scaffolds, we can propose potential signaling pathways that this compound might modulate.

Proposed Anticancer Mechanism:

G compound This compound trx_system Thioredoxin (Trx) System compound->trx_system Inhibition ros Increased Reactive Oxygen Species (ROS) trx_system->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed anticancer mechanism via inhibition of the thioredoxin system.

Proposed Anticonvulsant Mechanism:

G cluster_0 Modulation of Ion Channels compound This compound na_channels Voltage-Gated Sodium Channels compound->na_channels Inhibition ca_channels Voltage-Gated Calcium Channels compound->ca_channels Inhibition gaba_receptor GABA-A Receptor compound->gaba_receptor Potentiation neuronal_excitability Decreased Neuronal Excitability na_channels->neuronal_excitability ca_channels->neuronal_excitability gaba_receptor->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Caption: Proposed multi-target anticonvulsant mechanism of action.

Conclusion and Future Directions

The absence of direct biological data for this compound necessitates a predictive and systematic approach to its characterization. By analyzing its constituent 1,3-benzodioxole and piperidin-2-one scaffolds, we have hypothesized potential anticancer and anticonvulsant activities. The detailed experimental protocols provided in this guide offer a robust framework for validating these hypotheses, with a strong emphasis on generating reproducible data.

Future research should focus on the synthesis of this compound and its subsequent evaluation using the described in vitro and in vivo assays. A thorough investigation of its mechanism of action, including target identification and pathway analysis, will be crucial for understanding its therapeutic potential. This comparative and predictive guide serves as a foundational resource for initiating such studies, ensuring that the exploration of this novel compound is conducted with scientific rigor and a clear path toward potential clinical translation.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of the novel research chemical, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is grounded in an expert assessment of its structural components—a benzodioxole moiety and a piperidin-2-one scaffold—and established principles for handling hazardous research chemicals.

I. Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is essential. The chemical structure of this compound suggests several potential hazards based on its constituent functional groups.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, toxic, and corrosive.[1][2] They can cause severe skin burns and eye damage.[2]

  • Benzodioxole Moiety: The benzodioxole ring system is found in a variety of biologically active compounds and may present toxicological concerns.

  • Amino Group: Aromatic amines can be toxic and may have other health effects.

Given these structural alerts, this compound must be handled as a hazardous substance.

Table 1: Inferred Hazard Profile

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][3]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.[4]
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[1]Avoid all personal contact.[5] Use chemical-resistant gloves.
Eye Damage/Irritation May cause serious eye damage.[1]Wear safety goggles or a face shield.[4]
Flammability While the flammability of the solid compound is not known, related piperidines are flammable liquids.[1][2]Keep away from heat, sparks, and open flames.[2]
Environmental Hazards The environmental impact has not been fully determined. Avoid release to the environment.[2]Do not dispose of down the drain or in general waste.[1][6]
II. Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound and its waste.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[4]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[2]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it.[7]

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and disposable lab equipment, in this dedicated container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[7]

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling and Storage of Waste

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., toxic, corrosive).[7]

  • Secure Containment: Ensure the waste container is tightly sealed to prevent leaks or the escape of vapors.[7]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential spills.[7]

  • Designated Storage Area: Store the waste in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, and incompatible materials like strong oxidizing agents.[7]

Step 3: Managing Contaminated Materials

  • Personal Protective Equipment: All used PPE, such as gloves and disposable lab coats, should be considered contaminated and disposed of as solid hazardous waste.

  • Glassware: Any glassware that comes into contact with the compound must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected, depending on institutional policies.[6]

  • Spills: In the event of a spill, it should be cleaned up immediately using an appropriate absorbent material. The contaminated absorbent must then be placed in the designated solid hazardous waste container.[1]

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]

  • Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe hazard_id Identify Hazards (Toxic, Corrosive) ppe->hazard_id waste_type Determine Waste Type hazard_id->waste_type solid_waste Solid Waste (Compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated, Ventilated, Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

V. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following these evidence-based procedures, researchers can minimize risks and ensure that this novel compound is managed responsibly from cradle to grave. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Controlled Substances and Precursor Chemicals for Research Program. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

  • 1-(6-Amino-1,3-benzodioxol-5-yl)-2-piperidinone. (n.d.). Chemsrc. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (2024, May 7). Penta Chemicals. Retrieved from [Link]

  • Hazardous chemicals, activities or devices. (n.d.). Society for Science. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 2-(1,3-Benzodioxol-5-yl)ethanol Safety Data Sheet. (2014, December 3). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Controlled Substances and Precursor Chemical Disposal. (n.d.). University of Southern California Environmental Health & Safety. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (2006). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 1,3-Benzodioxole-5-carboxaldehyde Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (2E,6E)-7-(Benzo[d][1][8]dioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • (E)-5-(Benzo[d][1][8]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Prémont, J., et al. (2003). SSR240612... Journal of Pharmacology and Experimental Therapeutics, 305(3), 1157-1165.
  • Friebe, W. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • de Fátima, Â., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
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A Comprehensive Guide to the Safe Handling of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Component Risks

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a complex organic molecule. Its safety profile is best understood by considering the known risks of its constituent parts.

1,3-Benzodioxole Moiety:

  • Toxicity: Compounds containing the 1,3-benzodioxole ring system can exhibit moderate oral toxicity.[1] Derivatives are investigated for a range of bioactivities, indicating they are biologically active molecules.[2]

  • Flammability: 1,3-benzodioxole itself is a flammable liquid, and its derivatives may also be flammable.[1][3]

  • Irritation: May cause irritation upon contact with skin and eyes, and upon inhalation of vapors.[3]

Piperidine Moiety:

  • Toxicity: Piperidine and its derivatives can be toxic if they come into contact with the skin or are inhaled, and harmful if swallowed.[4]

  • Corrosivity: Piperidine is corrosive and can cause severe skin burns and eye damage.[4]

  • Flammability: It is a highly flammable liquid and vapor.[4]

  • Reactivity: Vapors may form explosive mixtures with air.[4]

Based on this composite analysis, this compound should be handled as a substance that is potentially toxic, irritant, and flammable. A precautionary approach is therefore essential.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is required to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields and a face shield.Protects against splashes and airborne particles. Standard EN166 or equivalent is recommended.[5][6]
Skin Chemical-resistant gloves (Nitrile or Neoprene). A flame-retardant lab coat and full-length trousers.Prevents skin contact with a potentially corrosive and toxic substance.[4][7]
Respiratory Use in a well-ventilated area or with a certified fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for operations with a high risk of aerosol generation.[5][6]Minimizes inhalation of potentially harmful vapors or dust.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.
Donning and Doffing of PPE: A Critical Procedure

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][5]

  • Keep the container tightly sealed when not in use.

Handling
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3]

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Spill Response

In the event of a spill, immediate and appropriate action is critical.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Small and Contained? Large or Uncontrolled? Alert->Assess SmallSpill Small Spill Procedure 1. Don appropriate PPE 2. Contain with absorbent material 3. Collect into a sealed container 4. Decontaminate the area Assess->SmallSpill Yes LargeSpill Large Spill Procedure 1. Evacuate the laboratory 2. Contact Emergency Response Team 3. Isolate the area Assess->LargeSpill No Report Report the Incident SmallSpill->Report LargeSpill->Report

Caption: Spill Response Flowchart

Waste Disposal
  • All waste materials, including contaminated PPE and absorbent materials, should be collected in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

  • Do not dispose of this material down the drain or in the general waste.[6]

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of the risks associated with its constituent chemical moieties and the strict adherence to established safety protocols. By implementing the guidance provided in this document, researchers can create a secure laboratory environment that fosters both scientific advancement and personal safety.

References

  • Grokipedia. 1,3-Benzodioxole.
  • ChemicalBook. Understanding 1,3-Benzodioxole.
  • Apollo Scientific. 1,3-Benzodioxole Safety Data Sheet.
  • Fisher Scientific. 2-(1,3-Benzodioxol-5-yl)ethanol Safety Data Sheet.
  • Fisher Scientific. 3-Amino-1,2-propanediol Safety Data Sheet.
  • CDH Fine Chemical. Piperidine Safety Data Sheet.
  • Sigma-Aldrich. Piperidine Safety Data Sheet.
  • Angene Chemical. Methanone, (4-methyl-1-piperazinyl)-3-piperidinyl-, hydrochloride (1:2) Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.